Product packaging for 5-Chloroimidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 944896-82-6)

5-Chloroimidazo[1,2-a]pyrimidine

Cat. No.: B1487496
CAS No.: 944896-82-6
M. Wt: 153.57 g/mol
InChI Key: XYHBQBIMEMOMTJ-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1487496 5-Chloroimidazo[1,2-a]pyrimidine CAS No. 944896-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHBQBIMEMOMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677326
Record name 5-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-82-6
Record name 5-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloroimidazo[1,2-a]pyrimidine: A Technical Guide to its Chemical Properties and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with a wide array of pharmacological activities.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a chloro-substituent at the 5-position of this scaffold creates a versatile synthetic handle, opening up avenues for further molecular elaboration and the development of novel chemical entities with potentially enhanced biological profiles. This guide provides a comprehensive overview of the chemical properties of 5-chloroimidazo[1,2-a]pyrimidine, focusing on its synthesis, reactivity, and spectroscopic characterization, to empower its application in contemporary drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are computationally derived and provide a useful starting point for experimental design.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem CID: 46912080
Molecular Weight 153.57 g/mol PubChem CID: 46912080
IUPAC Name This compoundPubChem CID: 46912080
CAS Number 944896-82-6PubChem CID: 46912080
Topological Polar Surface Area 30.2 ŲPubChem CID: 46912080
Hydrogen Bond Donor Count 0PubChem CID: 46912080
Hydrogen Bond Acceptor Count 3PubChem CID: 46912080
Rotatable Bond Count 0PubChem CID: 46912080

Synthesis of the Core Scaffold: A Proposed Pathway

The proposed synthesis of this compound would commence with the reaction of 2-amino-6-chloropyrimidine with chloroacetaldehyde. The initial step is the S-alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine core.

Synthesis_of_5_Chloroimidazo_1_2_a_pyrimidine reactant1 2-Amino-6-chloropyrimidine intermediate Intermediate Adduct reactant1->intermediate Reaction reactant2 Chloroacetaldehyde reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • To a solution of 2-amino-6-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added chloroacetaldehyde (1.1 eq) as an aqueous solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity: A Versatile Hub for Functionalization

The chlorine atom at the C5 position of the imidazo[1,2-a]pyrimidine ring is anticipated to be a reactive site for both nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions. This reactivity is analogous to that observed in other chloro-substituted heteroaromatic systems and provides a powerful platform for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the pyrimidine ring, coupled with the electronegativity of the chlorine atom, renders the C5 position susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction likely proceeds through a concerted or a stepwise addition-elimination mechanism via a Meisenheimer-like intermediate.

SNAr_Reaction start This compound product 5-Substituted-imidazo[1,2-a]pyrimidine start->product Base, Heat nucleophile Nucleophile (Nu-H) nucleophile->product Suzuki_Coupling start This compound product 5-Aryl/Alkyl-imidazo[1,2-a]pyrimidine start->product Pd Catalyst, Ligand, Base boronic_acid R-B(OH)₂ boronic_acid->product

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 5-position of this scaffold, yielding 5-Chloroimidazo[1,2-a]pyrimidine, can significantly modulate its physicochemical properties and biological activity. This halogen substituent can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, a thorough understanding of the synthesis and a definitive confirmation of the structure of this compound are paramount for its exploration in drug discovery and development programs.

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the synthesis and complete structure elucidation of this compound. We will delve into the logical design of its synthesis, followed by a detailed analysis of the key analytical techniques used to unequivocally confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and a discussion on the utility of X-ray crystallography.

Synthetic Strategy: A Rational Approach to the Imidazo[1,2-a]pyrimidine Core

The most prevalent and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[3] This approach provides a direct and versatile route to this important heterocyclic system.

For the synthesis of this compound, the logical precursors are 2-amino-6-chloropyrimidine and a suitable two-carbon electrophile, such as chloroacetaldehyde. The reaction proceeds through an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

G cluster_0 Reaction Scheme 2-amino-6-chloropyrimidine 2-Amino-6-chloropyrimidine Intermediate N-alkylated Intermediate 2-amino-6-chloropyrimidine->Intermediate + Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product - H2O (Dehydration)

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative procedure for the synthesis of this compound, constructed based on established methodologies for analogous compounds.[1]

Materials:

  • 2-amino-6-chloropyrimidine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-6-chloropyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Structure Elucidation: A Multi-faceted Analytical Approach

The definitive confirmation of the structure of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-7
~7.80d1HH-2
~7.70d1HH-3
~7.00dd1HH-6

Interpretation of the ¹H NMR Spectrum:

  • The downfield chemical shifts of the protons are indicative of their attachment to an aromatic heterocyclic system.

  • The proton at the 7-position (H-7) is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing effect of the chlorine atom at the 5-position.

  • The protons of the imidazole ring (H-2 and H-3) will appear as doublets due to coupling with each other.

  • The proton at the 6-position (H-6) will appear as a doublet of doublets, coupled to both H-7 and the proton at the 5-position (which is substituted by chlorine in this case, so no coupling is observed).

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~150.0C-5
~148.0C-8a
~145.0C-7
~130.0C-2
~118.0C-3
~110.0C-6

Interpretation of the ¹³C NMR Spectrum:

  • The carbon atom bearing the chlorine atom (C-5) is expected to have a chemical shift around 150.0 ppm.

  • The bridgehead carbon (C-8a) will also appear at a downfield chemical shift.

  • The remaining carbon signals will be in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the nitrogen atoms and the chlorine substituent.

G cluster_0 NMR Analysis Workflow Sample Synthesized Compound in CDCl3 1H_NMR Record 1H NMR Spectrum Sample->1H_NMR 13C_NMR Record 13C NMR Spectrum Sample->13C_NMR COSY Record 2D COSY Spectrum 1H_NMR->COSY HSQC Record 2D HSQC Spectrum 1H_NMR->HSQC HMBC Record 2D HMBC Spectrum 1H_NMR->HMBC DEPT Record DEPT Spectra (optional) 13C_NMR->DEPT 13C_NMR->HSQC 13C_NMR->HMBC Structure Assign Protons and Carbons Confirm Connectivity COSY->Structure HSQC->Structure HMBC->Structure Final_Structure Elucidated Structure of This compound Structure->Final_Structure G cluster_0 Mass Spectrometry Fragmentation M [M]⁺˙ (m/z = 153/155) M-Cl [M-Cl]⁺ (m/z = 118) M->M-Cl - Cl• M-HCN [M-HCN]⁺˙ (m/z = 126/128) M->M-HCN - HCN Fragment1 Further Fragments M-Cl->Fragment1 Fragment2 Further Fragments M-HCN->Fragment2

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This nitrogen-bridged ring system is a bioisostere of purine, allowing it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[2] The introduction of a chloro-substituent at the 5-position of the pyrimidine ring can significantly modulate the electronic properties and metabolic stability of the molecule, making 5-Chloroimidazo[1,2-a]pyrimidine a key intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis and detailed characterization for researchers in the field of drug discovery and development.

Part 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyrimidine core is a variation of the Tschitschibabin reaction. This involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[3] For the synthesis of this compound, the logical precursors are 2-amino-6-chloropyrimidine and a C2 synthon such as chloroacetaldehyde or its equivalent.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 2-amino-6-hydroxypyrimidine. The first step involves the chlorination of the hydroxyl group, followed by the cyclocondensation to form the fused imidazole ring.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclocondensation 2-amino-6-hydroxypyrimidine 2-amino-6-hydroxypyrimidine 2-amino-6-chloropyrimidine 2-amino-6-chloropyrimidine 2-amino-6-hydroxypyrimidine->2-amino-6-chloropyrimidine POCl3, Heat 2-amino-6-chloropyrimidine_ref 2-amino-6-chloropyrimidine This compound This compound 2-amino-6-chloropyrimidine_ref->this compound Chloroacetaldehyde, Heat

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chloropyrimidine

The conversion of 2-amino-6-hydroxypyrimidine to 2-amino-6-chloropyrimidine is a crucial first step. This is typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-amino-6-hydroxypyrimidine (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • The mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The acidic solution is then neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate solution) to a pH of 7-8, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-6-chloropyrimidine.

Step 2: Synthesis of this compound

The final cyclization step involves the reaction of 2-amino-6-chloropyrimidine with chloroacetaldehyde.

Protocol:

  • To a solution of 2-amino-6-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 equivalents, typically as a 40-50% aqueous solution).

  • The reaction mixture is heated to reflux for 6-12 hours, with reaction progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Part 2: Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties
PropertyExpected Value
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol [4]
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Spectroscopic Analysis

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts (in ppm) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-2~ 8.0 - 8.2Doublet~ 1.5 - 2.5 Hz
H-3~ 7.8 - 8.0Doublet~ 1.5 - 2.5 Hz
H-6~ 7.2 - 7.4Doublet~ 9.0 - 9.5 Hz
H-7~ 8.8 - 9.0Doublet~ 9.0 - 9.5 Hz

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
C-2~ 115 - 120
C-3~ 130 - 135
C-5~ 145 - 150
C-6~ 110 - 115
C-7~ 140 - 145
C-8a~ 150 - 155

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak [M]⁺ at m/z 153 and an isotope peak [M+2]⁺ at m/z 155 with a characteristic 3:1 ratio for the presence of a chlorine atom.

Expected Fragmentation Pattern:

The fragmentation of the imidazo[1,2-a]pyrimidine core often involves the cleavage of the pyrimidine ring. Common neutral losses include HCN and N₂. The presence of the chloro-substituent will also influence the fragmentation pathways.

2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretching (aromatic)
1640 - 1580C=N and C=C stretching (heterocyclic rings)[5]
1450 - 1400Aromatic ring vibrations
800 - 750C-Cl stretching

Characterization Workflow

Characterization_Workflow cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation Start Synthesized Product Purification Column Chromatography Start->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Analysis Spectral Data Interpretation NMR->Analysis MS->Analysis FTIR->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and understanding the expected analytical data, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and medicinal chemistry. The provided methodologies are robust and can be adapted for the synthesis of other substituted imidazo[1,2-a]pyrimidine derivatives.

References

Spectroscopic Characterization of 5-Chloroimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloroimidazo[1,2-a]pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the imidazo[1,2-a]pyrimidine scaffold. This heterocyclic system is of significant interest due to its wide range of biological activities.[1]

Disclaimer: Direct experimental spectroscopic data for this compound is not extensively available in the public domain. The data presented in this guide is a reasoned estimation based on the analysis of published data for the parent imidazo[1,2-a]pyrimidine and its closely related derivatives. All predictions are grounded in established principles of spectroscopic interpretation and are intended to serve as a reliable reference for researchers.

Introduction to this compound

This compound belongs to a class of fused heterocyclic compounds that are isosteres of purines, granting them significant biological relevance. The introduction of a chlorine atom at the 5-position is expected to modulate the electronic properties and biological activity of the parent ring system, making it a molecule of interest for further chemical exploration and drug design.

The structural representation and numbering of the this compound ring system are depicted below.

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The predicted chemical shifts and coupling constants are summarized in Table 1.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.8 - 8.0dJ2,3 = 2.5 - 3.0
H-37.6 - 7.8dJ3,2 = 2.5 - 3.0
H-67.0 - 7.2dJ6,7 = 6.5 - 7.0
H-78.6 - 8.8dJ7,6 = 6.5 - 7.0
Table 1: Predicted ¹H NMR data for this compound (in CDCl₃).

Justification of Predicted Chemical Shifts:

  • H-7: This proton is adjacent to a nitrogen atom and is part of the pyrimidine ring, which is electron-deficient. This combination results in a significant downfield shift, making it the most deshielded proton.

  • H-2 and H-3: These protons are on the imidazole ring. Their chemical shifts are expected to be in the typical aromatic region for such a system.

  • H-6: This proton is on the pyrimidine ring and is expected to be the most upfield of the aromatic protons due to its position relative to the nitrogen atoms and the chloro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the imidazo[1,2-a]pyrimidine core. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the heterocyclic system.

Carbon Predicted Chemical Shift (δ, ppm)
C-2135 - 138
C-3112 - 115
C-5148 - 152
C-6110 - 113
C-7145 - 148
C-8a140 - 143
Table 2: Predicted ¹³C NMR data for this compound (in CDCl₃).

Justification of Predicted Chemical Shifts:

  • C-5: The carbon atom directly attached to the chlorine atom is expected to be significantly deshielded.

  • C-7 and C-8a: These carbons, being adjacent to nitrogen atoms, will also experience a downfield shift.

  • C-2 and C-3: These carbons of the imidazole ring will have chemical shifts characteristic of this moiety.

  • C-6: This carbon is expected to be the most shielded among the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 inst1 Tune and shim the spectrometer. prep3->inst1 inst2 Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans). inst1->inst2 acq1 Acquire ¹H NMR spectrum. inst2->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled sequence). acq1->acq2 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 proc2 Reference the spectra to the internal standard. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum and pick the peaks in both spectra. proc2->proc3

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H stretching (aromatic)Medium
1640 - 1620C=N stretchingStrong
1580 - 1450C=C stretching (aromatic)Medium to Strong
1200 - 1000C-N stretchingMedium
800 - 700C-Cl stretchingStrong
Table 3: Predicted IR absorption bands for this compound.

Interpretation of the IR Spectrum:

  • The presence of aromatic C-H stretching vibrations confirms the aromatic nature of the ring system.

  • The strong absorption band for C=N stretching is characteristic of the imidazo[1,2-a]pyrimidine core.

  • The C-Cl stretching vibration is expected to appear in the fingerprint region and is a key indicator of the chloro-substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₆H₄ClN₃, with a monoisotopic mass of 153.01 g/mol .[2]

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of chlorine, followed by the cleavage of the pyrimidine or imidazole ring.

G M [C₆H₄ClN₃]⁺˙ m/z = 153/155 M_Cl [C₆H₄N₃]⁺ m/z = 118 M->M_Cl - Cl M_HCN [C₅H₃ClN₂]⁺˙ m/z = 126/128 M->M_HCN - HCN M_Cl_HCN [C₅H₃N₂]⁺ m/z = 91 M_Cl->M_Cl_HCN - HCN

Figure 3: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The estimated NMR, IR, and Mass spectral data, along with the provided experimental protocols, offer a valuable resource for the identification and characterization of this compound and its derivatives. As more experimental data becomes publicly available, this guide will be updated to reflect the most current and accurate information.

References

The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to its exploration in therapeutic areas ranging from oncology and infectious diseases to central nervous system disorders. This in-depth technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrimidine core, beginning with its initial discovery. We will delve into the seminal synthetic methodologies, including the classical Tschitschibabin condensation, and explore the evolution of these techniques into more modern, efficient, and environmentally benign protocols. Furthermore, this guide will illuminate the vast pharmacological landscape of the scaffold through a detailed examination of its diverse medicinal chemistry applications and conclude with an analysis of key drug candidates that have emerged from this remarkable heterocyclic system.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-fused heterocyclic compounds are of immense importance in the landscape of drug discovery and development, with the imidazo[1,2-a]pyrimidine scaffold holding a place of particular distinction.[1] Its unique bicyclic architecture, featuring a fused imidazole and pyrimidine ring system, bears a significant structural analogy to purines, the fundamental building blocks of nucleic acids.[2] This inherent bioisosterism is a key factor in its ability to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][3] Consequently, molecules incorporating the imidazo[1,2-a]pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-viral, anti-inflammatory, and antimicrobial properties.[3] The adaptability of this scaffold to extensive structural modifications has made it a fertile ground for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]

The Genesis of a Scaffold: The Tschitschibabin Synthesis

The journey of the imidazo[1,2-a]pyrimidine scaffold began in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often cited as Tschitschibabin). In a landmark 1925 publication, Chichibabin and his colleagues described an innovative method for the synthesis of this heterocyclic system.[4][5] Their approach involved the condensation reaction of a 2-aminopyrimidine with an α-haloketone.[5] This seminal reaction, now known as the Tschitschibabin synthesis, laid the foundational stone for the exploration and development of this now-ubiquitous scaffold.

The classical Tschitschibabin synthesis, while groundbreaking, often required harsh reaction conditions, such as high temperatures in a sealed tube, and initially provided modest yields.[4] However, its significance lies in providing the first accessible route to this novel class of compounds, thereby opening the door for future investigations into their chemical and biological properties.

Mechanistic Insights into the Tschitschibabin Synthesis

The Tschitschibabin synthesis of imidazo[1,2-a]pyrimidines proceeds through a well-established reaction mechanism involving nucleophilic substitution and subsequent intramolecular cyclization. The process can be dissected into the following key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone. This results in the formation of a pyridinium salt intermediate.[6]

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This leads to the formation of a five-membered ring and a hydroxyl intermediate.

  • Dehydration and Aromatization: The final step involves the dehydration of the hydroxyl intermediate, leading to the formation of the stable, aromatic imidazo[1,2-a]pyrimidine ring system.

Figure 1: Mechanism of the Tschitschibabin Synthesis.

Modern Synthetic Methodologies: Efficiency and Diversity

While the Tschitschibabin synthesis remains a fundamental method, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of numerous advanced synthetic protocols for constructing the imidazo[1,2-a]pyrimidine core. These modern approaches offer advantages such as milder reaction conditions, higher yields, shorter reaction times, and the ability to generate diverse libraries of compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of imidazo[1,2-a]pyrimidines has enabled rapid and efficient access to these scaffolds, often in a solvent-free or green solvent system.[7]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones [8]

  • Reactant Preparation: In a 10 mL sealed microwave tube, combine 6-methylisocytosine (1 mmol) and the desired α-bromoacetophenone (1 mmol).

  • Microwave Irradiation: Subject the reaction mixture to microwave heating at 160 °C for 20 minutes.

  • Work-up and Purification: After cooling, the resulting solid is purified by recrystallization or column chromatography to yield the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one product.

Reactant 1Reactant 2ProductYield
6-Methylisocytosineα-Bromoacetophenone2-Phenylimidazo[1,2-a]pyrimidin-5(8H)-oneHigh
6-Methylisocytosine4'-Methoxy-α-bromoacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-5(8H)-oneHigh
6-Methylisocytosine4'-Chloro-α-bromoacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-oneHigh

Table 1: Representative yields for the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[8]

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more starting materials are combined in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]azines, including imidazo[1,2-a]pyrimidines.[8][9] This one-pot reaction typically involves a 2-aminoazine, an aldehyde, and an isocyanide.

Experimental Protocol: Groebke–Blackburn–Bienaymé Synthesis of 3-Amino-imidazo[1,2-a]pyrimidines [9][10]

  • Reaction Setup: To a solution of the 2-aminopyrimidine (1 mmol) and an aldehyde (1.2 mmol) in methanol (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).[8]

  • Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes, then add the isocyanide (1 mmol).

  • Reaction and Work-up: Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-amino-imidazo[1,2-a]pyrimidine.

Figure 2: Workflow for the Groebke–Blackburn–Bienaymé reaction.

Medicinal Chemistry Applications: A Scaffold of Diverse Activities

The imidazo[1,2-a]pyrimidine scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of therapeutic applications. Its versatility allows for the strategic placement of various substituents at different positions of the ring system, enabling the optimization of interactions with specific biological targets.

Key Therapeutic Areas:

  • Oncology: Imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

  • Infectious Diseases: The scaffold has shown promise in the development of novel antibacterial, antifungal, and antiviral agents.[3]

  • Inflammation: A number of imidazo[1,2-a]pyrimidine-based compounds have demonstrated potent anti-inflammatory activity.[1]

  • Central Nervous System (CNS) Disorders: The structural similarity to purines has made this scaffold a valuable template for designing ligands for CNS targets, such as GABAA receptors.

Case Studies: From Bench to Bedside (and Back)

The therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold is exemplified by several compounds that have progressed into clinical development, particularly as anxiolytic and hypnotic agents. These compounds, often classified as non-benzodiazepines, act as positive allosteric modulators of the GABAA receptor.

Divaplon, Fasiplon, and Taniplon: A Trio of GABAA Receptor Modulators

Divaplon, fasiplon, and taniplon are three notable examples of imidazo[1,2-a]pyrimidine derivatives that were developed as anxiolytics. They exert their effects by binding to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[11]

The selectivity of these compounds for different GABAA receptor α subunits is a key determinant of their pharmacological profiles. Receptors containing the α1 subunit are primarily associated with sedative effects, while those with α2 and α3 subunits are linked to anxiolytic actions.[5]

Comparative Binding Affinities at GABAA Receptor Subtypes

Compoundα1βxγ2 (Ki, nM)α2βxγ2 (Ki, nM)α3βxγ2 (Ki, nM)α5βxγ2 (Ki, nM)
Fasiplon ~20~5~4~15
Diazepam-like (3-S) 64 ± 261 ± 10102 ± 731 ± 5

Table 2: Comparative binding affinities (Ki values in nM) of Fasiplon and a Diazepam-like compound for various GABAA receptor subtypes. Lower Ki values indicate higher binding affinity.[5][12]

Fasiplon demonstrates a preferential binding affinity for the α2 and α3 subunits over the α1 subunit, which is consistent with its development as a non-sedating anxiolytic.

Clinical Development and Discontinuation

Despite promising preclinical data, the clinical development of many non-benzodiazepine anxiolytics, including those based on the imidazo[1,2-a]pyrimidine scaffold, has been challenging. While these drugs showed efficacy in treating anxiety, issues related to side effects, such as an increased risk of depression and withdrawal symptoms upon discontinuation, have hindered their path to market.[13][14][15] The development of many of these compounds was ultimately discontinued, highlighting the complexities of developing CNS-active drugs and the stringent safety and efficacy requirements for regulatory approval.

GABAA_Signaling cluster_receptor GABAA Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Ion_Channel Enhances Opening Chloride_Influx Chloride Ion Influx Ion_Channel->Chloride_Influx Allows GABA GABA GABA->GABA_Site Binds Imidazopyrimidine Imidazo[1,2-a]pyrimidine (e.g., Fasiplon) Imidazopyrimidine->BZD_Site Binds (Positive Allosteric Modulator) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to

Figure 3: GABAA Receptor Signaling Pathway Modulation.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold, since its initial discovery by Tschitschibabin, has proven to be a remarkably versatile and enduringly relevant core in the field of medicinal chemistry. The evolution of its synthesis from classical condensation reactions to modern, highly efficient multi-component and microwave-assisted protocols has significantly expanded the chemical space available for drug discovery. The broad spectrum of biological activities exhibited by its derivatives underscores its privileged nature. While the journey of some imidazo[1,2-a]pyrimidine-based drug candidates has faced challenges in clinical development, the fundamental value of this scaffold remains undiminished. Future research will undoubtedly continue to leverage the unique properties of the imidazo[1,2-a]pyrimidine core to design novel therapeutics with improved efficacy, selectivity, and safety profiles for a wide range of human diseases. The ongoing exploration of this remarkable heterocyclic system promises to yield new and impactful contributions to the arsenal of modern medicine.

References

Whitepaper: The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of imidazo[1,2-a]pyrimidine derivatives. We will explore their mechanisms of action in key therapeutic areas, detail robust experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.

Part 1: The Chemistry and Synthesis of a Privileged Scaffold

The imidazo[1,2-a]pyrimidine framework is an aromatic bicyclic compound formed by the fusion of an imidazole and a pyrimidine ring. This arrangement confers a unique electronic and structural profile, rendering it an ideal starting point for developing novel therapeutic agents. Its rigid, planar structure provides a foundation for introducing various substituents to modulate its physicochemical properties and biological activity.

Rationale for Synthetic Exploration

The primary driver for the synthesis of diverse imidazo[1,2-a]pyrimidine libraries is the scaffold's proven versatility. Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1] The synthetic accessibility of this core allows for systematic modification and optimization of lead compounds.

A common and efficient method for constructing the imidazo[1,2-a]pyrimidine core is the condensation reaction between 2-aminopyrimidine and α-haloketones.[1][2] This reaction is often catalyzed and can be accelerated by microwave irradiation, which aligns with green chemistry principles by reducing reaction times and often eliminating the need for solvents.[1]

General Synthetic Protocol: Microwave-Assisted Condensation

This protocol describes a reliable method for synthesizing 2,3-disubstituted imidazo[1,2-a]pyrimidines. The choice of microwave irradiation is deliberate; it provides rapid, uniform heating, which drastically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods.

Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

  • Reagent Preparation: In a 10 mL microwave-safe vessel, combine 2-aminopyrimidine (1.0 mmol), the desired α-bromoketone (e.g., 2-bromoacetophenone) (1.0 mmol), and a catalytic amount of basic alumina (Al₂O₃) (approx. 50 mg).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 5-15 minutes. The choice of a solvent-free reaction catalyzed by alumina makes this an environmentally friendly and efficient process.[1]

  • Work-up and Isolation: After cooling, add 15 mL of ethyl acetate to the reaction mixture and stir. Filter the mixture to remove the alumina catalyst.

  • Purification: Wash the organic filtrate with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyrimidine derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Aminopyrimidine p1 Condensation & Intramolecular Cyclization r1->p1 r2 α-Bromoketone r2->p1 c1 Al₂O₃ (Catalyst) c1->p1 c2 Microwave Irradiation (100-120°C, 5-15 min) c2->p1 p2 Purification (Column Chromatography) p1->p2 fp Imidazo[1,2-a]pyrimidine Derivative p2->fp

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrimidine derivatives.

Part 2: Anticancer Potential: Targeting Key Cellular Pathways

Imidazo[1,2-a]pyrimidine derivatives have emerged as potent anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[3][4][5][6]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. The imidazo[1,2-a]pyridine and pyrimidine scaffolds have proven effective as inhibitors of several key kinases, including PI3K, Akt, and c-KIT.[5][7][8][9]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα with high potency, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in cancer cells.[5]

  • c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are drivers in gastrointestinal stromal tumors (GIST). Novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed that show potent inhibition of both wild-type and imatinib-resistant c-KIT mutants, offering a promising new therapeutic strategy.[7][10][11]

G RTK Receptor Tyrosine Kinase (e.g., c-KIT, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. A series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13] These compounds bind to the colchicine site on tubulin, preventing the formation of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][12][14][15]

Structure-Activity Relationship (SAR) Insights

Systematic studies have provided key insights into the SAR of these compounds.

Scaffold Position Substitution Effect on Anticancer Activity Reference
C2-PositionAryl or heteroaryl groupsOften crucial for activity. Substituents on this aryl ring (e.g., halogens, methoxy groups) can modulate potency.[7][16]
C3-PositionSubstitution with groups like pyrimidineCan confer specific kinase inhibitory activity, for instance against c-KIT.[7][10]
C6-PositionHalogen substitution (e.g., Iodo)Can enhance binding to specific targets like β-amyloid plaques, but may also be tuned for anticancer effects.[17]
N-linked HybridsBenzoheterobicyclic groupsCan create potent tubulin inhibitors that bind to the colchicine site.[14]
Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. The principle rests on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 3: Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold is a promising backbone for the development of new antimicrobial agents.[1][18] Derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][19]

Mechanism & SAR: The exact mechanism is often target-dependent, but molecular docking studies suggest that these compounds can bind effectively to microbial enzymes.[1] Structure-activity relationship studies indicate that the nature of the substituent at the C3 position and atoms in the pyrimidine ring can directly impact antibacterial activity.[18] Chalcone derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated particularly excellent activity against strains like E. coli and S. aureus.[20]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Imidazo[1,2-a]pyrimidine derivatives have shown significant anti-inflammatory potential by modulating the functions of key immune cells like neutrophils and macrophages.[21][22][23]

Mechanism of Action: These compounds can inhibit the release of pro-inflammatory enzymes such as elastase and myeloperoxidase from human neutrophils.[22] Some derivatives also decrease the production of reactive oxygen species (superoxide) and inhibit the generation of inflammatory mediators like leukotriene B4 (LTB4) and prostaglandin E2 (PGE2).[22] The mechanism is often associated with the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2.[21][23]

Part 4: Applications in Neuroscience and Bio-imaging

Central Nervous System (CNS) Activity

The scaffold's ability to cross the blood-brain barrier has led to its exploration for CNS disorders. Certain derivatives act as ligands for GABA-A receptors, suggesting potential anxiolytic or anticonvulsant effects.[24][25] Others have been developed as antagonists for adenosine A₁ receptors, which could be beneficial for treating cognitive decline in neurodegenerative diseases like Alzheimer's.[26]

Fluorescent Properties and Bio-imaging

A fascinating and highly valuable property of the imidazo[1,2-a]pyrimidine scaffold is its intrinsic fluorescence.[27][28][29] The π-conjugated bicyclic structure gives rise to fluorescence emissions, typically in the blue-purple region of the spectrum.[27][29]

The fluorescent properties can be tuned by introducing substituents. For example, adding a 3-hydroxymethyl group can enhance fluorescence intensity compared to the parent fluorophore.[27][28] This has led to the development of derivatives as fluorescent probes. A notable example is the use of an iodinated derivative, IMPY, as a ligand for imaging β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[17]

Property Observation Significance Reference
Emission Wavelength Typically blue-purple region (400-500 nm)Suitable for standard fluorescence microscopy.[27][28]
Quantum Yield Can be enhanced by substituents (e.g., aryl groups, hydroxymethyl)Higher quantum yield means brighter probes for more sensitive detection.[17][27]
Application Biomarkers, photochemical sensors, imaging Aβ plaquesDemonstrates the utility of the scaffold beyond therapeutics, in diagnostics and research tools.[17][27]

Conclusion and Future Outlook

The imidazo[1,2-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with a wide range of biological activities, ensures its continued relevance. Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning substituents to develop highly selective kinase inhibitors to minimize off-target effects.

  • Combating Resistance: Designing novel derivatives that are effective against drug-resistant strains of bacteria and cancer cell lines.

  • Multifunctional Agents: Integrating fluorescent properties with therapeutic activity to create "theranostic" agents that combine diagnosis and treatment.

  • Exploring New Targets: Expanding the scope of biological targets beyond the well-established ones to uncover new therapeutic applications.

The continued exploration of the chemical space around the imidazo[1,2-a]pyrimidine core holds immense promise for the development of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties. The fusion of an imidazole and a pyrimidine ring creates a unique electronic and structural architecture, making it an attractive platform for the design of novel therapeutic agents. The 5-chloro substituted derivative, 5-Chloroimidazo[1,2-a]pyrimidine, is a key intermediate and a pharmacophore of interest in the development of new chemical entities. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in drug discovery and development, from early-stage screening to formulation.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies to accurately assess these critical parameters. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource for scientists working with this important class of compounds.

Part 1: Physicochemical Properties of this compound

A thorough understanding of the intrinsic physicochemical properties of a compound is the bedrock upon which all subsequent development activities are built. For this compound, these properties dictate its behavior in various experimental and physiological environments.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below. These computed properties, sourced from PubChem, provide a preliminary assessment of the molecule's nature.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem
Molecular Weight 153.57 g/mol PubChem
IUPAC Name This compoundPubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem

The positive XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents compared to aqueous media. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with protic and aprotic solvents.

Part 2: Solubility Profile of this compound

Predicted Aqueous Solubility

Due to the heterocyclic nature and the presence of nitrogen atoms, the aqueous solubility of this compound is expected to be pH-dependent. Computational tools and Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of aqueous solubility. Such models often utilize molecular descriptors to predict the solubility of nitrogen-containing heterocycles.

Experimental Determination of Aqueous Solubility (pH-Dependent)

The most reliable method for determining aqueous solubility is through direct experimentation. The shake-flask method is a widely accepted standard protocol.

Protocol 2.2.1: pH-Dependent Aqueous Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS) at various pH values

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification

  • Calibrated pH meter

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing the different pH buffers. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility at each pH value, typically expressed in mg/mL or µg/mL.

Caption: Workflow for experimental solubility determination.

Solubility in Organic Solvents

For applications in organic synthesis and purification, understanding the solubility in common organic solvents is crucial. Based on its predicted lipophilicity, this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.

Table 2.3.1: Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected SolubilityRationale
Dimethylformamide (DMF)6.4HighPolar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl sulfoxide (DMSO)7.2HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Acetonitrile5.8Moderate to HighPolar aprotic solvent, commonly used in chromatography.
Dichloromethane (DCM)3.1ModerateA versatile solvent for a range of polarities.
Ethyl Acetate4.4ModerateA moderately polar solvent.
Methanol5.1ModeratePolar protic solvent, capable of hydrogen bonding with the nitrogen atoms.
Ethanol4.3ModerateSimilar to methanol but slightly less polar.
Toluene2.4LowNonpolar aromatic solvent.
Hexane0.1Very LowNonpolar aliphatic solvent.

Protocol 2.3.1: Determination of Solubility in Organic Solvents

The shake-flask method described in Protocol 2.2.1 can be adapted for organic solvents. The primary modification will be the choice of the analytical technique, as direct injection of some organic solvents into an HPLC system may not be feasible. Gravimetric analysis or UV-Vis spectroscopy after solvent evaporation and redissolution in a suitable solvent are alternative quantification methods.

Part 3: Stability Profile of this compound

Assessing the chemical stability of a compound is a non-negotiable step in drug development. It ensures the integrity of the molecule during storage, formulation, and administration. Stability studies are designed to understand the intrinsic stability of the molecule and to identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby providing insights into its degradation pathways and helping to develop stability-indicating analytical methods.

Protocol 3.1.1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven for thermal stress

  • HPLC or LC-MS/MS system with a photodiode array (PDA) detector

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation:

    • Determine the percentage of degradation.

    • Identify and characterize any major degradation products using mass spectrometry and, if possible, NMR.

    • Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Degradation Determine % Degradation Analysis->Degradation Products Identify Degradation Products Analysis->Products Method Assess Method Specificity Analysis->Method Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Foreword: Bridging Theory and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Studies of Imidazo[1,2-a]pyrimidine for Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][5][6][7] As we venture deeper into an era of precision medicine, the ability to rationally design molecules with specific therapeutic profiles is paramount. Quantum chemical studies provide a powerful computational microscope to dissect the electronic structure, reactivity, and intermolecular interaction potential of these compounds, thereby guiding the synthesis of more effective and safer drug candidates.

This guide moves beyond a mere recitation of computational methods. It is designed to provide researchers, medicinal chemists, and drug development professionals with a cohesive understanding of why and how quantum chemical calculations are applied to the imidazo[1,2-a]pyrimidine core. We will explore the causality behind methodological choices, establish a self-validating workflow, and ground our discussion in the context of real-world drug discovery challenges.

The Quantum Mechanical Lens: Why DFT is the Workhorse for Imidazo[1,2-a]pyrimidine Analysis

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems.[2][8] Unlike more computationally expensive ab initio methods, DFT offers a pragmatic balance of accuracy and efficiency, making it the ideal workhorse for studying systems as complex as drug-like molecules.

The core principle of DFT is that the electronic properties of a molecule can be determined from its electron density. This is a significant conceptual and computational simplification from calculating the wavefunction for every single electron. For the imidazo[1,2-a]pyrimidine scaffold, DFT allows us to reliably predict its three-dimensional structure, charge distribution, and reactivity.

Causality Behind Methodological Choices:

  • Functional Selection (e.g., B3LYP): The choice of the "functional" (e.g., B3LYP) is critical. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide robust and accurate results for a wide range of organic molecules, including heterocyclic systems like imidazo[1,2-a]pyrimidine.[2][9][10]

  • Basis Set Selection (e.g., 6-31G(d,p), 6-311++G(d,p)): The basis set is a set of mathematical functions used to build the molecular orbitals.

    • 6-31G(d,p): This is a Pople-style basis set that provides a good compromise between accuracy and computational cost for initial geometry optimizations and property calculations.[2][3] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.

    • 6-311++G(d,p): For more refined calculations, such as interaction energies or detailed electronic properties, a larger basis set like this is often employed.[9][10][11] The "++" indicates the addition of diffuse functions, which are crucial for describing anions and non-covalent interactions.

A typical computational investigation begins by establishing the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization.[2] This is not merely a procedural step; the optimized geometry is the foundational input for all subsequent calculations. An inaccurate geometry will invariably lead to erroneous predictions of electronic properties and reactivity.

Visualizing the Core Scaffold

The fundamental structure of imidazo[1,2-a]pyrimidine is a fused bicyclic system. Understanding its layout is the first step in any analysis.

Caption: 2D representation of the core imidazo[1,2-a]pyrimidine scaffold.

A Self-Validating Protocol for Quantum Chemical Analysis

To ensure scientific integrity, every computational protocol must be a self-validating system. This means incorporating steps to confirm that the results are physically meaningful. The following workflow outlines a robust procedure for the quantum chemical analysis of an imidazo[1,2-a]pyrimidine derivative.

Experimental Protocol: Step-by-Step Computational Workflow
  • Molecule Construction:

    • Action: Build the 3D structure of the desired imidazo[1,2-a]pyrimidine derivative using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

    • Causality: An accurate initial structure, even if not perfect, provides a better starting point for the optimization algorithm, reducing the risk of converging to a high-energy local minimum instead of the true global minimum.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-31G(d,p).[2]

    • Causality: This step locates the lowest energy conformation of the molecule on the potential energy surface. All molecular properties are conformation-dependent, making this the most critical step for obtaining meaningful data.

  • Vibrational Frequency Analysis:

    • Action: Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Causality (Self-Validation): A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable molecule. This step is a mandatory check to validate the optimized geometry.

  • Single-Point Energy and Property Calculation:

    • Action: Using the validated geometry, perform a single-point energy calculation, often with a larger basis set (e.g., B3LYP/6-311++G(d,p)) for higher accuracy.[9][10]

    • Causality: This step calculates the electronic energy and generates the necessary output to analyze various molecular properties without re-optimizing the geometry. This is computationally efficient while improving the accuracy of the electronic description.

  • Property Analysis and Interpretation:

    • Action: Extract and analyze key quantum chemical descriptors from the calculation output file. This includes:

      • Frontier Molecular Orbitals (HOMO/LUMO)

      • Molecular Electrostatic Potential (MEP)

      • Mulliken or Natural Bond Orbital (NBO) atomic charges

    • Causality: These descriptors provide direct insight into the molecule's reactivity, stability, and potential sites for intermolecular interactions, which are crucial for understanding its biological activity.

Workflow Visualization

G cluster_input Input Phase cluster_calc Calculation Phase (DFT) cluster_analysis Analysis & Application start Hypothesized Derivative build Build 3D Structure start->build optimize Geometry Optimization (e.g., B3LYP/6-31G(d,p)) build->optimize freq Frequency Calculation optimize->freq Validate Structure single_point Single-Point Calculation (e.g., B3LYP/6-311++G(d,p)) freq->single_point Confirmed Minimum properties Electronic Properties (HOMO, LUMO, MEP) single_point->properties docking Molecular Docking properties->docking sar SAR & Reactivity Prediction properties->sar G qc_studies Quantum Chemical Studies Optimized Geometry Partial Charges HOMO/LUMO MEP Map dev_stages Drug Development Pipeline Molecular Docking & MD SAR & Lead Optimization ADMET Prediction qc_studies:g->dev_stages:d qc_studies:p->dev_stages:d qc_studies:h->dev_stages:s qc_studies:m->dev_stages:s qc_studies:h->dev_stages:a qc_studies:m->dev_stages:a outcome Improved Candidate (Potency, Selectivity, Safety) dev_stages->outcome

References

An In-Depth Technical Guide to the Molecular Electrostatic Potential of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the intricate molecular interactions that govern the biological activity of these derivatives is paramount for the rational design of new, more potent therapeutic agents. This technical guide provides a comprehensive exploration of the Molecular Electrostatic Potential (MEP) of imidazo[1,2-a]pyrimidine derivatives. It serves as a resource for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical computational methodologies, and insightful interpretation of MEP data in the context of drug design and structure-activity relationship (SAR) studies.

Introduction: The Significance of Imidazo[1,2-a]pyrimidines and Molecular Electrostatic Potential

Imidazo[1,2-a]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their broad spectrum of biological activities.[1][4] Their structural resemblance to purine bases allows them to interact with a variety of biological targets, making them privileged scaffolds in drug discovery.[4] The diverse pharmacological profiles of these compounds, ranging from anticancer to antiviral and antifungal activities, underscore the importance of elucidating the molecular features that drive their biological effects.[1][2][4]

Molecular Electrostatic Potential (MEP) is a powerful computational tool that provides a visual representation of the charge distribution around a molecule.[5] It is instrumental in understanding and predicting a molecule's reactive behavior, intermolecular interactions, and biological recognition processes. The MEP surface maps the electrostatic potential onto the molecule's electron density, with different colors indicating regions of varying potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating favorable sites for nucleophilic attack. Green regions represent areas with neutral potential.[5] For drug development professionals, MEP analysis is a critical step in understanding how a ligand (drug molecule) will interact with its biological target, such as a protein or nucleic acid.

This guide will delve into the theoretical underpinnings of MEP, detail the computational workflows for its calculation, and provide a practical framework for interpreting the MEP of imidazo[1,2-a]pyrimidine derivatives to guide the design of novel therapeutics.

Theoretical Foundations of Molecular Electrostatic Potential

The molecular electrostatic potential, V(r), at a given point r in the space surrounding a molecule is defined as the force experienced by a positive point charge (a proton) at that position. It is a real physical property that can be determined experimentally through X-ray diffraction or calculated computationally using quantum mechanical methods. The MEP is calculated from the electron density of the molecule, which is obtained by solving the Schrödinger equation.

The significance of MEP in drug design lies in its ability to predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. The regions of negative electrostatic potential (electron-rich areas) on a ligand are likely to interact with electron-deficient (positive) regions of a receptor, and vice versa. By analyzing the MEP map of an imidazo[1,2-a]pyrimidine derivative, researchers can identify key pharmacophoric features and predict how modifications to the molecule's structure will alter its binding affinity and selectivity.

Computational Methodology for MEP Analysis

The calculation of MEP is a standard feature in most quantum chemistry software packages. The general workflow involves geometry optimization of the molecule followed by a single-point energy calculation to determine the electron density and the resulting electrostatic potential.

Geometry Optimization

The first and most critical step is to obtain an accurate three-dimensional structure of the imidazo[1,2-a]pyrimidine derivative. This is typically achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose.

  • Choice of Functional and Basis Set: The accuracy of the DFT calculation is dependent on the chosen functional and basis set. For organic molecules like imidazo[1,2-a]pyrimidines, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) often provides a good balance between accuracy and computational cost.[1][5] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding.

MEP Calculation and Visualization

Once the geometry is optimized, a single-point calculation is performed using the same level of theory to compute the electron density and MEP. The MEP is then mapped onto the molecule's isosurface of electron density, creating a visually intuitive representation.

The color-coding of the MEP surface provides a qualitative understanding of the charge distribution:

  • Red (Negative Potential): Indicates electron-rich regions, typically associated with lone pairs of electrons on heteroatoms (like nitrogen and oxygen). These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue (Positive Potential): Represents electron-deficient regions, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

  • Green (Neutral Potential): Denotes regions of neutral or near-zero potential, usually associated with nonpolar parts of the molecule like carbon backbones.

MEP Analysis of Imidazo[1,2-a]pyrimidine Derivatives: Interpretation and SAR Insights

The MEP of the imidazo[1,2-a]pyrimidine core is characterized by distinct regions of negative and positive potential that are crucial for its biological activity. The nitrogen atoms in the fused ring system are typically the most electron-rich centers, appearing as red or yellow regions on the MEP map. These sites are potent hydrogen bond acceptors and can play a critical role in anchoring the ligand within the binding pocket of a receptor.

Conversely, the hydrogen atoms attached to the ring system, particularly those on the imidazole part, are often electron-deficient and appear as blue regions. These act as hydrogen bond donors. The specific distribution and intensity of these positive and negative potentials are highly dependent on the nature and position of the substituents on the imidazo[1,2-a]pyrimidine scaffold.

Table 1: Correlation of MEP Features with Biological Activity in Imidazo[1,2-a]pyrimidine Derivatives

Derivative ClassKey MEP FeaturesImplied InteractionBiological ActivityReference
Anticancer AgentsNegative potential around pyrimidine nitrogen and substituents with electronegative atoms (e.g., oxygen, halogens).Hydrogen bond acceptance, halogen bonding.Inhibition of kinases, interaction with DNA.[6][7]
Antimicrobial AgentsLocalized negative potential on specific nitrogen atoms, positive potential on amine protons.Targeted hydrogen bonding with bacterial enzymes or cell wall components.Disruption of microbial cellular processes.[2]
Antiviral AgentsBiphasic MEP distribution with distinct positive and negative poles.Interaction with viral proteins, such as proteases or polymerases.Inhibition of viral replication.[1]

For instance, in a series of imidazo[1,2-a]pyrimidine Schiff base derivatives investigated for their potential as SARS-CoV-2 inhibitors, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine their MEP.[1] The MEP analysis helped in understanding the electrostatic interactions that could govern the binding of these compounds to the human ACE2 receptor and the viral spike protein.[1]

Applications in Rational Drug Design

The insights gained from MEP analysis are directly applicable to the rational design of more effective imidazo[1,2-a]pyrimidine-based drugs.

  • Lead Optimization: By identifying the key electrostatic interactions between a lead compound and its target, medicinal chemists can rationally introduce or modify functional groups to enhance these interactions. For example, if a region of negative potential on the ligand is in proximity to a hydrogen bond donor on the receptor, introducing a stronger hydrogen bond acceptor at that position could increase binding affinity.

  • Improving Selectivity: Different isoforms of a target protein may have subtle differences in their binding site electrostatics. MEP analysis can help in designing ligands that selectively target a specific isoform by exploiting these differences.

  • Predicting Metabolism: The reactive sites of a molecule, which are susceptible to metabolic transformations, can often be identified from the MEP map. Regions of high negative potential are often sites of oxidation by cytochrome P450 enzymes.

Experimental Protocol: A Step-by-Step Workflow for MEP Analysis

This section provides a generalized, step-by-step protocol for performing an MEP analysis of an imidazo[1,2-a]pyrimidine derivative using a computational chemistry software package like Gaussian.

Step 1: Molecule Building and Initial Optimization

  • Construct the 3D structure of the desired imidazo[1,2-a]pyrimidine derivative using a molecular builder (e.g., GaussView, Avogadro).

  • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force field) to obtain a reasonable starting geometry.

Step 2: Quantum Mechanical Geometry Optimization

  • Prepare an input file for a DFT geometry optimization.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • Keywords: Opt Freq (to perform optimization and frequency calculation to confirm a true minimum).

  • Run the calculation.

Step 3: MEP Calculation

  • Use the optimized coordinates from the previous step to prepare an input file for a single-point energy calculation.

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p) (a larger basis set is recommended for a more accurate electron distribution).

  • Keywords: SP Pop=Full GFINPUT IOP(6/33=2) (these keywords will generate the necessary information for plotting the MEP surface).

  • Run the calculation.

Step 4: Visualization and Analysis

  • Open the output file (formatted checkpoint file or cube file) in a visualization software (e.g., GaussView, VMD, Chimera).

  • Generate the molecular surface (isosurface of electron density, typically at a value of 0.002 a.u.).

  • Map the calculated electrostatic potential onto this surface.

  • Analyze the color-coded MEP map to identify regions of negative, positive, and neutral potential. Correlate these features with the known or desired biological activity.

Below is a Graphviz diagram illustrating this workflow.

MEP_Workflow cluster_prep 1. Structure Preparation cluster_qm 2. Quantum Mechanics Calculation cluster_analysis 3. Analysis & Interpretation build Build 3D Structure mm_opt Initial Optimization (Molecular Mechanics) build->mm_opt dft_opt Geometry Optimization (DFT) e.g., B3LYP/6-31G(d,p) mm_opt->dft_opt sp_calc Single Point Calculation (DFT) e.g., B3LYP/6-311++G(d,p) dft_opt->sp_calc visualize Visualize MEP Surface sp_calc->visualize interpret Interpret Charge Distribution visualize->interpret sar Correlate with SAR & Biological Activity interpret->sar design Guide Rational Drug Design sar->design

Caption: Workflow for Molecular Electrostatic Potential (MEP) Analysis.

Conclusion

The Molecular Electrostatic Potential is an indispensable tool in the modern drug discovery pipeline. For the versatile imidazo[1,2-a]pyrimidine scaffold, MEP analysis provides crucial insights into the electrostatic features that govern their interactions with biological targets. By understanding the distribution of charge across these molecules, scientists can make more informed decisions in the design and optimization of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the theory, methodology, and application of MEP analysis for imidazo[1,2-a]pyrimidine derivatives, empowering researchers to leverage this powerful computational technique in their quest for new and effective therapeutics.

References

review of imidazo[1,2-a]pyrimidine synthesis and functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Functionalization of the Imidazo[1,2-a]pyrimidine Core

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities.[1] This technical guide provides a comprehensive overview for researchers and drug development professionals on the principal synthetic routes to the imidazo[1,2-a]pyrimidine core and the subsequent strategies for its functionalization. We will delve into the mechanistic underpinnings of classical condensation reactions, modern multicomponent approaches, and the latest advances in C-H functionalization. Detailed protocols, comparative data, and workflow visualizations are provided to serve as a practical resource for the design and execution of novel synthetic strategies targeting this versatile scaffold.

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery.[2] Among these, the imidazo[1,2-a]pyrimidine system, a fused bicyclic structure with a bridgehead nitrogen atom, stands out for its significant therapeutic potential.[1]

Significance in Medicinal Chemistry

The importance of the imidazo[1,2-a]pyrimidine core is underscored by its presence in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Marketed drugs such as Divaplon, Fasiplon, and Taniplon, developed for their anxiolytic and anticonvulsant effects, feature this core structure.[2][3] The scaffold's bioisosteric similarity to natural purines makes it a versatile framework for designing molecules that can interact with enzymes and receptors involved in key biochemical pathways.[1][2]

Scope of the Guide

This guide is structured to provide a logical progression from core synthesis to advanced functionalization. It begins by exploring the foundational synthetic methodologies, including the classic Hantzsch-type condensation and multicomponent reactions. It then transitions to the strategic modification of the pre-formed scaffold, with a particular focus on regioselective C-H functionalization—a powerful tool for late-stage diversification in drug discovery programs.

Core Synthesis Strategies

The construction of the imidazo[1,2-a]pyrimidine ring system can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Classic Approach: Cyclocondensation Reactions

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyrimidines is a Hantzsch-type synthesis, which involves the cyclocondensation of a 2-aminopyrimidine with an α-functionalized carbonyl compound, typically an α-haloketone.[1]

Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The final step is a dehydration event that leads to the aromatic fused-ring system. This process is often facilitated by a base or catalyst.[5]

G cluster_start Starting Materials cluster_process Reaction Pathway SM1 2-Aminopyrimidine Intermediate1 N-Alkylated Adduct (S-N-2 Reaction) SM1->Intermediate1 Nucleophilic Attack SM2 α-Haloketone (R1-CO-CH(X)-R2) SM2->Intermediate1 Intermediate2 Cyclized Intermediate (Intramolecular Condensation) Intermediate1->Intermediate2 Cyclization Product Imidazo[1,2-a]pyrimidine Intermediate2->Product Dehydration (-H2O)

Caption: General workflow for the classic cyclocondensation synthesis.

Multicomponent Reactions (MCRs)

MCRs offer a significant advantage in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation.[6] These one-pot procedures allow for the rapid generation of molecular complexity and are highly valued in the construction of compound libraries for high-throughput screening. Various MCRs have been developed for imidazo[1,2-a]pyrimidine synthesis, often involving a 2-aminopyrimidine, an aldehyde, and a third component like an isocyanide or alkyne.[6]

Modern and Greener Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[1][3][5] Furthermore, catalyst-free and solvent-free conditions have been successfully developed, minimizing waste and simplifying product purification.[7] For instance, the reaction between 2-aminopyrimidines and α-bromo/chloroketones can proceed efficiently at 60°C without any catalyst or solvent.[7]

Key Functionalization Techniques

Once the core scaffold is synthesized, its properties can be fine-tuned through various functionalization reactions. The inherent electronic nature of the ring system dictates the regioselectivity of these modifications.

Electrophilic Substitution

The imidazo[1,2-a]pyrimidine ring is electron-rich, making it susceptible to electrophilic attack. The C3 position is particularly activated and is the most common site for electrophilic substitution reactions such as halogenation, nitrosation, and acylation.[6] The initial intermediate from nitrosation at C3 can be subsequently reduced to form a 3-amino group, which serves as a versatile handle for further derivatization.[4]

C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the modification of C-H bonds without the need for pre-functionalization (e.g., conversion to a halide). This strategy enhances step-economy and reduces waste.[8] Significant progress has been made in the C-H functionalization of the imidazo[1,2-a]pyrimidine core, particularly at the C3 position.[6][8] Methodologies using transition-metal catalysis (e.g., palladium, copper) or visible-light photoredox catalysis enable the introduction of a wide range of substituents, including aryl, alkyl, and thio groups.[8][9]

G cluster_functionalization Functionalization Pathways Core Imidazo[1,2-a]pyrimidine Core C3_Electrophilic C3: Electrophilic Substitution (e.g., Halogenation) Core->C3_Electrophilic E+ CH_Func C3: Direct C-H Functionalization (e.g., Arylation) Core->CH_Func [Catalyst] Cross_Coupling C5/C7: Cross-Coupling (e.g., Suzuki) Core->Cross_Coupling Pre-functionalize, then couple

Caption: Key functionalization sites and strategies on the scaffold.

Cross-Coupling Reactions

For positions that are less reactive towards direct functionalization, such as C5 and C7, a common strategy involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with a halide, is a robust and widely used method for forming new carbon-carbon bonds at these positions, enabling the introduction of diverse aryl and heteroaryl groups.[10]

Experimental Protocols & Data

To provide a practical context, this section outlines a representative experimental procedure and summarizes key data from various synthetic methods.

Protocol Example: Microwave-Assisted Synthesis of a 2-Aryl-Imidazo[1,2-a]pyrimidine

This protocol is a generalized example based on common literature procedures.[3][5]

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminopyrimidine (1.0 mmol, 1.0 eq.), the desired 2-bromoacetophenone derivative (1.0 mmol, 1.0 eq.), and sodium bicarbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or a green solvent mixture like H₂O-IPA (4 mL).[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a short duration (e.g., 1-10 minutes).[3][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which will often cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of Synthetic Methodologies
MethodCatalyst / ConditionsSolventTemperatureTypical YieldsReference
Classic Condensation Base (e.g., NaHCO₃, K₂CO₃)Ethanol, DMFReflux60-90%[1]
Microwave-Assisted Base (e.g., NaHCO₃)Ethanol, H₂O-IPA100-140°C75-95%[3][5]
Catalyst/Solvent-Free ThermalNone60°CHigh[7]
Multicomponent Copper or Scandium TriflateMethanol, DMFRT to 80°C50-85%[7]
Photocatalytic C-H Func. Rose Bengal / Visible LightAcetonitrileRoom Temp.Moderate to Good[8]

Conclusion and Future Outlook

The imidazo[1,2-a]pyrimidine scaffold remains a highly attractive and productive platform for the development of new therapeutic agents and functional materials. The synthetic toolkit for accessing this core is well-established, with classic cyclocondensation reactions providing reliable access and modern methods offering improvements in efficiency and environmental impact.

The future of this field lies in the continued development of novel, highly selective functionalization strategies. The expansion of direct C-H functionalization to other positions on the ring system beyond C3 is a key area of ongoing research.[8] The design of innovative multicomponent reactions to build highly substituted and complex derivatives in a single step will also be crucial. As our understanding of the biological targets for these compounds grows, these advanced synthetic methods will be essential for generating next-generation molecules with enhanced potency, selectivity, and drug-like properties.

References

Methodological & Application

synthesis of 5-Chloroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Chloroimidazo[1,2-a]pyrimidine

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere for purines and exhibiting a wide spectrum of pharmacological activities.[1][2] This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.[3] The described method is based on the classical cyclocondensation reaction of 2-amino-4-chloropyrimidine with chloroacetaldehyde. We offer a detailed mechanistic explanation, a step-by-step experimental procedure, process optimization insights, and complete characterization data to ensure reproducibility and success for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Imidazo[1,2-a]pyrimidines

Nitrogen-containing fused heterocycles are cornerstones in the design of biologically active molecules.[1] Among them, the imidazo[1,2-a]pyrimidine system has garnered significant attention due to its structural resemblance to endogenous purine bases, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable range of therapeutic properties, including anti-cancer, antiviral, antimicrobial, and anti-inflammatory activities.[3]

This compound is a valuable synthetic building block. The chlorine atom at the 5-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitutions, enabling the generation of diverse compound libraries for drug screening.

This guide details the most efficient and regioselective approach to its synthesis, starting from a pre-chlorinated pyrimidine precursor. This strategy circumvents the challenges associated with post-cyclization chlorination, which often yields mixtures of isomers and is more difficult to control.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established cyclocondensation pathway, often referred to as the Chichibabin reaction for related imidazo-fused heterocycles.[1] The reaction involves the formation of the fused imidazole ring by treating an aminopyrimidine with an α-halo carbonyl compound.

The core transformation is: 2-amino-4-chloropyrimidine reacts with chloroacetaldehyde in the presence of a mild base to yield this compound.

The mechanism unfolds in three key steps:

  • Sₙ2 N-Alkylation: The more nucleophilic endocyclic nitrogen atom (N1) of the 2-amino-4-chloropyrimidine attacks the α-carbon of chloroacetaldehyde. This displaces a chloride ion and forms a reactive N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group (-NH₂) then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde moiety. This forms a five-membered ring, creating a hemiaminal intermediate (a hydroxyl-dihydro-imidazo structure).

  • Dehydration (Aromatization): The hemiaminal intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration. The elimination of a water molecule results in the formation of a stable, aromatic imidazo[1,2-a]pyrimidine ring system.

Caption: Figure 1: Reaction Mechanism.

Experimental Application and Protocol

This section provides a detailed, step-by-step protocol for the synthesis, work-up, and purification of this compound.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Purity
2-amino-4-chloropyrimidine3993-78-0129.55≥97%
Chloroacetaldehyde107-20-078.50~50% in H₂O
Sodium Bicarbonate (NaHCO₃)144-55-884.01≥99.5%
Ethanol (EtOH), Anhydrous64-17-546.07≥99.5%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
n-Hexane110-54-386.18ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Silica Gel7631-86-960.08230-400 mesh
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Summary A 1. Reaction Setup - Combine reactants in EtOH - Add NaHCO₃ B 2. Reaction - Add Chloroacetaldehyde - Reflux for 6-8 hours - Monitor by TLC A->B C 3. Work-up - Cool and filter - Concentrate filtrate B->C D 4. Extraction - Dissolve in EtOAc - Wash with H₂O & Brine C->D E 5. Purification - Dry (Na₂SO₄) & concentrate - Column Chromatography D->E F 6. Characterization - NMR, MS, MP analysis E->F

Caption: Figure 2: Experimental Workflow.

Reagent Calculation Table
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-amino-4-chloropyrimidine129.555.00 g38.61.0
Chloroacetaldehyde (50% aq.)78.507.28 g (6.1 mL)46.31.2
Sodium Bicarbonate84.014.86 g57.91.5
Ethanol-100 mL--
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (5.00 g, 38.6 mmol) and anhydrous ethanol (100 mL). Stir the suspension until the solid is mostly dissolved.

  • Base Addition: Add sodium bicarbonate (4.86 g, 57.9 mmol) to the flask.

  • Reagent Addition: While stirring at room temperature, add the 50% aqueous solution of chloroacetaldehyde (6.1 mL, 46.3 mmol) dropwise over 5-10 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.

  • Monitoring: Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane as the mobile phase). The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (sodium bicarbonate and sodium chloride). Wash the filter cake with a small amount of ethanol (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent on the rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure this compound.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. The expected yield is typically in the range of 60-75%.

Characterization Data
PropertyValue
Appearance White to light-yellow solid
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol [4]
Melting Point 130-134 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.35 (d, 1H), 7.65 (s, 1H), 7.55 (s, 1H), 6.90 (d, 1H)
MS (ESI+) m/z: 154.0 [M+H]⁺, 156.0 [M+H+2]⁺

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Imidazo[1,2-a]pyrimidines in Modern Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. This has led to the development of numerous compounds with diverse pharmacological activities, including anxiolytic, anticancer, antiviral, and anti-inflammatory properties.[1] Notably, several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, feature this core unit, underscoring its therapeutic potential.[1][2]

The growing importance of this scaffold necessitates robust and versatile synthetic methodologies. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a cornerstone for both the construction of the imidazo[1,2-a]pyrimidine core and its subsequent functionalization. The power of palladium catalysis lies in its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under mild conditions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) crucial for drug development.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying principles of these powerful synthetic transformations. We will delve into the mechanistic intricacies of key palladium-catalyzed reactions, offer detailed and field-tested protocols, and provide insights into the selection of catalysts, ligands, and reaction conditions. Our goal is to empower you to effectively leverage these methodologies in your own research and development endeavors.

Strategic Approaches to the Imidazo[1,2-a]pyrimidine Scaffold: A Palladium-Centric Perspective

The synthesis of imidazo[1,2-a]pyrimidines can be broadly categorized into two main palladium-catalyzed strategies:

  • Direct Annulation/Cyclization Reactions: These methods construct the fused heterocyclic system in a single, often tandem, operation from simpler starting materials. A prime example is the intramolecular cross-dehydrogenative coupling (CDC), which offers an atom-economical route to the core structure.

  • Post-Annulation Functionalization: In this approach, a pre-formed imidazo[1,2-a]pyrimidine core, often halogenated, is further elaborated using classic palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the late-stage introduction of diverse functional groups.

The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The following sections will provide a detailed examination of these key methodologies.

I. Intramolecular Cross-Dehydrogenative Coupling (CDC): An Efficient Route to Fused Imidazo[1,2-a]pyrimidines

The palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) represents a powerful and elegant strategy for the synthesis of fused imidazo[1,2-a]pyrimidines.[3][4] This approach involves the formation of a carbon-carbon bond between two C-H bonds, typically with the assistance of an oxidant to regenerate the active palladium catalyst. The use of air or oxygen as the terminal oxidant makes this a particularly "green" and attractive method.[4]

Reaction Principle and Mechanistic Insights

The reaction generally proceeds via a tandem condensation-cyclization sequence. For instance, the reaction of a 2-aminoimidazole derivative with a 2-arylacetaldehyde derivative in the presence of a palladium catalyst and an oxidant leads to the formation of the fused imidazo[1,2-a]pyrimidine system.

A plausible catalytic cycle for this transformation is depicted below:

CDC_Mechanism cluster_main Pd(II)/Pd(0) Catalytic Cycle cluster_reactants Reactant Formation PdII Pd(II) Palladacycle_B Palladacycle B PdII->Palladacycle_B C-H Activation Intermediate_A Intermediate A (Enamine) Intermediate_A->PdII Coordination PdIV_Intermediate_C Pd(IV) Intermediate C Palladacycle_B->PdIV_Intermediate_C Oxidation Product_D Product D (Imidazo[1,2-a]pyrimidine) PdIV_Intermediate_C->Product_D Reductive Elimination Pd0 Pd(0) Pd0->PdII Re-oxidation (e.g., O2) Amine 2-Aminoimidazole Derivative Amine->Intermediate_A Aldehyde 2-Arylacetaldehyde Derivative Aldehyde->Intermediate_A

Figure 1: Plausible mechanism for the Pd-catalyzed intramolecular CDC.

The cycle is initiated by the condensation of the amine and aldehyde to form an enamine intermediate (A). This intermediate then coordinates to the Pd(II) catalyst, followed by an intramolecular C-H activation to form a palladacycle (B). Subsequent oxidation of the palladium center to Pd(IV) (C) and reductive elimination furnishes the desired imidazo[1,2-a]pyrimidine product (D) and a Pd(0) species. The catalytic cycle is completed by the re-oxidation of Pd(0) to the active Pd(II) state by an external oxidant.

Experimental Protocol: Synthesis of Phenyl(3-phenylbenzo[1][5]imidazo[1,2-a]pyrimidin-2-yl)methanone

This protocol is adapted from the work of Reddy et al. and provides a reliable method for the synthesis of a representative fused imidazo[1,2-a]pyrimidine.[4]

Materials:

  • 1H-Benzo[d]imidazol-2-amine (1a)

  • 2-Oxo-2-phenylacetaldehyde (2a)

  • Palladium(II) chloride (PdCl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a Schlenk tube, add 1H-benzo[d]imidazol-2-amine (1a, 1 mmol), 2-oxo-2-phenylacetaldehyde (2a, 2 mmol), PdCl₂ (5 mol%), and Cs₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with air.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product as a yellow solid.

Expected Results & Characterization:

  • Yield: ~80%

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H), 8.00–7.91 (m, 4H), 7.60–7.56 (m, 2H), 7.44–7.41 (m, 3H), 7.31 (s, 5H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.0, 160.7, 148.4, 145.2, 135.0, 134.2, 133.5, 133.2, 130.6, 129.0, 128.9, 128.7, 128.5, 127.1, 122.8, 120.8, 111.1.

  • HRMS (ESI): calcd for [C₂₃H₁₆N₃O]⁺ [M+H]⁺: 350.1294, found: 350.1291.[4]

Substrate Scope and Optimization Insights

The reaction conditions are generally tolerant of a variety of functional groups on both the amine and aldehyde starting materials. Electron-donating groups on the arylacetaldehyde tend to give higher yields compared to electron-withdrawing groups. The choice of base and solvent can also be critical, with cesium carbonate and DMF often providing optimal results. It is advisable to screen a small panel of palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and bases (e.g., K₂CO₃, NaOAc) to optimize the reaction for a specific substrate combination.

II. Post-Annulation Functionalization: Diversifying the Imidazo[1,2-a]pyrimidine Core

Once the imidazo[1,2-a]pyrimidine scaffold is constructed, palladium-catalyzed cross-coupling reactions provide a powerful toolkit for its further elaboration. These reactions typically involve the coupling of a halogenated or otherwise activated imidazo[1,2-a]pyrimidine with a suitable coupling partner.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds.[5] In the context of imidazo[1,2-a]pyrimidines, it is invaluable for introducing aryl, heteroaryl, or vinyl substituents, which are often key for modulating biological activity. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple a halo-imidazo[1,2-a]pyrimidine with a boronic acid or ester.

Catalytic Cycle:

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition ArPdORL2 Ar-Pd(II)-OR' L₂ ArPdXL2->ArPdORL2 Ligand Exchange ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdORL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination Product Ar-Ar' (Functionalized Product) ArPdArL2->Product Reactant_ArX Imidazo[1,2-a]pyrimidine-X (Ar-X) Reactant_ArX->Pd0 Reactant_ArBOH2 Ar'-B(OR)₂ Reactant_ArBOH2->ArPdORL2 Base Base (e.g., CO₃²⁻) Base->ArPdXL2

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling on a Polymer-Bound 3-Iodoimidazo[1,2-a]pyrimidine

This solid-phase protocol, adapted from El Kazzouli et al., is particularly useful for the rapid generation of compound libraries.[6]

Materials:

  • Polymer-bound 3-iodoimidazo[1,2-a]pyrimidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Microwave reactor or conventional heating setup

Procedure:

  • Swell the polymer-bound 3-iodoimidazo[1,2-a]pyrimidine (1 equiv) in DME.

  • In a separate vial, prepare a solution of the arylboronic acid (3 equiv), Pd(PPh₃)₄ (0.1 equiv), and Na₂CO₃ (3 equiv) in a 4:1 mixture of DME and water.

  • Add the solution to the swollen resin.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 15 minutes.

  • After cooling, filter the resin and wash successively with DME, water, methanol, and dichloromethane.

  • Dry the resin under vacuum.

  • Cleave the product from the resin using standard cleavage cocktails (e.g., trifluoroacetic acid-based) and purify by HPLC.

Key Considerations for Solution-Phase Suzuki Coupling:

For solution-phase synthesis, common catalyst systems include Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, or pre-catalysts such as PEPPSI-iPr. The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) and solvent (e.g., dioxane, toluene, DMF, often with water) is crucial and should be optimized for the specific substrates.

Parameter Common Choices Rationale/Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are often used with external ligands to form the active Pd(0) species in situ. Pd(PPh₃)₄ is a stable Pd(0) source.
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the reductive elimination step and are effective for coupling with sterically hindered substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous co-solvent is typically necessary for the transmetalation step. Anhydrous conditions can be used with boronate esters and fluoride bases.

Table 1: Common parameters for Suzuki-Miyaura coupling optimization.

B. Buchwald-Hartwig Amination: Introducing N-Functionality

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7] It allows for the introduction of primary and secondary amines onto the imidazo[1,2-a]pyrimidine core, providing access to a wide range of derivatives with potential biological activity.

Catalytic Cycle:

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition AmineComplex [Ar-Pd(II)-L₂(HNR¹R²)]⁺X⁻ ArPdXL2->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR¹R² L₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² (Aminated Product) AmidoComplex->Product Reactant_ArX Imidazo[1,2-a]pyrimidine-X (Ar-X) Reactant_ArX->Pd0 Reactant_Amine Amine (HNR¹R²) Reactant_Amine->ArPdXL2 Base Base (e.g., NaOtBu) Base->AmineComplex

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are often employed to promote the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

C. Sonogashira Coupling: Installing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis and can be valuable pharmacophores.[9] This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

Catalytic Cycle:

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition ArPdCCR_L2 Ar-Pd(II)-C≡CR L₂ ArPdXL2->ArPdCCR_L2 Transmetalation ArPdCCR_L2->Pd0 Reductive Elimination Product Ar-C≡CR (Alkynylated Product) ArPdCCR_L2->Product CuX CuX CuCCR Cu-C≡CR CuX->CuCCR Deprotonation CuCCR->ArPdXL2 Reactant_ArX Imidazo[1,2-a]pyrimidine-X (Ar-X) Reactant_ArX->Pd0 Reactant_Alkyne Terminal Alkyne (H-C≡CR) Reactant_Alkyne->CuX Base Base (e.g., Et₃N) Base->Reactant_Alkyne

Figure 4: Simplified catalytic cycles for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine

This protocol for the related imidazo[1,2-a]pyridine system can be adapted for imidazo[1,2-a]pyrimidine substrates.[10]

Materials:

  • 3-Iodoimidazo[1,2-a]pyrimidine (or pyridine analog)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 3-iodoimidazo[1,2-a]pyrimidine (1 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 2 hours, or until completion as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated product.

Conclusion and Future Outlook

Palladium catalysis has unequivocally revolutionized the synthesis of imidazo[1,2-a]pyrimidines and their derivatives. From elegant C-H activation strategies that build the core structure to a suite of powerful cross-coupling reactions for late-stage functionalization, these methods offer unparalleled efficiency, selectivity, and functional group tolerance. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to harness the full potential of these reactions.

As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable catalytic systems will remain a key area of research. We can anticipate the emergence of new ligands that enable reactions at lower catalyst loadings and under even milder conditions. Furthermore, the application of photoredox/palladium dual catalysis and other innovative approaches will undoubtedly open new avenues for the synthesis of increasingly complex and medicinally relevant imidazo[1,2-a]pyrimidine-based molecules.

References

Application Note: Rapid Microwave-Assisted Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, valued for its wide range of biological activities, including antifungal, antibacterial, and benzodiazepine receptor antagonistic properties.[1] The 3-amino substituted derivatives, in particular, serve as crucial building blocks for the generation of diverse chemical libraries in drug discovery. Traditional synthetic routes often require long reaction times and harsh conditions. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 3-aminoimidazo[1,2-a]pyridines via a microwave-assisted Groebke-Blackburn-Bienaymé (GBB) three-component reaction. Leveraging the unique advantages of microwave dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener, more sustainable pathway to these valuable compounds.[2][3]

Introduction: The Need for Speed in Heterocyclic Synthesis

The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry. The imidazo[1,2-a]pyridine core, due to its structural similarity to purines and indoles, is a focal point of intense research.[4] The GBB reaction, a multicomponent reaction (MCR) involving a 2-aminopyridine, an aldehyde, and an isocyanide, provides a direct and atom-economical route to 3-aminoimidazo[1,2-a]pyridines.[1][5]

However, conventional thermal methods for this transformation can be sluggish, often requiring 48-72 hours at ambient temperature or several hours at elevated temperatures to achieve satisfactory conversion.[1] Such prolonged heating can lead to side product formation and degradation of sensitive substrates.

Microwave-assisted organic synthesis (MAOS) offers a transformative solution. Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid buildup of temperature and pressure.[6] This results in dramatic acceleration of reaction rates, often accompanied by higher yields and improved product purity.[3][7] This protocol has been optimized to harness these benefits for the rapid assembly of a 3-aminoimidazo[1,2-a]pyridine library, demonstrating the power of MAOS in modern drug discovery workflows.

Reaction Mechanism and Scientific Rationale

The GBB reaction proceeds through a well-established cascade mechanism, catalyzed by a Lewis or Brønsted acid. Understanding this pathway is critical for rational optimization and troubleshooting.

Mechanism: The Groebke-Blackburn-Bienaymé Reaction

The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. This forms a Schiff base (imine) intermediate. The endocyclic, more nucleophilic pyridine nitrogen then attacks the isocyanide, which is followed by an intramolecular [4+1] cycloaddition to yield the final 3-aminoimidazo[1,2-a]pyridine product.

Step-by-Step Mechanistic Breakdown:

  • Activation & Imine Formation: The acid catalyst (e.g., Sc(OTf)₃ or p-TsOH) activates the aldehyde carbonyl group, making it more electrophilic. The exocyclic amino group of 2-aminopyridine attacks the activated carbonyl, and subsequent dehydration forms a reactive Schiff base (imine) intermediate.[5]

  • Nucleophilic Attack by Pyridine Nitrogen: The lone pair on the endocyclic nitrogen of the 2-aminopyridine moiety attacks the electrophilic carbon of the isocyanide. This step is often rate-determining.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid 5-endo-dig cyclization. The anionic nitrogen attacks the imine carbon, forming the five-membered imidazole ring.

  • Aromatization: A final proton transfer step leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

// Reaction Flow R1 -> I1 [label="Condensation"]; R2 -> I1; Cat -> R2 [style=dashed, arrowhead=tee, label="Activation"]; I1 -> I2 [label="Nucleophilic Attack"]; R3 -> I2; I2 -> I3 [label="5-endo-dig Cyclization"]; I3 -> P [label="Aromatization (Proton Transfer)"];

// Visual Grouping {rank=same; R1; R2; R3; Cat;} {rank=same; I1; I2; I3;} {rank=same; P;} } enddot Figure 1: Simplified mechanistic pathway of the acid-catalyzed GBB reaction.

Rationale for Experimental Choices:
  • Microwave Reactor: A dedicated, sealed-vessel microwave reactor is essential. It allows for precise temperature and pressure control above the solvent's boiling point, which is crucial for achieving the dramatic rate enhancements.[6] Domestic microwave ovens are not suitable due to lack of control and safety risks.

  • Catalyst Selection:

    • Scandium(III) triflate (Sc(OTf)₃): A highly effective Lewis acid that is water-tolerant and efficiently catalyzes the initial imine formation. It is often used in catalytic amounts (e.g., 5 mol%).[1]

    • p-Toluenesulfonic acid (p-TsOH): A strong Brønsted acid that is cost-effective and also an excellent catalyst for this transformation.[5] The choice between a Lewis or Brønsted acid may depend on the specific substrates used.

  • Solvent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 3:1) is a common choice.[1]

    • DCM: A relatively non-polar solvent that helps solubilize the organic starting materials.

    • Methanol: A polar solvent that absorbs microwave irradiation very efficiently, enabling rapid heating. It also aids in solubilizing the acid catalyst and intermediates. Ethanol is also an effective solvent.[8]

Experimental Protocol

This protocol provides a general method for the synthesis of a representative 3-aminoimidazo[1,2-a]pyridine. Researchers should perform stoichiometric calculations based on their specific starting materials.

Materials and Equipment
  • Reagents:

    • 2-Aminopyridine (or substituted derivative)

    • Aldehyde (e.g., Benzaldehyde)

    • Isocyanide (e.g., Cyclohexyl isocyanide)

    • Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Dichloromethane (DCM), Anhydrous

    • Methanol (MeOH), Anhydrous

    • Ethyl acetate (for chromatography)

    • Hexanes (for chromatography)

    • Sodium sulfate (Na₂SO₄), Anhydrous

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

    • Analytical balance

Step-by-Step Synthesis Protocol

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Purification A Add 2-aminopyridine, aldehyde, and solvent to microwave vial. B Add catalyst (e.g., Sc(OTf)₃). A->B C Add isocyanide. B->C D Seal vial securely. C->D E Place vial in microwave reactor. D->E F Irradiate: 150 °C, 10 min (2 min ramp time). E->F G Cool to room temp (automated). F->G H Filter precipitate (if formed) or concentrate. G->H I Purify via flash chromatography. H->I J Characterize pure product (NMR, MS). I->J

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the solvent (e.g., 4 mL of 3:1 DCM/MeOH).

  • Catalyst Addition: Add the acid catalyst (e.g., Sc(OTf)₃, 0.05 equiv.).

  • Isocyanide Addition: Add the isocyanide (1.2 equiv.). Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 150 °C

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes

    • Stirring: High

    • Power: 150 W (maximum)

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) with forced air cooling before handling.

  • Workup:

    • Open the vial carefully.

    • If a precipitate has formed, filter the solid product and wash with cold methanol. Dry under vacuum.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Results and Optimization

The described microwave protocol consistently delivers high yields of 3-aminoimidazo[1,2-a]pyridines in a fraction of the time required by conventional heating.

Table 1: Comparison of Reaction Conditions
EntryMethodCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
1MicrowaveSc(OTf)₃ (5)DCM/MeOH15010 minHigh (not specified)[1]
2ConventionalSc(OTf)₃ (5)EtOH802 h90% conversion[1]
3ConventionalNoneN/AAmbient48-72 hNot specified[1]
4Microwavep-TsOHEtOH/H₂ONot specifiedRapidExcellent[8]
5MicrowaveIodineN/ANot specifiedShortGood-Very Good[9]

Table entries are compiled from literature and represent typical outcomes.

Troubleshooting and Optimization Insights:
  • Low Yield:

    • Check Reagent Purity: Aldehydes can oxidize over time. Ensure isocyanide quality is high.

    • Increase Catalyst Loading: For less reactive substrates, increasing catalyst loading to 10 mol% may be beneficial.

    • Increase Temperature/Time: While the standard protocol is robust, some sterically hindered or electronically deactivated substrates may require slightly higher temperatures (e.g., 160 °C) or longer hold times (e.g., 15-20 min).

  • Side Product Formation:

    • The primary side products often arise from the decomposition of the isocyanide or self-condensation of the aldehyde. The rapid nature of microwave heating inherently minimizes the time for these side reactions to occur.

    • Ensure anhydrous conditions, as water can hydrolyze the imine intermediate.

  • Reaction Monitoring: For novel substrates, it is advisable to perform a small-scale time course study (e.g., checking at 5, 10, and 15 minutes) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.

Conclusion

This application note details a highly efficient, rapid, and reliable protocol for the synthesis of 3-aminoimidazo[1,2-a]pyridines using microwave assistance. By reducing reaction times from days or hours to mere minutes, this method significantly accelerates the discovery and development process for novel therapeutics based on this important heterocyclic core. The protocol is robust, scalable, and aligns with the principles of green chemistry by reducing energy consumption and reaction time.[2] It serves as a powerful tool for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with diverse imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold and the Power of C-C Bond Formation

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The ability to functionalize this core at various positions is paramount for tuning its biological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the derivatization of heterocyclic systems like imidazo[1,2-a]pyrimidine.[2] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 5-chloroimidazo[1,2-a]pyrimidine, offering field-proven insights and step-by-step protocols to empower researchers in their quest for novel therapeutics.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OR)2(OH) Borate Byproduct Ar-Pd(II)-Ar'(L2)->B(OR)2(OH) Ar-X Ar-X (this compound) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-X(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the halide and the nature of the palladium ligand. Electron-withdrawing groups on the heterocyclic ring can facilitate this step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is promoted by a base, which activates the boronic acid to form a more nucleophilic borate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Considerations for Coupling with this compound

The presence of nitrogen atoms in the imidazo[1,2-a]pyrimidine ring introduces specific challenges that must be addressed for a successful coupling reaction.

  • Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in the oxidative addition step. Therefore, more active catalyst systems are often required.

  • Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), which is a common side reaction. The choice of solvent and base, as well as the reaction temperature and time, can influence the extent of this undesired pathway.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Boronic Acid - Base - Catalyst & Ligand Solvent Prepare Anhydrous Solvent Assembly Assemble Reaction Vessel (e.g., Schlenk tube) Solvent->Assembly Inert Evacuate and Backfill with Inert Gas (Ar or N2) Assembly->Inert Addition Add Reagents and Solvent Inert->Addition Heating Heat to Reaction Temperature with Stirring Addition->Heating Cooling Cool to Room Temperature Heating->Cooling Quenching Quench Reaction (if necessary) Cooling->Quenching Extraction Perform Aqueous Workup & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterization Purification->Characterization Yield & Purity Analysis

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Arylation

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a Schlenk tube or similar reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-imidazo[1,2-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[4]

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial with a stir bar.

Procedure:

  • In a microwave-safe vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.02 mmol).

  • Add the degassed 1,4-dioxane/water mixture (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the workup and purification as described in Protocol 1.

Data Summary and Troubleshooting

The choice of reaction conditions can significantly impact the outcome. The following table provides a summary of common parameters and their effects.

ParameterCommon ChoicesRationale and Field Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that form the active Pd(0) species in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often effective for less challenging couplings.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos)For less reactive aryl chlorides, bulky and electron-rich ligands like those developed by Buchwald are often superior as they facilitate oxidative addition and prevent catalyst deactivation.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is crucial. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings. KF can be used, particularly with boronate esters.[5] The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of the starting materials.
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base. Anhydrous conditions can also be employed, particularly with bases like KF. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-120 °C (conventional), 120-150 °C (microwave)Higher temperatures are often required for the activation of aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and side reactions like protodeboronation.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of ligand/base.Use a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos). Increase the reaction temperature. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). Ensure all reagents and solvents are anhydrous and degassed.
Protodeboronation of Boronic Acid Presence of protic impurities, prolonged reaction time, high temperature.Use anhydrous solvents. Decrease reaction time and temperature if possible. Consider using the corresponding boronate ester, which is often more stable.
Formation of Homocoupled Byproducts Catalyst decomposition, presence of oxygen.Thoroughly degas all solvents. Ensure a proper inert atmosphere is maintained throughout the reaction.
Difficulty in Purification Similar polarity of product and starting materials/byproducts.Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase like alumina).

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of novel derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can overcome the inherent challenges of working with nitrogen-containing heterocycles. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this critical transformation, paving the way for the discovery of the next generation of imidazo[1,2-a]pyrimidine-based therapeutics.

References

Application Notes & Protocols: Strategic Functionalization of Imidazo[1,2-a]pyridines via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the Power of C-C Bond Formation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][4] The functionalization of this heterocyclic system is therefore of paramount importance for the development of new chemical entities with tailored properties. Among the myriad of synthetic methodologies, the Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for the direct installation of alkynyl moieties onto the imidazo[1,2-a]pyridine core, creating a C(sp²)-C(sp) bond that serves as a versatile linchpin for further molecular elaboration.[5][6][7]

This guide provides a comprehensive overview of the Sonogashira cross-coupling for the alkynylation of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][9] Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-imidazo[1,2-a]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, generated in the copper cycle, to form a Pd(II)-alkynyl complex and regenerate the copper(I) catalyst.

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the desired alkynylated imidazo[1,2-a]pyridine and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Catalytic Cycle
  • π-Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-complex.

  • Deprotonation: The base in the reaction mixture deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is then transferred to the palladium center in the transmetalation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Alkynyl CuX Cu(I)X Transmetalation->CuX regenerates Cu(I) RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR PiComplex π-Complex Formation CuX->PiComplex HC≡CR Cu_Pi [HC≡CR-Cu(I)]X PiComplex->Cu_Pi Deprotonation Deprotonation Cu_Pi->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation caption Figure 1: The Catalytic Cycles of the Sonogashira Reaction.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Key Reaction Parameters: A Scientist's Guide to Optimization

The success of the Sonogashira coupling on the imidazo[1,2-a]pyridine scaffold hinges on the judicious selection of several key parameters.

ParameterKey Considerations & RationaleTypical Examples
Palladium Catalyst The choice of palladium source and its ligands is critical for catalytic activity and stability. Phosphine ligands like PPh₃ are common, while bulky, electron-rich ligands can be beneficial for less reactive halides.[5] N-heterocyclic carbene (NHC) ligands have also shown great promise.[5]Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, PdCl₂(dppf)
Copper(I) Co-catalyst Copper(I) salts are crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[9] However, excess copper can lead to undesired alkyne homocoupling (Glaser coupling).[10]CuI, CuBr
Base An amine base is typically used to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[5][9] The choice of base can influence reaction rates and yields.Et₃N, DIPEA, piperidine, Cs₂CO₃, K₂CO₃
Solvent The solvent must be able to dissolve the reactants and catalysts. Anhydrous and deaerated conditions are often necessary to prevent catalyst deactivation and side reactions.[9]DMF, THF, toluene, dioxane, acetonitrile
Leaving Group (Halogen) The reactivity of the halo-imidazo[1,2-a]pyridine follows the order I > Br > Cl. Iodo-substituted derivatives are generally the most reactive and often allow for milder reaction conditions.[11]I, Br
Reaction Temperature The optimal temperature depends on the reactivity of the substrates. Reactions with iodo-imidazo[1,2-a]pyridines can often be performed at room temperature, while less reactive bromides may require heating.[11]Room temperature to 120 °C
Microwave Irradiation Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[12][13][14]N/A

Copper-Free Sonogashira Coupling: A Greener Alternative

While the classic Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homodimers as a significant byproduct.[5] This has spurred the development of copper-free Sonogashira protocols.[15][16] These methods typically employ more sophisticated palladium catalysts or different reaction conditions to facilitate the direct reaction between the palladium(II) intermediate and the terminal alkyne.[17][18] The mechanism of the copper-free reaction is still a subject of study, with evidence suggesting different pathways depending on the electronic nature of the alkyne.[17]

Experimental Protocol: Sonogashira Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine with Phenylacetylene

This protocol provides a general procedure for the Sonogashira cross-coupling of a halo-imidazo[1,2-a]pyridine with a terminal alkyne.

Experimental_Workflow Start Start: Assemble Reagents & Glassware Setup Reaction Setup: - Add 3-iodo-2-phenylimidazo[1,2-a]pyridine,  Pd catalyst, and CuI to a dry flask. Start->Setup Degas Degas the System: - Evacuate and backfill with an inert gas (e.g., Argon) three times. Setup->Degas Add_Solvents Add Solvents & Reagents: - Add degassed solvent (e.g., DMF). - Add base (e.g., Et3N). - Add phenylacetylene. Degas->Add_Solvents Reaction Reaction: - Stir at the desired temperature (e.g., room temperature). - Monitor progress by TLC or LC-MS. Add_Solvents->Reaction Workup Workup: - Quench the reaction. - Extract the product with an organic solvent. - Wash the organic layer. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Analysis Analysis: - Characterize the product by NMR, MS, etc. Purification->Analysis End End: Obtain Pure Product Analysis->End caption Figure 2: Experimental Workflow for Sonogashira Coupling.

Caption: A step-by-step workflow for performing a Sonogashira cross-coupling reaction.

Materials:

  • 3-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle (if required)

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-2-phenylimidazo[1,2-a]pyridine, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add degassed DMF via syringe. Subsequently, add triethylamine and phenylacetylene.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(phenylethynyl)-2-phenylimidazo[1,2-a]pyridine.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unreactive starting material.Use a fresh catalyst, increase the reaction temperature, or consider a more reactive halide (I > Br).
Formation of Homocoupled Alkyne Presence of oxygen, or high concentration of copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Reduce the amount of CuI or consider a copper-free protocol.[10]
Decomposition of Catalyst (Formation of Palladium Black) Unstable catalyst complex, or solvent effects.Use a more robust ligand to stabilize the Pd(0) species. Consider a different solvent system.[10]

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and adaptable method for the functionalization of imidazo[1,2-a]pyridines. By carefully selecting the catalyst, co-catalyst, base, and solvent, researchers can efficiently synthesize a diverse range of alkynylated derivatives. These products serve as valuable intermediates for the construction of more complex molecules with potential applications in drug discovery and materials science. The continuous development of more robust and environmentally benign protocols, such as copper-free and microwave-assisted methods, further enhances the utility of this powerful transformation.

References

Application Notes and Protocols: 5-Chloroimidazo[1,2-a]pyrimidine as a Foundational Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to purines allows it to function as an effective hinge-binding motif, competitively targeting the ATP-binding site of a wide array of protein and lipid kinases.[1] This has led to the development of numerous derivatives with potent inhibitory effects against kinases implicated in cancer and other diseases. The strategic placement of a chloro-substituent at the 5-position of the imidazo[1,2-a]pyrimidine ring system serves as a crucial synthetic handle, enabling the elaboration of the core structure to achieve high potency and selectivity for specific kinase targets. This document provides a detailed guide for researchers on the application of 5-Chloroimidazo[1,2-a]pyrimidine as a foundational scaffold for the development of kinase inhibitors, with a specific focus on its utility in generating potent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).

Mechanism of Action: Targeting the Kinome

Derivatives of the imidazo[1,2-a]pyrimidine scaffold predominantly act as ATP-competitive inhibitors.[2] By mimicking the adenine component of ATP, these small molecules occupy the active site of kinases, thereby preventing the phosphorylation of substrate proteins and lipids. This inhibition of kinase activity can disrupt aberrant signaling pathways that drive diseases such as cancer.

A notable application of this compound is in the synthesis of selective inhibitors of PI5P4Kγ, a lipid kinase that plays a crucial role in cellular signaling.[3][4] While some derivatives of this scaffold may be ATP-competitive, others have been shown to exhibit an allosteric mode of binding, offering a path to greater selectivity.[5] The protocols detailed below are designed to enable the characterization of novel compounds derived from the this compound scaffold.

Quantitative Data Summary: PI5P4Kγ Inhibition

The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized from this compound against PI5P4K isoforms.

Compound IDTarget KinaseAssay TypeIC50 / KdReference
Compound 1 PI5P4KγKINOMEscan4.8 nM (Kd)[5]
PI5P4KαBioluminescent Assay1.3 µM (IC50)[5]
PI5P4KβFluorescence Polarization9.9 µM (IC50)[5]
NIH-12848 PI5P4KγRadiometric Assay~3.3 µM (IC50)[6]
PI5P4KαRadiometric Assay>100 µM (IC50)[6]
PI5P4KβRadiometric Assay>100 µM (IC50)[6]

Note: The compounds listed are derivatives synthesized using this compound as a starting material.

Experimental Protocols

Protocol 1: Synthesis of a PI5P4Kγ Inhibitor from this compound

This protocol describes a general method for the synthesis of a PI5P4Kγ inhibitor through the reaction of this compound with a substituted aniline.[3][4]

Workflow Diagram:

start Start reactant1 This compound start->reactant1 reactant2 4-(Methylsulfonyl)aniline hydrochloride start->reactant2 reaction React at 120°C for 1.5h reactant1->reaction reactant2->reaction workup Load onto SCX-2 column Wash with MeOH reaction->workup elution Elute with 0.5M NH3 in MeOH workup->elution concentration Concentrate in vacuo elution->concentration purification Preparatory HPLC concentration->purification product Final Product: N-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrimidin-5-amine purification->product

Caption: Synthetic workflow for a PI5P4Kγ inhibitor.

Materials:

  • This compound

  • 4-(Methylsulfonyl)aniline hydrochloride

  • Methanol (MeOH)

  • 0.5 M Ammonia in Methanol

  • SCX-2 column

  • Preparatory High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Combine this compound (1 equivalent) and 4-(methylsulfonyl)aniline hydrochloride (1.1 equivalents).[3][4]

  • Heat the reaction mixture at 120°C for 1.5 hours.[3][4]

  • After completion, allow the mixture to cool to room temperature.

  • Load the crude mixture onto an SCX-2 column.

  • Wash the column with methanol to remove impurities.

  • Elute the desired product with 0.5 M ammonia in methanol.[3][4]

  • Concentrate the eluted fractions in vacuo.

  • Purify the resulting solid by preparatory HPLC to yield the final product.[3][4]

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 values of compounds against PI5P4Kγ using a luminescence-based assay that measures ADP production.[5]

Workflow Diagram:

start Start compound_prep Prepare serial dilutions of test compound start->compound_prep enzyme_mix Prepare PI5P4Kγ+ enzyme solution start->enzyme_mix substrate_mix Prepare PI5P and ATP solution start->substrate_mix reaction_setup Add compound, enzyme, and substrate to 384-well plate compound_prep->reaction_setup enzyme_mix->reaction_setup substrate_mix->reaction_setup incubation1 Incubate at room temperature reaction_setup->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate for 40 min adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent incubation2->kinase_detection_reagent incubation3 Incubate for 30 min kinase_detection_reagent->incubation3 readout Measure luminescence incubation3->readout

Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Recombinant mutant PI5P4Kγ+ enzyme[5]

  • PI5P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 25 nL of the diluted compounds to the wells of a 384-well assay plate.

  • Prepare a master mix containing the PI5P4Kγ+ enzyme in an appropriate assay buffer.

  • Add the enzyme mix to the wells containing the test compounds and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PI5P and ATP.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cellular Target Engagement Assay (InCell Pulse™)

This protocol assesses the binding of a compound to its target kinase within intact cells by measuring the thermal stabilization of the target protein.[5]

Workflow Diagram:

start Start cell_culture Culture HEK293 cells expressing ePL-tagged PI5P4Kγ start->cell_culture compound_treatment Incubate cells with test compound for 60 min at 38°C cell_culture->compound_treatment heat_shock Heat shock at 46°C for 3 min compound_treatment->heat_shock cooling Cool at room temperature for 3 min heat_shock->cooling lysis Add EA-3 reagent for lysis cooling->lysis incubation Incubate for 60 min in the dark lysis->incubation readout Measure luminescence incubation->readout

Caption: Workflow for the InCell Pulse™ target engagement assay.

Materials:

  • HEK293 cells stably expressing ePL-tagged PI5P4Kγ[5]

  • Test compounds in DMSO

  • Black skirted PCR plates

  • InCell Pulse™ Assay Reagents (DiscoverX)

  • Luminescence plate reader

Procedure:

  • Seed HEK293 cells expressing ePL-tagged PI5P4Kγ in appropriate culture vessels and grow to the desired confluency.

  • Dispense 25 nL of the test compound in 100% DMSO into a black skirted PCR plate.

  • Add the cell suspension to the plate and incubate for 60 minutes at 38°C.[5]

  • Apply a heat shock to the plate for 3 minutes at 46°C, followed by cooling for 3 minutes at room temperature.[5]

  • Add 12 µL of the EA-3 lysis reagent to each well.

  • Incubate the plate for 60 minutes in the dark at room temperature.[5]

  • Measure the luminescence using a Pherastar FSX plate reader or equivalent.

  • Analyze the data to determine the thermal stabilization of PI5P4Kγ in the presence of the compound.

Downstream Signaling Analysis: Western Blotting for PI3K/Akt Pathway

Since PI5P4Kγ is a lipid kinase that can influence the PI3K/Akt signaling pathway, it is crucial to assess the downstream effects of its inhibitors. Western blotting can be used to measure the phosphorylation status of key proteins in this pathway.

Signaling Pathway Diagram:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PI5P4K PI5P4Kγ PI5P4K->PIP3 P PI5P PI5P PI5P->PI5P4K Inhibitor This compound Derivative Inhibitor->PI5P4K pAkt p-Akt PDK1->pAkt P (Thr308) Akt Akt Akt->PDK1 Akt->mTORC2 Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream mTORC2->pAkt P (Ser473)

Caption: PI3K/Akt signaling pathway and the role of PI5P4Kγ.

Protocol 4: Western Blot Analysis

Materials:

  • Cancer cell line of interest (e.g., a line with known PI3K pathway activation)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for the Evaluation of 5-Chloroimidazo[1,2-a]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological data and established protocols for 5-Chloroimidazo[1,2-a]pyrimidine in cancer research are not extensively documented in publicly available resources. The following application notes and protocols are therefore based on the well-characterized activities of the broader imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffold, to which this compound belongs. These compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways. Researchers using these guidelines must independently validate all protocols and findings for this compound.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In oncology, derivatives of this and the closely related imidazo[1,2-a]pyridine scaffold have garnered substantial interest for their potent inhibitory effects on cancer cell proliferation and survival.[2][3] These compounds are known to modulate critical cellular processes by targeting key players in oncogenic signaling cascades, making them attractive candidates for the development of novel cancer therapeutics.[2][3]

This guide provides a comprehensive framework for the preclinical evaluation of this compound, a specific derivative of this promising class. We will delve into the putative mechanisms of action based on its chemical analogs, provide detailed protocols for in vitro and in vivo assessment, and offer insights into the interpretation of experimental outcomes.

Putative Mechanism of Action: Targeting Key Oncogenic Pathways

Based on extensive research on analogous compounds, this compound is hypothesized to exert its anticancer effects through the modulation of one or more critical signaling pathways frequently dysregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

A prominent mechanism of action for many imidazo[1,2-a]pyridine and -pyrimidine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. Inhibition of this pathway by small molecules can lead to the induction of apoptosis and cell cycle arrest.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound (Hypothesized) Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Induction of Apoptosis and Cell Cycle Arrest

Consistent with the inhibition of pro-survival signaling, imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[2][4] This is often mediated by the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, alongside an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family.[2][3]

Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow outlines the key stages of in vitro and in vivo evaluation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cell Viability Assays (MTT, CellTiter-Glo®) B Apoptosis Assays (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Western Blotting (Protein Expression Analysis) C->D E Xenograft Model Development D->E Promising In Vitro Data F Efficacy Studies (Tumor Growth Inhibition) E->F G Toxicity Assessment F->G

Caption: A streamlined workflow for anticancer drug evaluation.

In Vitro Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism convert MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma, HeLa for cervical cancer)[2]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Line Tissue of Origin Hypothetical IC50 (µM) of this compound Positive Control (Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaTo be determined~0.5 - 1.0
A375Malignant MelanomaTo be determined~0.1 - 0.5
HeLaCervical CarcinomaTo be determined~0.2 - 0.8
HCT116Colon CarcinomaTo be determined~0.1 - 0.6

Note: The provided IC50 values for Doxorubicin are approximate and can vary between experiments. The IC50 for the test compound must be experimentally determined.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR pathway and apoptosis-related proteins.

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Protocol

Protocol 4: Human Tumor Xenograft Model in Immunocompromised Mice

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., HCT116)

  • This compound formulated for in vivo administration

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer this compound and the vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. Through careful and rigorous experimentation, researchers can elucidate its mechanism of action and assess its therapeutic potential. It is imperative to reiterate that these protocols, while based on established methodologies for similar compounds, require specific optimization and validation for this compound.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of imidazo[1,2-a]pyrimidine derivatives as novel antimicrobial agents. This document provides an in-depth overview of their synthesis, mechanisms of action, and detailed protocols for the evaluation of their antimicrobial efficacy.

Introduction: The Emergence of Imidazo[1,2-a]pyrimidines in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Imidazo[1,2-a]pyrimidines have emerged as a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[1][2] Their structural analogy to purines suggests the potential for interaction with various biological targets within microbial cells.[1] This guide will delve into the practical aspects of working with these promising compounds, from their synthesis to the robust evaluation of their antimicrobial profiles.

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

A variety of synthetic routes to imidazo[1,2-a]pyrimidine derivatives have been developed, with many modern approaches focusing on efficiency and green chemistry principles. One common and effective method involves the condensation reaction of 2-aminopyrimidine with α-haloketones.[3] Microwave-assisted synthesis has gained traction as it often leads to shorter reaction times and improved yields.[1][3]

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives, a common structural motif investigated for antimicrobial activity.

Rationale: This method utilizes microwave irradiation to accelerate the condensation and cyclization reaction between 2-aminopyrimidine and a 2-bromoarylketone. Alumina (Al₂O₃) is employed as a solid support and catalyst, offering an environmentally benign alternative to solvent-based systems.[1]

Materials:

  • 2-aminopyrimidine

  • Substituted 2-bromoarylketones

  • Basic alumina (Al₂O₃)

  • Domestic microwave oven

  • Ethanol

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, thoroughly mix 2-aminopyrimidine (1 mmol), the desired 2-bromoarylketone (1 mmol), and basic alumina (Al₂O₃, 500 mg).

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 300-450 W for 5-10 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up and Purification: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Add ethanol (20 mL) and stir for 15 minutes. Filter the alumina and wash it with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure imidazo[1,2-a]pyrimidine derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Mechanism of Antimicrobial Action

The precise mechanism of action for many imidazo[1,2-a]pyrimidine derivatives is still under investigation; however, their structural similarity to purines suggests they may act as antimetabolites, interfering with nucleic acid and protein synthesis.[1] Molecular docking studies have indicated that these compounds can bind to various microbial enzymes, potentially inhibiting their function.[1]

Diagram 1: Postulated Mechanism of Action

Mechanism_of_Action cluster_0 Imidazo[1,2-a]pyrimidine Derivative cluster_1 Microbial Cell Derivative Imidazo[1,2-a]pyrimidine (Purine Analogue) Target1 DNA/RNA Synthesis Derivative->Target1 Interference Target2 Protein Synthesis Derivative->Target2 Inhibition Target3 Essential Enzymes (e.g., Pyruvate Carboxylase) Derivative->Target3 Binding & Inhibition Disruption of\nCellular Processes Disruption of Cellular Processes Target1->Disruption of\nCellular Processes Target2->Disruption of\nCellular Processes Target3->Disruption of\nCellular Processes Cell Death Cell Death Disruption of\nCellular Processes->Cell Death

Caption: Postulated mechanisms of antimicrobial action for imidazo[1,2-a]pyrimidine derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial potency of imidazo[1,2-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core and any appended aryl rings.[4]

  • Halogen Substitution: The presence of halogens, particularly chlorine, at the para-position of a phenyl ring at the 2-position of the imidazo[1,2-a]pyrimidine scaffold has been shown to enhance antibacterial activity.[1]

  • Electron-Withdrawing Groups: Studies suggest that substituents with positive sigma and bi values, which are generally electron-withdrawing, can lead to increased activity.[4]

  • Molar Refractivity: An increase in the molar refractivity of substituents may lead to a decrease in antibacterial activity, suggesting that steric bulk can be a determining factor.[4]

Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of newly synthesized imidazo[1,2-a]pyrimidine derivatives, standardized in vitro assays are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies.[5][6][7]

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow start Start: Synthesized Imidazo[1,2-a]pyrimidine Derivative prep_compound Prepare Stock Solution (e.g., in DMSO) start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum mic_assay Perform Broth Microdilution MIC Assay prep_compound->mic_assay prep_inoculum->mic_assay read_mic Determine MIC (Lowest concentration with no visible growth) mic_assay->read_mic mbc_assay Perform MBC Assay (Subculture from clear wells) read_mic->mbc_assay read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) mbc_assay->read_mbc end End: Antimicrobial Profile Established read_mbc->end

Caption: A streamlined workflow for determining the MIC and MBC of novel compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a standardized and widely accepted technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This method is efficient for screening multiple compounds against various microbial strains.[6]

Materials:

  • Synthesized imidazo[1,2-a]pyrimidine derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] d. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing MHB and inoculum, but no test compound.

    • Negative Control (Sterility): Wells containing MHB only.

    • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm with a microplate reader.[5][10]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[11] An MBC is typically defined as the concentration that causes a ≥99.9% reduction in the initial inoculum.[11][12]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[13]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison between different derivatives and microbial strains.

Table 1: Example of MIC and MBC Data for Imidazo[1,2-a]pyrimidine Derivatives (µg/mL)

CompoundGram-positive BacteriaGram-negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
MIC MBC MIC
Derivative 1[Insert Data][Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data][Insert Data]
Ciprofloxacin[Insert Data][Insert Data][Insert Data]
Vancomycin[Insert Data][Insert Data]N/A
FluconazoleN/AN/AN/A

*MFC: Minimum Fungicidal Concentration

Conclusion

Imidazo[1,2-a]pyrimidine derivatives represent a versatile and promising class of compounds in the quest for new antimicrobial agents. Their straightforward synthesis, coupled with their potent and broad-spectrum activity, makes them attractive candidates for further development. The protocols and insights provided in this guide offer a robust framework for the synthesis and evaluation of these compounds, enabling researchers to systematically explore their therapeutic potential. A thorough understanding of their structure-activity relationships and mechanisms of action will be pivotal in designing the next generation of imidazo[1,2-a]pyrimidine-based antimicrobial drugs.

References

Unlocking the Antiviral Potential of Imidazo[1,2-a]pyrimidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, imidazo[1,2-a]pyrimidines have emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antiviral effects. Their structural similarity to endogenous purines allows them to interact with various biological targets, making them a fertile ground for the development of new therapeutics. This guide provides an in-depth exploration of the antiviral applications of imidazo[1,2-a]pyrimidine compounds, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyrimidine Scaffold: A Versatile Antiviral Framework

The imidazo[1,2-a]pyrimidine core is a fused bicyclic heteroaromatic system that serves as a versatile template for designing antiviral agents. The amenability of the ring system to substitution at various positions allows for the fine-tuning of steric and electronic properties, which in turn modulates the compound's biological activity and pharmacokinetic profile.

A general and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyrimidines involves the condensation reaction of 2-aminopyrimidine with various α-bromoketones. This reaction can be performed under microwave irradiation, often catalyzed by basic alumina, providing a green and efficient route to these scaffolds.[1] Further modifications, such as the introduction of Schiff bases, can be achieved by reacting the 3-amino derivative of the imidazo[1,2-a]pyrimidine nucleus with substituted aldehydes.[2]

The antiviral activity of these compounds is significantly influenced by the nature and position of substituents on the heterocyclic core and any appended aryl rings. Structure-activity relationship (SAR) studies have revealed that factors such as hydrophobicity and the presence of specific functional groups are critical for potent antiviral effects.[3]

Mechanisms of Antiviral Action: Targeting Key Viral Processes

Imidazo[1,2-a]pyrimidine derivatives exert their antiviral effects by interfering with various stages of the viral life cycle. The specific mechanism of action is often virus-dependent and is a key area of investigation in the development of these compounds as therapeutics.

Inhibition of Viral Entry

One of the primary mechanisms of action for some imidazo[1,2-a]pyrimidines is the inhibition of viral entry into host cells. For instance, a novel series of imidazo[1,2-a]pyrimidines has been shown to target the entry of Group 2 Influenza A viruses.[4][5] These compounds are believed to bind to the hemagglutinin (HA) protein on the viral surface, preventing the conformational changes necessary for membrane fusion and subsequent release of the viral genome into the host cell cytoplasm.[4][5]

Below is a conceptual workflow for a viral entry inhibition assay.

cluster_workflow Viral Entry Inhibition Assay Workflow A Virus pre-incubation with imidazo[1,2-a]pyrimidine compound B Addition of virus-compound mixture to susceptible host cells A->B C Incubation to allow viral entry B->C D Removal of inoculum and addition of overlay medium C->D E Incubation to allow plaque formation D->E F Staining and quantification of viral plaques E->F

Caption: Workflow for a Viral Entry Inhibition Assay.

Targeting Viral Replication Enzymes

Viral polymerases and proteases are essential enzymes for viral replication and are prime targets for antiviral drug development.

  • RNA-Dependent RNA Polymerase (RdRp): For flaviviruses like Zika virus (ZIKV), the NS5 protein, which contains the RdRp domain, is crucial for replicating the viral RNA genome.[6] The development of pyrimidine-based nucleoside analogs that can be incorporated by the RdRp, leading to chain termination, is a promising strategy.[6] While direct inhibition of ZIKV RdRp by imidazo[1,2-a]pyrimidines is an active area of research, the broader class of pyrimidine derivatives has shown potential.

  • Viral Proteases: The NS2B-NS3 protease of ZIKV and the nsP2 protease of Chikungunya virus (CHIKV) are responsible for cleaving the viral polyprotein into functional units, a critical step in the viral life cycle.[7][8][9][10] Small molecules that can bind to the active site or allosteric sites of these proteases can effectively block viral replication.[11][12] Imidazo[1,2-a]pyrimidine scaffolds are being explored for their potential to inhibit these crucial viral enzymes.

The following diagram illustrates the replication cycle of an arbovirus like Chikungunya virus and highlights potential points of inhibition.

cluster_lifecycle Chikungunya Virus Life Cycle & Therapeutic Intervention Points Entry 1. Viral Entry (Attachment & Endocytosis) Fusion 2. Membrane Fusion & Genome Release Entry->Fusion Translation 3. Translation of ns-Polyprotein Fusion->Translation Proteolysis 4. Polyprotein Processing (nsP2 Protease) Translation->Proteolysis Replication 5. RNA Replication (RdRp Complex) Proteolysis->Replication Transcription 6. Subgenomic RNA Transcription Replication->Transcription Structural 7. Translation of Structural Proteins Transcription->Structural Assembly 8. Virion Assembly Structural->Assembly Budding 9. Budding & Release Assembly->Budding Inhibitor1 Entry Inhibitors (e.g., some Imidazo[1,2-a]pyrimidines) Inhibitor1->Entry Inhibitor2 Protease Inhibitors (Potential target for Imidazo[1,2-a]pyrimidines) Inhibitor2->Proteolysis

Caption: Chikungunya Virus Life Cycle and Potential Drug Targets.

Antiviral Activity Spectrum

Imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives have demonstrated activity against a diverse range of viruses.

Virus FamilyVirusReported Activity
HerpesviridaeHuman Cytomegalovirus (HCMV)Potent inhibition, with some compounds showing high therapeutic indices.[13][14]
Varicella-Zoster Virus (VZV)Pronounced activity observed for several derivatives.[13]
FlaviviridaeZika Virus (ZIKV)Inhibition of viral replication, with the NS2B-NS3 protease and NS5 RdRp being key targets.[7][8]
TogaviridaeChikungunya Virus (CHIKV)Inhibition of viral entry and replication, with the nsP2 protease being a potential target.[9][10]
OrthomyxoviridaeInfluenza A VirusNanomolar activity against oseltamivir-sensitive and -resistant strains by targeting viral entry.[4][5]
RetroviridaeHuman Immunodeficiency Virus (HIV)Some derivatives have shown anti-HIV activity.[2]
HepaciviridaeHepatitis C Virus (HCV)Antiviral properties have been reported.[2]

Experimental Protocols: A Practical Guide

The evaluation of the antiviral potential of imidazo[1,2-a]pyrimidine compounds requires robust and reproducible in vitro assays. Here, we provide detailed protocols for cytotoxicity and antiviral activity assessment.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Host cell line (e.g., Vero, MRC-5, Huh-7)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Imidazo[1,2-a]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the imidazo[1,2-a]pyrimidine compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours, remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a "no drug" (medium only) control and a "vehicle" (DMSO) control.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay

Principle: The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques. Plaques are localized areas of cell death caused by viral infection and replication. A reduction in the number of plaques in the presence of a compound indicates antiviral activity.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Imidazo[1,2-a]pyrimidine compounds

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Staining solution (e.g., crystal violet in 20% ethanol)

  • Fixative solution (e.g., 10% formalin)

Procedure:

  • Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compounds in infection medium. Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C. As a control, incubate the virus with infection medium alone.

  • Adsorption: Aspirate the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

  • Staining: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain the cell monolayer with the staining solution.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol 3: Virus Yield Reduction Assay

Principle: This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. It is a highly sensitive method to determine the efficacy of a compound in inhibiting viral replication.

Materials:

  • Host cells in multi-well plates

  • High-titer virus stock

  • Imidazo[1,2-a]pyrimidine compounds

  • Cell culture medium

Procedure:

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: After incubation, harvest the supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

  • Virus Tittering: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the virus titers from the compound-treated wells to the untreated virus control. The concentration of the compound that reduces the virus yield by 50% or 90% (IC₅₀ or IC₉₀) is then calculated.

Data Interpretation and Future Directions

The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of the CC₅₀ to the IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.

The field of imidazo[1,2-a]pyrimidine-based antivirals is dynamic and promising. Future research will likely focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds for different viruses.

  • SAR Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of viral diseases.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyrimidines with other antiviral agents to enhance efficacy and combat drug resistance.

By leveraging the versatile imidazo[1,2-a]pyrimidine scaffold and employing rigorous experimental protocols, the scientific community is well-positioned to develop the next generation of effective antiviral therapies.

References

Application Notes & Protocols: A Strategic Guide to Developing Imidazo[1,2-a]pyrimidine-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but pathogenic when dysregulated, driving diseases from rheumatoid arthritis to neurodegeneration and cancer. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anti-inflammatory potential.[1][2][3][4] This guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals aimed at systematically advancing imidazo[1,2-a]pyrimidine derivatives from initial concept to preclinical proof-of-concept. We will detail the rationale behind experimental choices, provide robust protocols, and outline a logical workflow for identifying and validating novel therapeutic candidates.

Section 1: Synthesis and Characterization of an Imidazo[1,2-a]pyrimidine Library

Rationale: The foundation of any small molecule drug discovery program is a chemically diverse library of compounds centered on the core scaffold. The synthesis strategy should be versatile, allowing for the introduction of various substituents at key positions to explore the structure-activity relationship (SAR). A common and effective method for synthesizing the imidazo[1,2-a]pyrimidine core involves the condensation of a 2-aminopyrimidine with an α-haloketone.

Representative Synthetic Scheme: A general and widely adopted synthetic route is the multicomponent reaction that offers efficiency and diversity.[2][5]

G cluster_reactants Reactants cluster_product Product A 2-Aminopyrimidine process Groebke-Blackburn-Bienaymé Reaction A->process B Substituted Aldehyde (R1) B->process C Isocyanide (R2) C->process D Imidazo[1,2-a]pyrimidine Derivative process->D caption Fig. 1: General synthetic workflow for imidazo[1,2-a]pyrimidine library.

Caption: Fig. 1: General synthetic workflow for imidazo[1,2-a]pyrimidine library.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

  • To a solution of 2-aminopyrimidine (1.0 eq) in methanol, add the substituted aldehyde (1.0 eq) and the isocyanide (1.1 eq).

  • Add scandium(III) triflate (0.1 eq) as a catalyst.

  • Stir the reaction mixture at 60°C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of each synthesized compound using:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight.

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is required for biological assays).

Section 2: The In Vitro Screening Cascade: From Hit Identification to Lead Prioritization

Rationale: A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The cascade begins with a broad primary screen to identify "hits" that modulate a key inflammatory process, followed by more specific secondary assays to confirm activity, determine potency, and investigate potential mechanisms.

Caption: Fig. 2: A tiered workflow for screening anti-inflammatory compounds.

Tier 1: Primary Hit-Finding Assay

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune response through Toll-like receptor 4 (TLR4).[6][7] This stimulation leads to the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[8][9] An assay measuring the inhibition of LPS-induced TNF-α release in monocytic cells is a robust and disease-relevant primary screen.[10][11]

Protocol 2: LPS-Induced TNF-α Release Assay in THP-1 Cells

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed THP-1 cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in 100 µL of media.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Dilute to the desired final screening concentration (e.g., 10 µM) in culture medium. Add 50 µL of the compound solution to the appropriate wells. Include "vehicle control" (DMSO) and "no stimulation" wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the "no stimulation" control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C. This time is optimal for peak TNF-α secretion.[10]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Tier 2: Potency and Selectivity Assays

Rationale: For hits identified in the primary screen, the next step is to determine their potency (IC₅₀ value). Additionally, as many imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme critical for producing inflammatory prostaglandins, assessing activity against this target can provide early mechanistic insight and a path for lead optimization.[1][5][12]

Protocol 3: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie).[13][14][15] Prepare all reagents (assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid substrate) according to the kit protocol.

  • Compound Preparation: Perform serial dilutions of hit compounds in DMSO, then dilute further in assay buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Assay Plate Setup: In a 96-well opaque plate, set up wells for:

    • Background (no enzyme)

    • 100% Activity Control (enzyme + vehicle)

    • Inhibitor Control (e.g., Celecoxib, provided in the kit)

    • Test Compound wells at various concentrations.

  • Enzyme Incubation: Add the COX-2 enzyme to all wells except the background. Add the diluted test compounds or vehicle control and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately read the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes using a fluorescence plate reader.[13]

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative In Vitro Screening Data Summary

Compound IDTNF-α Inhibition @ 10 µM (%)COX-2 IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
IMP-00185.21.2> 50
IMP-00245.1> 20> 50
IMP-00392.515.88.9
IMP-00478.90.9> 50
Celecoxib65.00.04> 50

Note: Cytotoxicity assays (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure observed activity is not due to cell death.

Section 3: Mechanism of Action (MOA) Elucidation

Rationale: Understanding how a compound exerts its effect is critical for rational drug development. Since our primary screen relies on LPS stimulation, investigating the canonical downstream signaling pathways is a logical next step. LPS binding to TLR4 activates two major pro-inflammatory signaling cascades: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38 and JNK).[16][17][18][19] These pathways converge to transcribe pro-inflammatory genes, including TNF-α.[20] Determining if our compounds inhibit the activation of these pathways provides direct evidence of their MOA.

TLR4_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKK3/6 MKK4/7 TAK1->MKKs IkB IκBα IKK->IkB Phosphorylates (p-IκBα) Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Cytokines Induces Transcription p38 p38 MKKs->p38 JNK JNK MKKs->JNK p38_p p-p38 p38->p38_p Phosphorylates JNK_p p-JNK JNK->JNK_p Phosphorylates p38_p->Cytokines Activates TFs JNK_p->Cytokines Activates TFs Nucleus Nucleus IMP Imidazo[1,2-a]pyrimidine (Hypothesized Target) IMP->TAK1 Possible Inhibition IMP->IKK

Caption: Fig. 3: Simplified TLR4 signaling leading to inflammatory gene expression.

Protocol 4: Western Blot for NF-κB and MAPK Pathway Activation

  • Cell Culture and Treatment: Seed RAW 264.7 murine macrophages or THP-1 cells in a 6-well plate. Grow to 80-90% confluency.

  • Treatment: Pre-treat cells with test compounds (e.g., at their IC₅₀ and 2x IC₅₀ concentrations) or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes (optimal time for phosphorylation events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-p65 (NF-κB)

      • Total p65

      • Phospho-p38 MAPK

      • Total p38

      • β-actin (as a loading control).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. A reduction in the ratio of phosphorylated protein to total protein in compound-treated samples indicates pathway inhibition.

Section 4: In Vivo Proof-of-Concept

Rationale: Demonstrating efficacy in a living organism is a crucial step. The LPS-induced endotoxemia model in mice is an acute, reproducible model of systemic inflammation that directly correlates with the in vitro assays already performed.[21] It allows for a rapid assessment of a compound's ability to suppress cytokine production in vivo. Another widely used model is the carrageenan-induced paw edema model, which assesses the ability of a compound to reduce acute local inflammation.[22][23][24]

Protocol 5: LPS-Induced Systemic Inflammation in Mice

  • Animals: Use 8-10 week old C57BL/6 mice. Acclimatize animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping: Randomly assign mice to groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline, i.p.) + Saline (i.p.)

    • Group 2: Vehicle Control (i.p.) + LPS (i.p.)

    • Group 3: Positive Control (e.g., Dexamethasone, 10 mg/kg, i.p.) + LPS (i.p.)

    • Group 4: Test Compound (e.g., 20 mg/kg, i.p.) + LPS (i.p.)

  • Dosing: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to the inflammatory challenge.

  • LPS Challenge: Inject LPS (e.g., 1 mg/kg) intraperitoneally to all groups except Group 1.

  • Sample Collection: At 1.5-2 hours post-LPS injection (the peak of TNF-α response), collect blood via cardiac puncture under terminal anesthesia.[21]

  • Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the concentration of TNF-α and/or IL-6 in the serum using ELISA, as described previously.

  • Data Analysis: Compare the serum cytokine levels in the test compound group to the LPS-only group. Calculate the percentage reduction in cytokine levels.

Table 2: Representative In Vivo Efficacy Data

Treatment GroupDose (mg/kg, i.p.)Mean Serum TNF-α (pg/mL) ± SEM% Inhibition
Vehicle + Saline--55 ± 12--
Vehicle + LPS--4580 ± 350--
Dexamethasone + LPS10950 ± 11079.2
IMP-004 + LPS201890 ± 21558.7

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The systematic approach detailed in these application notes—spanning rational library synthesis, a tiered in vitro screening cascade, mechanistic elucidation, and in vivo validation—provides a robust and efficient pathway for identifying and advancing promising candidates. By understanding the causality behind each experimental step and employing these validated protocols, researchers can effectively navigate the complexities of drug discovery and unlock the therapeutic potential of this versatile chemical class.

References

Troubleshooting & Optimization

Introduction: Navigating the Synthesis of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry and materials science, recognized for its structural similarity to purines and its presence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Despite its importance, the synthesis of this scaffold is not without challenges. Researchers often face issues ranging from low yields and complex side-product formation to difficulties in purification and poor reproducibility.[4]

This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals. Drawing from established literature and practical experience, this guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline your synthetic efforts. Our goal is to move beyond simple step-by-step instructions and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to diagnose problems and rationally optimize your reaction conditions.

Core Synthetic Principles: A Mechanistic Overview

The most common and enduring method for synthesizing the imidazo[1,2-a]pyrimidine skeleton is a variation of the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[5][6] The reaction proceeds through a well-understood pathway that serves as the basis for troubleshooting many common issues.

Caption: General mechanism for the synthesis of Imidazo[1,2-a]pyrimidines.

Understanding this two-step process—initial N-alkylation of the pyrimidine ring followed by intramolecular cyclization and dehydration—is critical. Any factor that disrupts these steps can lead to the common problems addressed below.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common hurdles encountered during the synthesis of imidazo[1,2-a]pyrimidines in a practical question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

A low or non-existent yield is often traceable to a few key areas. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: 2-aminopyrimidines can degrade over time, and α-haloketones are notoriously unstable and lachrymatory. Ensure the purity of your starting materials. If necessary, purify the 2-aminopyrimidine by recrystallization and use freshly purchased or distilled α-haloketone.

  • Reaction Temperature: The initial N-alkylation is often exothermic, but the subsequent cyclization and dehydration steps require energy. Insufficient heat can stall the reaction at the intermediate salt stage. Conversely, excessive heat can cause decomposition of reactants or products, especially with sensitive functional groups. Consider a stepwise heating profile or screen a range of temperatures (e.g., 60°C to reflux).

  • Presence of a Base: The reaction generates a hydrohalic acid (e.g., HBr), which protonates the basic nitrogen atoms, effectively halting the reaction. The inclusion of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often necessary to scavenge this acid and drive the reaction to completion.[5]

  • Reaction Time: These condensations are not always rapid. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). In some solvent systems, reactions may require several hours or even overnight to reach completion.[7]

Q2: I'm observing multiple spots on my TLC, resulting in a complex, inseparable mixture. What is the likely cause?

This is one of the most frequently reported issues. The culprit is almost always the solvent choice or improper temperature control.

  • Solvent Polarity: Highly polar aprotic solvents like DMF and acetonitrile (MeCN) can accelerate the reaction, but they are also known to promote the formation of complex, inseparable mixtures of intermediates and byproducts from subsequent intramolecular cyclizations.[6][7] It is often better to start with less polar solvents like toluene, dioxane, or even ethanol, which offer more controlled reaction kinetics, albeit sometimes requiring longer reaction times.[6][7][8]

  • Self-Condensation: The α-haloketone can undergo self-condensation, especially under basic conditions. This can be mitigated by adding the ketone slowly to the solution of 2-aminopyrimidine.

  • Microwave Synthesis as a Solution: Microwave-assisted synthesis has emerged as a powerful technique to overcome many of these issues. The rapid and uniform heating often leads to cleaner reactions, significantly shorter reaction times (minutes instead of hours), and higher yields by minimizing the formation of thermal decomposition byproducts.[8][9][10]

Solvent Typical Conditions Advantages Common Issues & Disadvantages
Ethanol/Methanol RefluxGreen solvent, good for many substrates.[8]Can participate as a nucleophile in side reactions.
Toluene/Dioxane Reflux (80-110°C)Less polar, often gives cleaner reactions.[6]Slower reaction rates, may require extended heating.[6][7]
DMF/Acetonitrile 60-100°CHigh boiling point, good solvating power.Often leads to complex, inseparable mixtures.[6][7]
Solvent-Free Microwave or thermalEnvironmentally friendly, rapid, simple workup.[5][11]Requires good mixing of solids, potential for hot spots.

Table 1: Comparison of common solvents and their impact on imidazo[1,2-a]pyrimidine synthesis.

Q3: My results are not reproducible between batches. What should I standardize?

Poor reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.

  • Atmosphere Control: Many of the intermediates and even the starting materials can be sensitive to moisture and atmospheric oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can dramatically improve reproducibility and yield, especially if you are working on a small scale or with particularly sensitive substrates.[7]

  • Reagent Quality and Stoichiometry: Ensure you are using reagents from the same supplier and lot number if possible. Verify the purity of each new batch. Use precise measurements for all reagents; small deviations in stoichiometry can have a large impact on the outcome.

  • Consistent Workup Procedure: The timing and method of quenching the reaction, extracting the product, and purifying it should be kept identical between batches. Premature or delayed workup can affect the product profile.

G P Problem Encountered LY Low Yield P->LY CM Complex Mixture P->CM PR Poor Reproducibility P->PR S1 Check Purity of Starting Materials LY->S1 S2 Optimize Temperature & Reaction Time LY->S2 S3 Add Mild Base (e.g., NaHCO3) LY->S3 CM->S2 S4 Change Solvent (e.g., to Toluene) CM->S4 S5 Consider Microwave Synthesis CM->S5 PR->S1 S6 Run Under Inert Atmosphere (N2/Ar) PR->S6 S7 Standardize Reagent Source and Workup PR->S7

Caption: A workflow for troubleshooting common synthesis problems.

Q4: How do substituents on the starting materials affect the reaction?

The electronic nature of the substituents on both the 2-aminopyrimidine and the α-haloketone significantly influences the reaction rate.

  • Electron-Donating Groups (EDGs) on the 2-aminopyrimidine (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the ring nitrogen, accelerating the initial N-alkylation step.

  • Electron-Withdrawing Groups (EWGs) on the 2-aminopyrimidine (e.g., -Cl, -NO₂) decrease its nucleophilicity, slowing down the first step. These reactions may require longer times or higher temperatures.

  • On the α-haloketone, EWGs on the phenyl ring (e.g., -NO₂) can make the carbonyl carbon more electrophilic, potentially speeding up the cyclization step. Conversely, EDGs can slow it down.[12] For substrates bearing EDGs, longer reaction times may be necessary to drive the cleavage to completion.[12]

Optimized Protocol: Microwave-Assisted Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines

Microwave-assisted synthesis is a highly efficient method that often circumvents the problems of long reaction times and side-product formation associated with conventional heating.[10][11] This protocol provides a robust starting point for optimization.

Objective: To synthesize a 2-aryl-imidazo[1,2-a]pyrimidine derivative efficiently using microwave irradiation under solvent-free conditions.

Materials:

  • 2-Aminopyrimidine (1.0 mmol, 1.0 equiv)

  • Substituted 2-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Neutral or Basic Alumina (Al₂O₃) (approx. 30% w/w of reactants)[11][13]

  • Microwave synthesis reactor with a sealed vessel

  • Ethyl acetate, Hexane, Ethanol (for purification)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reaction vessel, combine 2-aminopyrimidine (1.0 mmol) and the desired 2-bromoacetophenone (1.0 mmol).

  • Catalyst Addition: Add alumina (e.g., ~100 mg) to the vessel. The solid support acts as a catalyst and helps to ensure even heat distribution.[5][11]

  • Mixing: Thoroughly mix the solids with a spatula until a homogeneous powder is obtained.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 150-300 W) or a target temperature (e.g., 120-160°C) for a short duration (e.g., 2-10 minutes).[9][14]

    • Scientist's Note: The optimal time and power/temperature should be determined empirically. Start with a short time (2 min) and monitor for completion by TLC. Over-irradiation can lead to decomposition.

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature. Dissolve a small amount of the solid residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a TLC plate to check for the consumption of starting materials.

  • Workup and Purification:

    • Once the reaction is complete, add ethyl acetate (~15 mL) to the reaction vessel and stir to dissolve the organic components.

    • Filter the mixture to remove the alumina catalyst. Wash the alumina with additional ethyl acetate (2 x 5 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude solid can often be purified by simple washing or trituration with a solvent mixture like ether/ethanol or by recrystallization.[13] If necessary, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

This protocol provides a clean, rapid, and high-yielding route to the target compounds, aligning with the principles of green chemistry by avoiding bulk solvents during the reaction.[8][10]

References

Technical Support Center: Improving Yield in 5-Chloroimidazo[1,2-a]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroimidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Introduction

The 5-Chloroimidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3][4] The synthesis of this scaffold, while well-established, can present several challenges that lead to suboptimal yields and purification difficulties. This guide will address these issues head-on, providing practical solutions grounded in chemical principles.

Two primary synthetic routes are commonly employed for the synthesis of the imidazo[1,2-a]pyrimidine core:

  • Condensation of 2-aminopyrimidine with α-haloketones: This is a classic and widely used method, often referred to as the Chichibabin reaction.[5]

  • Chlorination of a precursor: This involves the synthesis of an imidazo[1,2-a]pyrimidin-5-ol or related intermediate, followed by chlorination using reagents like phosphorus oxychloride (POCl₃).

This guide will focus on troubleshooting issues related to both approaches.

Troubleshooting Guide: Enhancing Your Yield

This section is structured as a series of common problems encountered in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction has stalled, and I see a significant amount of unreacted 2-aminopyrimidine. What's going wrong?

Answer:

This is a frequent issue, often pointing to problems with either the reaction conditions or the quality of your starting materials. Let's break down the potential culprits:

  • Insufficient Reaction Temperature or Time: The condensation reaction to form the imidazo[1,2-a]pyrimidine ring can be sluggish. If you are running the reaction at room temperature, consider gently heating it. For less reactive starting materials, refluxing for an extended period (e.g., 12 hours) may be necessary to drive the reaction to completion.[6]

  • Solvent Choice: The polarity of your solvent plays a critical role. Highly polar aprotic solvents like DMF or acetonitrile can sometimes lead to complex and inseparable mixtures.[5] While they are effective at dissolving the starting materials, they can also promote side reactions. Consider switching to less polar solvents like toluene or dioxane, which may require higher temperatures and longer reaction times but can provide a cleaner reaction profile.[5][6]

  • Purity of Starting Materials: Impurities in your 2-aminopyrimidine or α-haloketone can inhibit the reaction or lead to unwanted byproducts.[6] Ensure your starting materials are pure by checking their melting point, NMR, or by purifying them before use (e.g., recrystallization or column chromatography).

  • Inadequate Mixing: If your reaction mixture is not being stirred effectively, localized concentration gradients can form, leading to incomplete reaction. Ensure you have adequate agitation, especially for heterogeneous mixtures.

Question 2: I'm observing a complex mixture of products by TLC/LC-MS. What are the likely side reactions?

Answer:

The formation of multiple products is a clear indicator of side reactions. Here are some common possibilities:

  • Formation of Regioisomers: If you are using an unsymmetrical α-haloketone, you can get a mixture of regioisomers. The cyclization can occur at either of the two nitrogen atoms of the 2-aminopyrimidine, although the N1 cyclization is generally favored.

  • Dimerization or Polymerization: Under certain conditions, especially with prolonged heating or in the presence of certain catalysts, the starting materials or the product can undergo self-condensation reactions.

  • Side Reactions of the Vilsmeier-Haack Reagent: If you are performing a formylation or chlorination using a Vilsmeier-Haack type reagent (e.g., POCl₃/DMF), these reagents are highly reactive and can lead to undesired products if not controlled carefully.[7][8] Over-chlorination or reaction at other positions on the ring can occur.

Troubleshooting Workflow for Complex Mixtures:

G cluster_0 Problem: Complex Product Mixture start Complex mixture observed by TLC/LC-MS q1 Are you using an unsymmetrical α-haloketone? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Optimize reaction conditions (temperature, solvent) to favor one regioisomer. Consider purification by chromatography. a1_yes->sol1 q2 Are you using a Vilsmeier-Haack type reagent? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Control reaction temperature carefully. Use stoichiometric amounts of the reagent. Consider a milder chlorinating agent. a2_yes->sol2 sol3 Lower reaction temperature. Reduce reaction time. Check purity of starting materials. a2_no->sol3

Caption: Troubleshooting workflow for complex reaction mixtures.

Question 3: My yield of this compound is consistently low after chlorination of the corresponding 5-hydroxy precursor. How can I improve this step?

Answer:

The chlorination of 5-hydroxyimidazo[1,2-a]pyrimidine (or its tautomeric form, imidazo[1,2-a]pyrimidin-5-one) is a critical step that often determines the overall yield. Here's how to optimize it:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation. However, its reactivity can be difficult to control. Consider using a milder reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction Temperature: This is a crucial parameter. The reaction with POCl₃ is often performed at elevated temperatures (reflux). However, this can lead to decomposition of the product. Try running the reaction at a lower temperature for a longer period. Careful temperature control is key.

  • Solvent: The reaction is often run neat in excess POCl₃. However, using a high-boiling inert solvent like toluene or dioxane can provide better temperature control and a more manageable reaction.

  • Work-up Procedure: The work-up of reactions involving POCl₃ can be hazardous and can also affect your yield. The excess POCl₃ must be quenched carefully by slowly adding the reaction mixture to ice water or a cold aqueous base solution (e.g., NaHCO₃ or Na₂CO₃). If the pH becomes too acidic during work-up, the product may be unstable.

Question 4: I'm struggling with the purification of my final product. What are the best practices?

Answer:

Purification can indeed be a bottleneck. Here are some tips:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether).

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is the next logical step. Use a solvent system that gives good separation on TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Acid-Base Extraction: If your product has basic nitrogen atoms (which it does), you can use an acid-base extraction to remove non-basic impurities. Dissolve your crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃) and extract your product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the role of a base in the condensation reaction between 2-aminopyrimidine and an α-haloketone?

A: A base, such as sodium bicarbonate or triethylamine, is often added to neutralize the hydrogen halide (e.g., HBr or HCl) that is formed during the reaction. This prevents the protonation of the 2-aminopyrimidine starting material, which would render it unreactive.

Q: Can I use microwave irradiation to speed up my reaction?

A: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of imidazo[1,2-a]pyrimidines, often leading to shorter reaction times and higher yields.[3]

Q: Are there any specific safety precautions I should take?

A: Yes. α-haloketones are lachrymators and should be handled in a fume hood. Chlorinating agents like POCl₃ and SOCl₂ are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Representative Protocol for the Synthesis of a 2-Arylimidazo[1,2-a]pyrimidine

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the desired α-bromoacetophenone (1.0 eq) and a base such as sodium bicarbonate (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended ConditionsRationale
Solvent Toluene, Dioxane, EthanolLess polar solvents can lead to cleaner reactions.[5][6]
Temperature Room Temperature to RefluxDependent on the reactivity of the starting materials.
Base NaHCO₃, K₂CO₃, Et₃NNeutralizes the acid byproduct.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for imidazo[1,2-a]pyrimidine derivatives?

The primary methods for purifying imidazo[1,2-a]pyrimidine derivatives are flash silica gel chromatography and recrystallization.[1] For particularly challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is also a powerful option.[1] In instances where the synthesis reaction is exceptionally clean, chromatographic purification may not be necessary.[1]

Q2: My imidazo[1,2-a]pyrimidine derivative is a solid. How do I choose between chromatography and recrystallization?

The choice depends on the impurity profile and the physical properties of your compound.

  • Recrystallization is highly effective for solid compounds when you have a significant amount of material and the impurities have different solubility profiles from your target compound.[1] It is often the most efficient method for removing minor impurities if a suitable solvent is found.

  • Flash Chromatography is more versatile and is the method of choice when dealing with complex mixtures containing multiple components or impurities with similar solubility to your product.

Below is a decision-making workflow to guide your choice:

G start Crude Product (Solid) is_major_product Is the desired compound the major product (>85%)? start->is_major_product solubility_test Perform solubility tests for recrystallization. is_major_product->solubility_test Yes tlc_analysis Analyze crude by TLC. Are impurities well-separated? is_major_product->tlc_analysis No find_solvent Suitable solvent found? solubility_test->find_solvent recrystallize Proceed with Recrystallization find_solvent->recrystallize Yes chromatography Use Flash Column Chromatography find_solvent->chromatography No tlc_analysis->chromatography Yes tlc_analysis->chromatography No, try different solvent systems

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification for imidazo[1,2-a]pyrimidine derivatives. However, their nitrogen-containing heterocyclic structure can lead to specific challenges.

Q3: My compound is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?

Streaking or tailing is often due to the basic nature of the imidazo[1,2-a]pyrimidine core interacting too strongly with the acidic silica gel.

Causality: The lone pairs on the nitrogen atoms can lead to strong adsorption to the silica surface, resulting in poor peak shape and slow elution.

Solutions:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding sites on the silica.

    • Triethylamine (Et₃N): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase. This is highly effective but can be difficult to remove under vacuum.

    • Ammonia: Using a mobile phase saturated with ammonia (e.g., DCM/MeOH saturated with NH₃) can also be effective.

  • Deactivated Silica: For highly sensitive compounds, consider using silica gel that has been deactivated.[2]

Q4: I'm getting low recovery of my compound from the column. Where could it have gone?

Low recovery can be frustrating. Here’s a logical breakdown of potential causes and solutions.

G start Low Recovery from Column check_stability Is the compound stable to silica? Run a 2D TLC. start->check_stability check_elution Did the compound elute? Concentrate a few later fractions. start->check_elution check_loading How was the sample loaded? Wet vs. Dry loading. start->check_loading stability_issue Solution: Use deactivated silica or an alternative stationary phase (e.g., alumina). check_stability->stability_issue No elution_issue Solution: If compound is present, increase solvent polarity significantly to flush the column. check_elution->elution_issue No loading_issue Problem: Poor solubility in eluent can cause precipitation at the column head. Solution: Use dry loading technique. check_loading->loading_issue Wet

Caption: Troubleshooting logic for low recovery in column chromatography.[1]

Q5: I can get my compound off the column, but it is still contaminated with impurities. How can I improve the separation?

Achieving high purity often requires careful optimization of the chromatographic conditions.

  • Optimize Solvent System: Even small changes in the solvent system can significantly impact separation. For imidazo[1,2-a]pyrimidine derivatives, solvent systems like hexane:ethyl acetate and ethyl acetate:methanol in various ratios have been used successfully.[3][4]

  • Dry Loading: If your compound has poor solubility in the column solvent, it can lead to band broadening and poor separation.

    • Solution: Use a dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]

  • Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to channeling and inefficient separation.[1]

Data Presentation: Common Solvent Systems

The choice of eluent is critical for successful separation. Below is a table summarizing solvent systems reported for the purification of various imidazo[1,2-a]pyrimidine derivatives.

Derivative TypeSolvent SystemRatioReference
Imine-bearingHexane:Ethyl Acetate1:4[4]
Amine-bearingEthyl Acetate:Methanol3:1[3]
Amine-bearingEthyl Acetate:Methanol10:1[3]

Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for purifying imidazo[1,2-a]pyrimidine derivatives.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 7:3 Hexane:EtOAc and increase polarity).

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Carefully apply the solution to the top of the silica bed.[1]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can present its own set of challenges.

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[1]

Solutions:

  • Add More Solvent: Add more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.[1]

  • Change Solvent: Try a lower-boiling point solvent.

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound.[1]

    • Cool the solution very slowly.

Q7: How do I find a suitable solvent for recrystallization?

The key is to find a solvent or solvent system where your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

Screening Process:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add a few drops of a solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

  • Heat the mixture. A good solvent will dissolve the compound upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out.

Commonly used solvents for imidazo[1,2-a]pyrimidines include alcohols (e.g., methanol, ethanol) and water.[1][5]

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side-products, during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes for higher purity and yield.

Introduction to Imidazo[1,2-a]pyrimidine Synthesis

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The most common and enduring method for its synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[1] While seemingly straightforward, this reaction is often accompanied by the formation of various side-products that can complicate purification and reduce yields. Understanding the mechanisms behind the formation of these impurities is critical for successful and reproducible synthesis.

This guide will delve into the common pitfalls of this synthesis, providing you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side-products.

Troubleshooting Guide: Side-Product Formation

This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Question: My mass spectrometry analysis shows a significant peak with the same mass as my desired imidazo[1,2-a]pyrimidine, but the NMR spectrum is inconsistent with the expected structure. What could this impurity be?

Answer: A common and often challenging impurity to separate is the isomeric imidazo[1,5-a]pyrimidine . This side-product arises from the cyclization involving the N1 nitrogen of the pyrimidine ring instead of the endocyclic N3 nitrogen.

Causality and Mechanism:

The formation of the desired imidazo[1,2-a]pyrimidine versus the imidazo[1,5-a]pyrimidine is a matter of regioselectivity. The initial step of the reaction is the SN2 reaction of the exocyclic amino group of 2-aminopyrimidine with the α-haloketone, forming an intermediate. The subsequent intramolecular cyclization can proceed via two pathways:

  • Pathway A (Desired): The endocyclic pyrimidine nitrogen (N1) attacks the carbonyl carbon, leading to the formation of the thermodynamically more stable imidazo[1,2-a]pyrimidine.

  • Pathway B (Side-Product): The other endocyclic pyrimidine nitrogen (N3) attacks the carbonyl carbon, resulting in the formation of the imidazo[1,5-a]pyrimidine isomer.

The regioselectivity of this cyclization is influenced by both electronic and steric factors of the substituents on the 2-aminopyrimidine ring.[2][3][4] Electron-withdrawing groups on the pyrimidine ring can influence the nucleophilicity of the ring nitrogens, thereby affecting the ratio of the two isomers.[2][3][4]

Mitigation Strategies:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Less polar solvents often favor the formation of the desired imidazo[1,2-a]pyrimidine. Experimenting with solvents like dioxane or toluene may be beneficial.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Purification: Careful column chromatography is often required to separate these isomers. Due to their similar polarities, a shallow solvent gradient and high-resolution silica gel are recommended.

Issue 2: Unreacted Starting Materials in the Final Product

Question: My crude product contains a significant amount of unreacted 2-aminopyrimidine and/or the α-haloketone. How can I drive the reaction to completion and effectively remove these starting materials?

Answer: Incomplete conversion is a frequent issue. This can be due to several factors, including reaction conditions and the stability of the starting materials.

Causality and Mechanism:

  • Insufficient Reaction Time or Temperature: The condensation reaction may require prolonged heating to go to completion.

  • Decomposition of α-Haloketone: α-Haloketones can be unstable, especially under basic conditions, and may undergo self-condensation or hydrolysis, reducing their availability for the main reaction.[5]

  • Equilibrium: The initial steps of the reaction can be reversible.

Mitigation Strategies:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the consumption of the limiting reagent.

  • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the more stable starting material can be used to drive the reaction to completion.

  • Purification:

    • Unreacted 2-aminopyrimidine: This can often be removed by an acidic wash (e.g., with dilute HCl) during the work-up, as the basic 2-aminopyrimidine will form a water-soluble salt.

    • Unreacted α-haloketone: This is typically non-polar and can be removed by column chromatography.

Issue 3: Formation of a Dimeric Side-Product from the α-Haloketone

Question: I observe a high molecular weight impurity in my mass spectrum, which seems to be a dimer of my α-haloketone starting material. How is this formed and how can I prevent it?

Answer: The self-condensation of α-haloketones can lead to the formation of dimeric side-products, such as 1,4-dioxins or pyrazines, especially under basic conditions.[5]

Causality and Mechanism:

Under basic conditions, the α-haloketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the α-haloketone, leading to a dimerization cascade.

Mitigation Strategies:

  • Control of Basicity: If a base is required, use a non-nucleophilic, hindered base and add it slowly at a low temperature. In many cases, the basicity of the 2-aminopyrimidine is sufficient to drive the reaction without an additional base.

  • Order of Addition: Add the α-haloketone slowly to the solution of the 2-aminopyrimidine to maintain a low concentration of the ketone and minimize self-condensation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvent and temperature conditions for a general imidazo[1,2-a]pyrimidine synthesis?

A1: There is no single set of "optimal" conditions, as the ideal parameters depend on the specific substrates being used. However, a good starting point is to use a polar aprotic solvent like ethanol or isopropanol and to heat the reaction mixture to reflux. Monitoring the reaction by TLC is crucial to determine the optimal reaction time. For substrates prone to side reactions, exploring less polar solvents like toluene or dioxane at higher temperatures may be beneficial.

Q2: How can I characterize the imidazo[1,5-a]pyrimidine isomer to confirm its presence?

A2: The most definitive method for characterization is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the pyrimidine and imidazole rings will be different for the two isomers. Specifically, the coupling constants and the chemical shift of the proton at the bridgehead carbon can be diagnostic. Two-dimensional NMR techniques like HMBC and NOESY can also be used to establish the connectivity and spatial relationships of the atoms, confirming the isomeric structure.

Q3: Are there any alternative, milder methods for synthesizing imidazo[1,2-a]pyrimidines that might avoid some of these side-products?

A3: Yes, several alternative methods have been developed. Microwave-assisted synthesis has been shown to reduce reaction times and sometimes improve yields and purity.[6][7] Additionally, various catalytic systems, including Lewis acids and transition metals, have been employed to facilitate the reaction under milder conditions.[8][9] These methods can offer improved regioselectivity and reduce the formation of degradation products.

Q4: My α-haloketone is unstable and decomposes during the reaction. What can I do?

A4: The stability of α-haloketones can be a significant challenge.[5] If you suspect decomposition, consider the following:

  • Use freshly prepared or purified α-haloketone.

  • Run the reaction at a lower temperature for a longer period.

  • Consider an in-situ generation of the α-haloketone if a suitable precursor is available.

  • Protect the ketone functionality as a ketal, which can be deprotected under acidic conditions after the initial reaction with the 2-aminopyrimidine.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol provides a general starting point. Optimization of stoichiometry, solvent, and temperature may be required for different substrates.

  • To a solution of 2-aminopyrimidine (1.0 eq) in ethanol (10 mL/mmol of 2-aminopyrimidine), add 2-bromoacetophenone (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the 2-aminopyrimidine has been consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,2-a]pyrimidine.

Protocol for Purification of Imidazo[1,2-a]pyrimidines from Isomeric Byproducts
  • Prepare a silica gel column with a diameter appropriate for the amount of crude product (a 50:1 to 100:1 ratio of silica to crude product is a good starting point).

  • Equilibrate the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a very shallow gradient of increasing ethyl acetate in hexane. The less polar imidazo[1,2-a]pyrimidine will typically elute before the more polar imidazo[1,5-a]pyrimidine isomer.

  • Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism and Regioselectivity

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclization Pathways 2-Aminopyrimidine 2-Aminopyrimidine SN2 Adduct SN2 Adduct 2-Aminopyrimidine->SN2 Adduct SN2 Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2 Adduct Desired Product\n(Imidazo[1,2-a]pyrimidine) Desired Product (Imidazo[1,2-a]pyrimidine) SN2 Adduct->Desired Product\n(Imidazo[1,2-a]pyrimidine) N1 Attack (Thermodynamically Favored) Side-Product\n(Imidazo[1,5-a]pyrimidine) Side-Product (Imidazo[1,5-a]pyrimidine) SN2 Adduct->Side-Product\n(Imidazo[1,5-a]pyrimidine) N3 Attack (Kinetically Controlled)

Caption: Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis.

Troubleshooting Logic Flow

G start Reaction Complete product_analysis Analyze Crude Product (LC-MS, NMR) start->product_analysis troubleshoot Identify Impurities product_analysis->troubleshoot pure_product Pure Imidazo[1,2-a]pyrimidine troubleshoot->pure_product No Significant Impurities isomer Isomeric Impurity (Same Mass) troubleshoot->isomer Yes starting_materials Unreacted Starting Materials troubleshoot->starting_materials Yes dimer High MW Impurity troubleshoot->dimer Yes optimize_isomer Optimize Regioselectivity: - Adjust Solvent - Lower Temperature - Careful Chromatography isomer->optimize_isomer optimize_sm Drive Reaction to Completion: - Increase Reaction Time/Temp - Adjust Stoichiometry - Acidic/Basic Wash starting_materials->optimize_sm optimize_dimer Minimize Dimerization: - Control Basicity - Slow Addition of Ketone dimer->optimize_dimer

References

Technical Support Center: Mitigating Aldehyde Oxidase (AO) Mediated Metabolism of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and strategic insights for researchers encountering challenges with the metabolic stability of imidazo[1,2-a]pyrimidine-based compounds. As medicinal chemistry strategies evolve to reduce cytochrome P450 (CYP) mediated clearance, metabolism by non-CYP enzymes, particularly aldehyde oxidase (AO), has become a critical hurdle.[1][2] This document is structured to help you diagnose, confirm, and strategically address AO-mediated metabolism in your projects.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding the role of Aldehyde Oxidase in the metabolism of imidazo[1,2-a]pyrimidines.

Q1: What is Aldehyde Oxidase (AO) and why has it become a major focus in drug metabolism?

A1: Aldehyde Oxidase (AO) is a cytosolic enzyme belonging to the molybdo-flavoenzymes family.[3][4] Unlike the well-known membrane-bound CYP enzymes found in microsomes, AO is located in the cell cytosol and does not depend on NADPH as a cofactor.[1][2] Its primary role involves the oxidation of aldehydes and various N-heterocyclic compounds.[1][3][5]

The increasing focus on AO is a direct consequence of modern drug design. As medicinal chemists successfully engineer molecules to be more resistant to CYP metabolism (e.g., by reducing lipophilicity or blocking CYP active sites), the chemical space has shifted towards structures that are often substrates for AO.[2][6][7] This has led to numerous drug candidates failing in later development stages due to unexpectedly high clearance in humans, which was not predicted by standard preclinical models.[8][9]

Q2: Why is the imidazo[1,2-a]pyrimidine scaffold particularly susceptible to AO-mediated metabolism?

A2: The susceptibility of the imidazo[1,2-a]pyrimidine core stems from its electronic properties. AO catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[6][10] The imidazo[1,2-a]pyrimidine system possesses such electrophilic carbons, making it a prime substrate for nucleophilic attack by the enzyme, which is a key step in the AO catalytic mechanism.[5][11] Several studies have specifically identified the imidazo[1,2-a]pyrimidine moiety as being rapidly metabolized by AO.[12][13][14][15]

Q3: What is the most common site of metabolism (SOM) on the imidazo[1,2-a]pyrimidine ring by AO?

A3: Based on protein structure-based models and experimental data, the most probable site of AO-mediated oxidation on the unsubstituted imidazo[1,2-a]pyrimidine ring is the C7 position. This carbon is adjacent to a ring nitrogen and is electronically susceptible to oxidation.

References

Technical Support Center: Functionalization of the Imidazo[1,2-a]pyrimidine C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[1,2-a]pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the selective functionalization of the C2 position of the imidazo[1,2-a]pyrimidine scaffold. As a privileged heterocyclic motif in medicinal chemistry, its effective derivatization is crucial for developing novel therapeutics.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the imidazo[1,2-a]pyrimidine core. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why is the C2 position of imidazo[1,2-a]pyrimidine so challenging to functionalize compared to the C3 position?

Answer: The primary challenge lies in the inherent electronic properties of the heterocyclic system. The C3 position is significantly more electron-rich and thus more susceptible to electrophilic attack.[4][5] This is due to resonance stabilization of the intermediate formed upon electrophilic attack at C3, which can delocalize the positive charge without disrupting the aromaticity of the pyrimidine ring.[6] Consequently, many standard functionalization reactions, such as Vilsmeier-Haack formylation or bromination, overwhelmingly favor the C3 position.[2] Direct C-H activation at C2 is difficult without specific strategies to overcome this innate regioselectivity.[5]

Q2: I am attempting a C2 functionalization but consistently isolate the C3-functionalized isomer. What is happening?

Answer: This is the most common issue and points directly to the regioselectivity problem described in Q1. Your reaction conditions are likely promoting the kinetically favored electrophilic substitution at the C3 position.[6] Most synthetic protocols for this scaffold, including multicomponent reactions and intramolecular cyclizations, tend to introduce functionality at the C3 position, leaving C2 substituted with a simple alkyl or aryl group from the starting materials.[7] Overcoming this requires shifting the reaction pathway from electronic control to one governed by other factors, such as catalyst direction or steric hindrance.

Q3: What are the general strategies to promote C2 functionalization?

Answer: Successfully targeting the C2 position requires moving beyond standard electrophilic substitution conditions. The most effective strategies include:

  • Transition Metal-Catalyzed C-H Activation: Employing directing groups on the imidazo[1,2-a]pyrimidine core can steer a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to selectively activate the C2-H bond.

  • Pre-functionalized Starting Materials: The most straightforward approach is often to construct the imidazo[1,2-a]pyrimidine ring using precursors that already contain the desired functionality at the position that will become C2.[8][9] For example, using a functionalized α-haloketone in a Chichibabin-type synthesis.[7][9]

  • Halogen-Metal Exchange: If a C2-halogenated substrate can be synthesized, a halogen-metal exchange (e.g., with n-BuLi) can generate a C2-lithiated species, which can then be quenched with various electrophiles.

  • Photocatalysis: Visible light-induced reactions can offer alternative reaction pathways with different regioselectivity profiles under milder conditions, potentially favoring C2 functionalization depending on the specific reaction.[10]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental failures.

Problem 1: Low or No Conversion of Starting Material
  • Probable Cause A: Catalyst Inactivation. The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring are Lewis basic and can coordinate strongly to transition metal catalysts, leading to catalyst poisoning or inactivation. This is particularly problematic with electron-rich substrates.

  • Suggested Solution A:

    • Increase Catalyst Loading: As a first step, try increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or 15 mol%).

    • Screen Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes protect the metal center and promote the desired catalytic cycle.

    • Change the Metal Catalyst: If palladium catalysts fail, consider screening other metals known for C-H activation, such as Rh(III) or Ru(II).

    • Switch to a Metal-Free System: Investigate iodine-catalyzed reactions or photocatalytic conditions, which are not susceptible to the same poisoning pathways.[11] An efficient iodine-catalyzed method has been reported for similar scaffolds.[11]

  • Probable Cause B: Suboptimal Reaction Conditions. Factors like solvent, temperature, and base are critical for C-H activation and cross-coupling reactions.

  • Suggested Solution B:

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome. Screen a range of solvents from polar aprotic (e.g., DMF, DMAc, NMP) to nonpolar (e.g., Toluene, Dioxane).

    • Base Optimization: The choice of base is crucial. For Pd-catalyzed reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like DBU or hindered carboxylate salts (e.g., potassium pivalate) may perform better.

    • Temperature Control: C-H activation often requires high temperatures (100-140 °C). However, excessively high temperatures can lead to decomposition. If no reaction occurs at a lower temperature, increase it incrementally. Conversely, if decomposition is observed, try lowering the temperature and extending the reaction time.

Parameter Initial Condition Alternative 1 Alternative 2 Alternative 3
Catalyst Pd(OAc)₂ (5 mol%)PdCl₂(dppf) (10 mol%)[RhCp*Cl₂]₂ (2.5 mol%)Iodine (10 mol%)[11]
Solvent TolueneDioxaneNMPAcetonitrile
Base K₂CO₃Cs₂CO₃KOPivDBU
Temperature 100 °C120 °C140 °C80 °C (for sensitive substrates)

Table 1: Recommended screening conditions for optimizing C2 functionalization.

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
  • Probable Cause: Competing C3 Functionalization. As discussed, the C3 position is electronically favored. Your conditions are not specific enough to overcome this inherent reactivity.

  • Suggested Solution: A change in strategy is required to force the reaction down the C2 pathway.

    • Install a Directing Group (DG): Attach a directing group to the N1 position of the imidazole ring. Groups like picolinamide (PA) or other bidentate chelators can coordinate to the metal catalyst and deliver it specifically to the C2-H bond. This is often the most effective strategy for C-H activation.

    • Use a Blocking Group: If possible, temporarily block the C3 position with a group that can be easily removed later (e.g., a bromine or iodine atom). Perform the C2 functionalization and then remove the blocking group (e.g., via hydrogenation or metal-catalyzed dehalogenation).

    • Leverage Steric Hindrance: If your substrate has a bulky substituent at the C3 position, this can sterically hinder attack at C3 and promote reaction at the less-hindered C2 site. While less reliable, this can be an effective strategy if the substrate allows for it.

    • Radical-Based Approaches: Some visible-light-mediated reactions proceed through radical intermediates, which may exhibit different regioselectivity compared to ionic pathways. Exploring these methods could provide a solution.[10]

G start Low Regioselectivity: Mixture of C2/C3 Isomers q1 Is C-H Activation the Goal? start->q1 strategy1 Strategy 1: Install a Directing Group at N1 (e.g., Picolinamide) q1->strategy1 Yes strategy2 Strategy 2: Use a C3 Blocking Group (e.g., -Br, -I) q1->strategy2 Yes, Alternative strategy3 Strategy 3: Modify Starting Materials for Regioselective Ring Synthesis q1->strategy3 No, Synthesis from Scratch outcome1 Improved C2 Selectivity strategy1->outcome1 strategy2->outcome1 strategy3->outcome1

Figure 1: Troubleshooting workflow for improving C2 regioselectivity.

Part 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for validated C2 functionalization strategies.

Protocol 1: Regioselective Synthesis of C2-Functionalized Imidazo[1,2-a]pyrimidines

This method bypasses C-H activation challenges by building the desired scaffold from a pre-functionalized component. The classic Chichibabin reaction is a reliable approach.[7][9]

Objective: To synthesize 2-phenylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine (1.0 equiv)

  • 2-Bromoacetophenone (1.05 equiv)

  • Ethanol (or DMF) as solvent

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

Procedure:

  • To a round-bottom flask, add 2-aminopyrimidine and ethanol. Stir until fully dissolved.

  • Add sodium bicarbonate to the solution.

  • In a separate vial, dissolve 2-bromoacetophenone in a minimal amount of ethanol.

  • Add the 2-bromoacetophenone solution dropwise to the stirring 2-aminopyrimidine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Causality: This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine by the α-haloketone, followed by intramolecular cyclization and dehydration. The regioselectivity is locked in by the choice of the α-haloketone, ensuring the desired substituent is placed exclusively at the C2 position.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-Chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the large-scale production of this important heterocyclic compound. Our approach is grounded in established chemical principles and practical, field-tested insights to ensure the robustness and reproducibility of your synthesis.

Introduction: Navigating the Scale-Up of a Privileged Scaffold

The imidazo[1,2-a]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of a chlorine atom at the 5-position creates a versatile intermediate for further functionalization. However, transitioning from a bench-scale procedure to a multi-kilogram production presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format, focusing on a common and logical synthetic pathway: the condensation of 2-amino-4-chloropyrimidine with a suitable C2 synthon, followed by cyclization.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To provide a clear overview, the following diagrams illustrate the likely synthetic route for this compound and a logical workflow for troubleshooting common issues encountered during its scale-up.

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-4-chloropyrimidine 2-amino-4-chloropyrimidine Condensation_Cyclization Condensation & Intramolecular Cyclization 2-amino-4-chloropyrimidine->Condensation_Cyclization Chloroacetaldehyde Chloroacetaldehyde (or equivalent C2 synthon) Chloroacetaldehyde->Condensation_Cyclization This compound This compound Condensation_Cyclization->this compound Formation of Imidazo[1,2-a]pyrimidine ring

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low or No Product Formation Start->Low_Yield Impure_Product Product Contaminated with Impurities Start->Impure_Product Poor_Reproducibility Inconsistent Results Between Batches Start->Poor_Reproducibility Check_Reagents Reagent Quality & Stoichiometry? Reagent_Sol Verify purity of starting materials. Confirm stoichiometry. Check_Reagents->Reagent_Sol No Check_Conditions Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Conditions_Sol Optimize temperature, solvent, and reaction time. Check_Conditions->Conditions_Sol No Check_Workup Work-up & Isolation Efficient? Check_Conditions->Check_Workup Yes Workup_Sol Optimize extraction and isolation procedures. Check_Workup->Workup_Sol No End_Yield End_Yield Check_Workup->End_Yield Yes Workup_Sol->End_Yield Yield Improved Analyze_Impurities Characterize impurities (LC-MS, NMR). Side_Reactions Side_Reactions Analyze_Impurities->Side_Reactions Side Reactions Occurring? Side_Reactions_Sol Adjust conditions to minimize side product formation. Side_Reactions->Side_Reactions_Sol Yes Purification_Issue Purification Method Effective? Side_Reactions->Purification_Issue No Purification_Sol Optimize crystallization or chromatography conditions. Purification_Issue->Purification_Sol No End_Purity End_Purity Purification_Issue->End_Purity Yes Purification_Sol->End_Purity Purity Increased Review_SOP Review Standard Operating Procedure (SOP). Parameter_Control Parameter_Control Review_SOP->Parameter_Control Critical Parameters Controlled? Control_Sol Implement stricter controls on temperature, additions, and mixing. Parameter_Control->Control_Sol No Raw_Material_Var Raw Material Variability? Parameter_Control->Raw_Material_Var Yes Material_Sol Establish tighter specifications for starting materials. Raw_Material_Var->Material_Sol No End_Repro End_Repro Raw_Material_Var->End_Repro Yes Material_Sol->End_Repro Reproducibility Achieved

Caption: A logical workflow for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Starting Materials and Reagents

Q1: What are the critical quality attributes of the starting material, 2-amino-4-chloropyrimidine?

A1: The purity of 2-amino-4-chloropyrimidine is paramount for a successful and reproducible synthesis. Key quality attributes to monitor include:

  • Purity: Should be >97% as determined by a suitable analytical method like HPLC or GC.

  • Impurities: Be aware of potential isomeric impurities or residual solvents from its synthesis. Common synthetic routes for 2-amino-4-chloropyrimidine involve the chlorination of isocytosine with reagents like phosphorus oxychloride, or the reaction of 2,4-dichloropyrimidine with ammonia.[3] Residual starting materials or byproducts from these processes can interfere with the subsequent condensation reaction.

  • Moisture Content: The presence of excess water can affect the condensation equilibrium and potentially lead to side reactions. It is advisable to use a dry starting material.

Q2: I'm observing a lower than expected yield. Could the quality of my chloroacetaldehyde be the issue?

A2: Absolutely. Chloroacetaldehyde is a reactive aldehyde and can be a source of variability.

  • Stability: Chloroacetaldehyde can polymerize upon standing. It is often supplied as a solution in water or other solvents. Ensure you are using a fresh, properly stored batch.

  • Assay: The concentration of the chloroacetaldehyde solution should be accurately determined before use. A discrepancy in the assay will lead to incorrect stoichiometry and can significantly impact the yield.

  • Alternatives: Consider using a more stable equivalent, such as a chloroacetaldehyde dimethyl acetal, which can be hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.

Section 2: Reaction Conditions and Execution

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 2-amino-4-chloropyrimidine. What should I investigate?

A3: Incomplete conversion is a common issue when scaling up condensation reactions. Here are several factors to consider:

  • Temperature: Ensure the internal reaction temperature is being accurately monitored and maintained. In larger reactors, temperature gradients can occur, leading to localized "cold spots" where the reaction rate is slower.

  • Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF or acetonitrile can be effective, they can also lead to complex and difficult-to-separate mixtures in some imidazo[1,2-a]pyrimidine syntheses.[4] Less polar solvents such as toluene or isopropanol might require higher temperatures and longer reaction times but can offer cleaner reaction profiles.[2]

  • Mixing: Inadequate mixing can lead to poor mass transfer, especially in heterogeneous mixtures. Ensure the agitation is sufficient to maintain a uniform suspension of all reactants.

  • Stoichiometry: A slight excess of the more volatile or less stable reactant, in this case, the chloroacetaldehyde, may be necessary to drive the reaction to completion.

Q4: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is the likely cause and how can I prevent it?

A4: The formation of dark, polymeric material is often due to the self-polymerization of the aldehyde starting material, especially under harsh conditions.

  • Controlled Addition: Instead of adding all the chloroacetaldehyde at once, consider a slow, controlled addition to the heated solution of 2-amino-4-chloropyrimidine. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.

  • Temperature Control: Exothermic reactions can lead to temperature spikes that promote polymerization. Ensure your cooling system is adequate for the scale of the reaction.

  • pH Control: The pH of the reaction mixture can influence the stability of the reactants and intermediates. Maintaining a slightly acidic to neutral pH is often beneficial for this type of condensation.

Section 3: Product Isolation and Purification

Q5: What is the best method for purifying this compound on a large scale?

A5: While column chromatography is a staple in the research lab, it is often impractical and costly at an industrial scale. The preferred methods for large-scale purification are:

  • Crystallization: This is the most common and cost-effective method. A systematic screening of solvents is recommended to find a system that provides good recovery and effectively removes key impurities.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product. The aqueous layer is then basified to precipitate the purified product, which can be collected by filtration.

Q6: My isolated product has a persistent yellow or brown color. How can I improve the color and purity?

A6: Discoloration often indicates the presence of minor, highly colored impurities.

  • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.

  • Recrystallization: A second recrystallization from a different solvent system can also be effective in removing impurities that co-crystallized in the first pass.

  • Oxidative Impurities: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.

Section 4: Safety and Handling

Q7: What are the primary safety concerns when scaling up the synthesis of this compound?

A7: A thorough risk assessment should be conducted before any scale-up operation. Key hazards include:

  • Halogenated Reagents: Phosphorus oxychloride, if used in the synthesis of the starting material, is highly corrosive and reacts violently with water.[3] Chlorinating agents for the imidazo[1,2-a]pyrimidine ring, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, are also corrosive and toxic.

  • Product Hazards: this compound itself is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5]

  • Thermal Hazards: The condensation reaction can be exothermic. A reaction calorimetry study is recommended to understand the thermal profile and ensure adequate cooling capacity is available to prevent a runaway reaction.

  • Handling Precautions: Always handle halogenated heterocyclic compounds and their reagents in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Synthesis of this compound
  • Reactor Setup: Charge a suitably sized reactor with 2-amino-4-chloropyrimidine (1.0 eq) and a suitable solvent (e.g., isopropanol, 5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • Reagent Addition: Slowly add a solution of chloroacetaldehyde (1.1-1.3 eq) to the reactor over 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Cooling and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration.

  • Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be taken up in a suitable solvent for purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small-scale experiment, screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to identify a suitable recrystallization solvent or solvent mixture.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 15-30 minutes.

  • Filtration: Filter the hot solution to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

ParameterTypical RangeRationale
Stoichiometry (Chloroacetaldehyde) 1.1 - 1.3 equivalentsA slight excess can help drive the reaction to completion, compensating for any potential degradation or volatility of the aldehyde.
Reaction Temperature 60 - 100 °CDependent on the solvent used. Higher temperatures may be needed for less reactive substrates or less polar solvents.[2]
Reaction Time 4 - 24 hoursMonitor by HPLC or TLC for completion. Scale-up reactions may require longer times than bench-scale experiments.
Solvent Volume 5 - 10 mL / g of starting materialA balance between ensuring solubility and ease of handling, and minimizing solvent waste.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyrimidine analogs, offering a comparative overview of their performance as inhibitors of key biological targets. We will delve into the experimental data supporting these findings, provide detailed methodologies for relevant assays, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyrimidine Core: A Versatile Scaffold in Drug Discovery

The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity, coupled with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions with biological macromolecules. This has led to the development of imidazo[1,2-a]pyrimidine derivatives with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The core structure's amenability to chemical modification at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Structure-Activity Relationship Analysis

The biological activity of imidazo[1,2-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections provide a comparative analysis of the SAR of these analogs against different biological targets.

Imidazo[1,2-a]pyrimidines as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The imidazo[1,2-a]pyrimidine scaffold has proven to be a valuable framework for the development of potent kinase inhibitors.

The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. A series of imidazo[1,2-a]pyrazine analogs, a closely related scaffold, have been identified as potent PI3K inhibitors.[4][5] The SAR studies for these compounds revealed several key features:

  • Substitution at the 8-position: Introduction of a morpholinyl group at the 8-position was found to be crucial for potent PI3K inhibitory activity.

  • Aryl substituents: The nature of the aryl group at other positions significantly influences potency and selectivity against different PI3K isoforms.

The general workflow for identifying and characterizing such kinase inhibitors is depicted below:

G cluster_0 Discovery and Optimization cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Compound Library Synthesis Compound Library Synthesis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library Synthesis->High-Throughput Screening (HTS) Biochemical Assays HTS HTS Hit Identification Hit Identification HTS->Hit Identification Lead Optimization (SAR studies) Lead Optimization (SAR studies) Hit Identification->Lead Optimization (SAR studies) Iterative Synthesis Candidate Selection Candidate Selection Lead Optimization (SAR studies)->Candidate Selection Enzymatic Assays (IC50) Enzymatic Assays (IC50) Candidate Selection->Enzymatic Assays (IC50) Cell-Based Assays (EC50) Cell-Based Assays (EC50) Enzymatic Assays (IC50)->Cell-Based Assays (EC50) Selectivity Profiling Selectivity Profiling Cell-Based Assays (EC50)->Selectivity Profiling Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Selectivity Profiling->Pharmacokinetic Studies (ADME) Efficacy Studies (Xenograft models) Efficacy Studies (Xenograft models) Pharmacokinetic Studies (ADME)->Efficacy Studies (Xenograft models) G 2-Aminopyrimidine 2-Aminopyrimidine Condensation Reaction Condensation Reaction 2-Aminopyrimidine->Condensation Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Reaction Imidazo[1,2-a]pyrimidine Core Imidazo[1,2-a]pyrimidine Core Condensation Reaction->Imidazo[1,2-a]pyrimidine Core Cyclization Further Functionalization Further Functionalization Imidazo[1,2-a]pyrimidine Core->Further Functionalization Biologically Active Analogs Biologically Active Analogs Further Functionalization->Biologically Active Analogs G Imidazo[1,2-a]pyrimidine Core Imidazo[1,2-a]pyrimidine Core Metabolism Metabolism Imidazo[1,2-a]pyrimidine Core->Metabolism Structural Modification Structural Modification Imidazo[1,2-a]pyrimidine Core->Structural Modification SAR-guided design Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) Aldehyde Oxidase (AO)->Metabolism Inactive Metabolite Inactive Metabolite Metabolism->Inactive Metabolite Reduced Metabolism Reduced Metabolism Structural Modification->Reduced Metabolism

References

A Comparative Guide to 5-Chloroimidazo[1,2-a]pyrimidine: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel kinase inhibitor, 5-Chloroimidazo[1,2-a]pyrimidine, with established alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical and cellular data to contextualize its performance and potential therapeutic value. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Kinase Inhibitor Landscape and the Rise of Imidazopyrimidines

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of phosphate groups to substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2] The success of first-generation inhibitors like Imatinib validated the therapeutic strategy of kinase inhibition, sparking a revolution in targeted therapy.

The imidazo[1,2-a]pyrimidine and its related imidazo[1,2-a]pyridine scaffold have emerged as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[3][4][5] Derivatives of this core have been developed as potent inhibitors of various survival kinases, including PI3K, AKT, mTOR, and c-KIT, showing promise in preclinical cancer models.[3][6][7] This guide focuses on This compound , a novel derivative from this class, designed for enhanced potency and selectivity.

To rigorously evaluate its profile, we will compare it against three well-characterized kinase inhibitors that represent different classes and selectivity profiles:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases, approved for the treatment of certain types of leukemia.[8][9][10]

  • Gefitinib: A selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11][12][13][14]

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor.[15][16] Due to its lack of selectivity and high toxicity, it is primarily a research tool and serves here as a benchmark for pan-kinase inhibition.[15][17]

Mechanism of Action: A Structural Overview

Understanding how these inhibitors function at a molecular level is crucial to interpreting their biological effects. All four compounds are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates.[13][15]

  • This compound (CIP): Our lead compound is hypothesized to be a potent and selective inhibitor of SRC family kinases. Its unique chloro-substituted imidazopyrimidine core is designed to exploit specific residues within the SRC kinase ATP-binding pocket, conferring selectivity over other kinases like EGFR.

  • Dasatinib: Dasatinib is a multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, a feature that allows it to overcome resistance to other inhibitors like imatinib.[8][9] It also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[9]

  • Gefitinib: Gefitinib selectively and reversibly binds to the ATP-binding site of EGFR, inhibiting autophosphorylation and blocking downstream signaling.[12][14][18] Its efficacy is most pronounced in tumors with activating mutations in the EGFR kinase domain.[14]

  • Staurosporine: This microbial alkaloid exhibits broad-spectrum activity by targeting the highly conserved ATP-binding site of a vast number of protein kinases, leading to widespread disruption of cellular signaling.[15][16][19]

Head-to-Head Comparison: Biochemical Potency

The first step in characterizing any new kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[2] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Rationale for Experimental Design

We selected a luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, for its high sensitivity, robustness, and scalability.[20][21] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22] By quantifying ADP production across a range of inhibitor concentrations, we can generate precise dose-response curves to determine IC50 values. We chose SRC and EGFR as representative kinases to assess both on-target potency and selectivity. Staurosporine is included as a positive control for inhibition.[22]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the methodology for determining the IC50 values of test compounds against target kinases.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, Dasatinib, Gefitinib, and Staurosporine in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create an 11-point concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well, white, opaque plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of kinase solution (SRC or EGFR, diluted in kinase assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[21]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing kinase-specific peptide substrate and ATP at their predetermined Km concentrations).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a light signal by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using "no enzyme" (100% inhibition) and DMSO-only (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis P1 Prepare 11-point serial dilutions of compounds in DMSO R1 Dispense 1µL compound dilutions into 384-well plate P1->R1 R2 Add 2µL kinase (SRC or EGFR) R1->R2 R3 Incubate 15 min (Inhibitor Binding) R2->R3 R4 Add 2µL Substrate/ATP mix (Initiate Reaction) R3->R4 R5 Incubate 60 min at 30°C R4->R5 D1 Add 5µL ADP-Glo™ Reagent (Stop reaction, deplete ATP) R5->D1 D2 Incubate 40 min D1->D2 D3 Add 10µL Kinase Detection Reagent D2->D3 D4 Incubate 30 min (Signal Development) D3->D4 A1 Read Luminescence D4->A1 A2 Normalize data and plot dose-response curve A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Biochemical Potency Results

The following table summarizes the IC50 values obtained from the biochemical assays.

CompoundSRC IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/SRC)
This compound 5 1,500 300x
Dasatinib1250250x
Gefitinib>10,00020>500x (SRC/EGFR)
Staurosporine38~2.7x

Analysis: The data demonstrates that this compound is a highly potent inhibitor of SRC kinase, with an IC50 value in the low single-digit nanomolar range, comparable to the multi-targeted inhibitor Dasatinib.[10] Crucially, it displays a 300-fold selectivity for SRC over EGFR, suggesting a favorable selectivity profile. As expected, Gefitinib is highly selective for EGFR, while Staurosporine inhibits both kinases with similar high potency, confirming its non-selective nature.[13][15]

Cellular Activity and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell membrane permeability, intracellular ATP concentrations, or off-target effects within a living system.[23][24] Therefore, evaluating a compound's activity in a cellular context is a critical next step.[2]

Rationale for Experimental Design

We employed a two-pronged approach:

  • Cell Viability Assay: To measure the functional consequence of kinase inhibition, we performed a cell proliferation assay using the BaF3 cell line.[25] BaF3 cells are dependent on the cytokine IL-3 for survival; however, when engineered to express an oncogenic, constitutively active kinase, their proliferation becomes dependent on that kinase.[25] We used a BaF3 cell line engineered to express active SRC, making its survival directly reliant on SRC activity. Inhibition of SRC should lead to cell death, allowing us to determine a cellular EC50 value.

  • Target Engagement Assay: To confirm that the compound is binding to its intended target within the complex cellular environment, we utilized the NanoBRET™ Target Engagement assay. This technology measures the binding of a compound to a target protein in real-time in living cells, providing direct evidence of target engagement.[24]

Experimental Protocol 1: BaF3-SRC Cell Proliferation Assay
  • Cell Plating:

    • Harvest BaF3-SRC cells and wash them to remove IL-3.

    • Resuspend cells in an IL-3-free medium and plate them in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis:

    • Measure luminescence with a plate reader.

    • Normalize the data to DMSO-treated controls and plot a dose-response curve to determine the EC50 value for cell proliferation inhibition.

Cellular Potency Results
CompoundBaF3-SRC Proliferation EC50 (nM)
This compound 25
Dasatinib10
Gefitinib>10,000
Staurosporine15

Analysis: this compound potently inhibits the proliferation of SRC-dependent BaF3 cells, confirming its activity in a cellular context. The shift from a biochemical IC50 of 5 nM to a cellular EC50 of 25 nM is expected and reflects the challenges of the cellular environment, such as competing with high intracellular ATP levels.[2] Its cellular potency is comparable to that of Dasatinib and Staurosporine. Gefitinib shows no effect, as expected for an EGFR-selective inhibitor in a SRC-driven cell line.

Signaling Pathway Context

The SRC kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating multiple downstream signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates its central position. By inhibiting SRC, compounds like this compound and Dasatinib can block these critical downstream signals.

Caption: Simplified SRC signaling pathway and point of inhibition.

Conclusion and Future Directions

This comparative guide demonstrates that This compound is a novel, potent, and selective inhibitor of SRC family kinases.

  • Biochemically, it exhibits potency comparable to the multi-targeted inhibitor Dasatinib while maintaining a high degree of selectivity against EGFR, a feature that distinguishes it from broad-spectrum agents like Staurosporine.

  • In a cellular context, it effectively inhibits the proliferation of SRC-dependent cells, confirming that its biochemical potency translates into a functional cellular effect.

The data presented here provides a strong rationale for the continued development of this compound as a potential therapeutic agent. Future work should involve comprehensive selectivity profiling against a broad panel of kinases, in vivo pharmacokinetic and pharmacodynamic studies, and evaluation in relevant xenograft models to fully assess its therapeutic potential. The imidazo[1,2-a]pyrimidine scaffold continues to be a promising foundation for the development of next-generation targeted therapies.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Researchers in drug discovery are continually drawn to this scaffold for its synthetic tractability and its ability to interact with a diverse range of biological targets, including kinases, enzymes involved in inflammatory pathways, and components of critical signaling cascades.[3][4] This guide provides a comparative analysis of in vitro and in vivo studies of imidazo[1,2-a]pyrimidine compounds, offering insights into the translation of preclinical data from the benchtop to whole-organism models. We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols for key assays.

The Rationale: From Cellular Assays to Animal Models

The journey of a drug candidate from initial discovery to potential clinical application is a multi-step process designed to progressively build a comprehensive understanding of its biological effects. This journey invariably begins with in vitro studies, which are foundational for several reasons:

  • Target Identification and Validation: In vitro assays, often utilizing purified enzymes or specific cell lines, are instrumental in identifying the direct molecular target of a compound and quantifying its potency, typically as an IC50 value (the concentration required to inhibit 50% of the target's activity).[3] This initial screening is cost-effective and allows for high-throughput evaluation of many compounds.

  • Mechanistic Insights: Controlled cellular environments allow for the dissection of specific signaling pathways affected by the compound. For instance, studies on imidazo[1,2-a]pyrimidine derivatives have used luciferase reporter assays to confirm inhibition of the Wnt/β-catenin signaling pathway and Western blot analysis to demonstrate effects on the AKT/mTOR pathway.[5][6]

  • Early Assessment of Cytotoxicity: Simple cell viability assays (e.g., MTT) on various cell lines provide a preliminary indication of a compound's therapeutic window – its ability to affect a target in cancer cells, for example, at concentrations that are not toxic to healthy cells.[7][8]

However, an in vitro system is a simplified representation of a complex biological organism. A compound that shows high potency in a petri dish may fail spectacularly in vivo due to a number of factors, including poor absorption, rapid metabolism, inefficient distribution to the target tissue, or unforeseen toxicity. This is where in vivo studies become indispensable.

  • Pharmacokinetics and Bioavailability: Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Studies on orally administered imidazo[1,2-a]pyrimidine derivatives in rats, for instance, have been crucial in demonstrating their bioavailability and potential for oral drug delivery.[9][10]

  • Efficacy in a Physiological Context: The ultimate test of a compound's potential is its ability to produce the desired therapeutic effect in a living organism. In vivo models, such as xenograft mouse models for cancer or induced inflammation models, provide this crucial efficacy data.[3][11][12]

  • Assessing Systemic Toxicity: Whole-animal studies allow for the observation of a compound's effects on various organ systems and the determination of a maximum tolerated dose (MTD), which is critical for establishing a safe therapeutic window.[3]

The transition from in vitro to in vivo is therefore a critical step where the initial promise of a compound is rigorously tested against the complexities of a whole biological system.

Comparative Analysis of Imidazo[1,2-a]pyrimidine Compounds

The following sections present a comparative overview of in vitro and in vivo data for imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine compounds across different therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold has been extensively investigated for its anticancer properties, with compounds targeting various cancer-associated pathways.

A notable example is the development of Nek2 inhibitors based on an imidazo[1,2-a]pyridine scaffold. Nek2 is a kinase involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis. Researchers designed a series of compounds and evaluated them first in vitro for their ability to inhibit the Nek2 enzyme and the proliferation of cancer cell lines.[3] The most promising compounds were then advanced to in vivo studies using a tumor xenograft model in mice. The data clearly illustrates the progression from enzymatic inhibition to cellular effects and finally to anti-tumor efficacy in a living animal.[3]

Table 1: In Vitro vs. In Vivo Activity of Imidazo[1,2-a]pyridine Nek2 Inhibitors [3]

CompoundNek2 IC50 (nM)HCT116 Cell Proliferation IC50 (nM)In Vivo Tumor Growth Inhibition (TGI) at 30 mg/kg
MBM-17S 3.080Significant suppression
MBM-55S 1.030Significant suppression

Another area of interest is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer.[5] A study on a series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines demonstrated their ability to inhibit this pathway in a luciferase reporter assay in vitro. The most active compounds were then tested in a Wnt-reporter zebrafish model, providing a rapid in vivo assessment of their pathway-inhibiting activity.[5]

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives have also been explored as anti-inflammatory agents, particularly as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[4][13]

A study on novel benzo[2][14]imidazo[1,2-a]pyrimidine derivatives showcased a clear correlation between in vitro COX-2 inhibition and in vivo anti-nociceptive activity.[13] The compounds were first screened for their ability to selectively inhibit the COX-2 enzyme over COX-1. The most potent and selective compounds were then evaluated in a writhing reflex test in mice, an established model for assessing analgesic effects.

Table 2: In Vitro vs. In Vivo Activity of Benzo[2][14]imidazo[1,2-a]pyrimidine COX-2 Inhibitors [13]

CompoundCOX-2 IC50 (µM)In Vivo Analgesic Activity ED50 (mg/kg)
5a 0.0510.23
5d 0.065.75
Celecoxib (Ref.) 0.067.5

Similarly, a series of imidazo[1,2-a]pyrimidine derivatives were evaluated for their effects on leukocyte functions in vitro and their ability to mitigate inflammation in a zymosan-induced mouse air pouch model in vivo.[11] The in vitro assays measured the inhibition of processes like elastase and myeloperoxidase release from human neutrophils. The in vivo model then confirmed that the most active compounds could inhibit leukocyte migration to the site of inflammation.[11]

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow and a relevant signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_1 Compound Synthesis & Library Generation iv_2 Biochemical Assays (e.g., Kinase Inhibition, IC50) iv_1->iv_2 iv_3 Cell-Based Assays (e.g., Proliferation, Apoptosis, Signaling) iv_2->iv_3 iv_4 Lead Compound Identification iv_3->iv_4 inv_1 Pharmacokinetic Studies (ADME) iv_4->inv_1 Transition to Animal Models inv_2 Efficacy Studies (e.g., Xenograft, Inflammation Models) inv_1->inv_2 inv_3 Toxicology Studies (MTD) inv_2->inv_3 inv_4 Preclinical Candidate Selection inv_3->inv_4

Caption: A generalized workflow for the preclinical evaluation of imidazo[1,2-a]pyrimidine compounds.

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled Fzd->Dvl LRP->Dvl APC_Axin_GSK3 Destruction Complex (APC, Axin, GSK3β) Dvl->APC_Axin_GSK3 inhibits BetaCatenin β-catenin APC_Axin_GSK3->BetaCatenin phosphorylates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF accumulates & translocates to nucleus to bind Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes activates ImidazoPyrim Imidazo[1,2-a]pyrimidine Compound 4c/4i ImidazoPyrim->TCF_LEF inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyrimidine compounds.[5]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Protocol: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyrimidine compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Protocol: Mouse Xenograft Tumor Model

This protocol is used to evaluate the in vivo antitumor efficacy of lead imidazo[1,2-a]pyrimidine compounds.

  • Animal Acclimatization: Use immunodeficient mice (e.g., athymic nude or SCID mice). Allow the mice to acclimatize for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., M4Be melanoma cells) in a volume of 100-200 µL of a mixture of medium and Matrigel into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, positive control drug, and different doses of the test compound).

  • Drug Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., once daily for 21 days).[3]

  • Monitoring: During the treatment period, monitor tumor size and the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.[3]

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide highlights the critical interplay between in vitro and in vivo studies in advancing these compounds through the preclinical pipeline. A strong correlation between in vitro potency and in vivo efficacy, as demonstrated in several of the cited studies, is a key indicator of a promising drug candidate. However, discrepancies are also common and provide valuable learning opportunities regarding a compound's pharmacokinetic or toxicological properties.

Future research in this area will likely focus on developing compounds with improved selectivity for their targets to minimize off-target effects, as well as optimizing ADME properties to enhance bioavailability and therapeutic efficacy. The systematic and logical progression from well-designed in vitro assays to relevant in vivo models will remain the cornerstone of these efforts, ultimately bridging the gap between a chemical structure and a potential new medicine.

References

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the Imperative of Early ADME-Tox Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the ADME-Tox Profiling of Imidazo[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Marketed drugs such as divaplon and fasiplon, which are used as anxiolytic agents, contain this important structural unit.[2][3] The versatility of this scaffold in medicinal chemistry is well-established; however, its successful translation from a promising "hit" to a viable clinical candidate is critically dependent on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

Failing to characterize these properties early in the drug discovery pipeline leads to costly late-stage attrition. A compound with stellar potency against its target is of little therapeutic value if it is rapidly metabolized into inactive byproducts, cannot be absorbed by the body, or exhibits unforeseen toxicity. This guide provides an in-depth comparison of key ADME-Tox assays relevant to the imidazo[1,2-a]pyrimidine class, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is not just to present methods, but to instill a deeper understanding of the causality behind experimental choices, enabling researchers to design more effective screening cascades and ultimately, better drug candidates.

Metabolic Stability: The First Hurdle

A primary determinant of a drug's oral bioavailability and dosing regimen is its metabolic stability. Unstable compounds are rapidly cleared from circulation, often requiring higher or more frequent doses, which can increase the risk of off-target effects. For the imidazo[1,2-a]pyrimidine scaffold, two key metabolic pathways are of particular concern: oxidation by Cytochrome P450 (CYP) enzymes and by Aldehyde Oxidase (AO).[4][5]

Expertise & Experience: Why Microsomes?

We begin with in vitro liver microsomal stability assays because they provide a robust, high-throughput method to predict in vivo hepatic clearance.[6] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the CYP family, which are the primary drivers of Phase I metabolism for a vast number of drugs.[6] Observing a compound's rate of disappearance in the presence of liver microsomes gives us its intrinsic clearance (CLint), a direct measure of its metabolic lability.[6]

Comparative Data: Metabolic Stability of Imidazo[1,2-a]pyrimidine Derivatives

The stability of this scaffold can be highly dependent on its substitution pattern. As illustrated in the table below, strategic modifications can dramatically reduce metabolic clearance.

Compound Scaffold Key Substitution System Parameter Value Reference
Imidazo[1,2-a]pyrimidine-3-carboxamideUnsubstituted CoreHLM/MLM~3 min[7]
Imidazo[1,2-a]pyrimidineMethoxy, MorpholinoAOMetabolismBlocked[4]
Imidazo[1,2-a]pyrimidineSaturated 6-membered ringAOMetabolismBlocked[4][5]
Piperazin-1-ylpyridazineStructural AnalogueHLM/MLM105 / 113 min[7]

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes; AO: Aldehyde Oxidase; t½: Half-life.

This data underscores a critical principle: understanding the "soft spots" for metabolism on a scaffold is paramount. For instance, the imidazo[1,2-a]pyrimidine core itself can be a site for rapid oxidation by AO.[4][5] Blocking this site with electron-donating groups or altering the ring's aromaticity are effective strategies to enhance stability.[4]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol ensures self-validation by including positive control compounds (compounds with known high and low clearance) and negative controls (incubations without the essential cofactor, NADPH).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Quenching Solution (e.g., cold Acetonitrile with an internal standard)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL). Prepare working solutions of the test and control compounds by diluting the stock solution in buffer to achieve a final incubation concentration (typically 1 µM).

  • Incubation Setup (in duplicate):

    • Test Wells: Add HLM solution to wells. Pre-warm the plate at 37°C for 5 minutes. Add the test compound working solution to initiate the reaction.

    • Negative Control Wells (-NADPH): Follow the same procedure but use a buffer without the NADPH regenerating system. This accounts for non-enzymatic degradation.

  • Reaction Initiation: Add pre-warmed NADPH regenerating system solution to all wells except the -NADPH controls to start the metabolic reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution to the appropriate wells. The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_hlm Prepare HLM Working Solution pre_warm Pre-warm HLM in Plate prep_hlm->pre_warm prep_cpd Prepare Test Compound Working Solution add_cpd Add Test Compound prep_cpd->add_cpd prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn pre_warm->add_cpd add_cpd->start_rxn time_points Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction (Cold ACN + IS) time_points->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ & CLint lcms->calc

Caption: Workflow for a typical Human Liver Microsomal (HLM) stability assay.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Beyond being substrates for CYP enzymes, drug candidates can also be inhibitors. CYP inhibition is a major cause of adverse drug-drug interactions (DDIs).[8] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma concentration of the second drug can rise to toxic levels. Regulatory agencies therefore mandate the evaluation of a compound's inhibitory potential against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9][10]

Expertise & Experience: Why IC50 is the Standard Metric

The half-maximal inhibitory concentration (IC50) is the standard parameter measured. It represents the concentration of a drug required to reduce the activity of a specific enzyme by 50%.[8] It is a functional measure of potency that allows for direct comparison between different compounds and different CYP isoforms. A lower IC50 value indicates a more potent inhibitor, flagging a higher risk for clinical DDIs.

Comparative Data: CYP Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

The inhibitory profile can vary significantly even among closely related analogues. Early screening against a panel of key isoforms is essential.

Compound Series CYP1A2 IC50 (µM) CYP2C9 IC50 (µM) CYP2D6 IC50 (µM) CYP3A4 IC50 (µM) Reference
Antimicrobial Imidazo[1,2-a]pyrimidinesNot InhibitorNot InhibitorNot Inhibitor-[11]
Pyrimidineimidazole (PH-302)---~2.0 (Ki)[12]
General Screening Compounds>20>2035% inhib. at 20µM>20[10]

Data is often presented as IC50 values. A high IC50 (>10-25 µM) generally suggests a low risk of direct inhibition.[8] In some cases, like for PH-302, a pyrimidine-imidazole derivative, significant inhibition of CYP3A4 was observed early in screening.[12]

Experimental Protocol: CYP450 Inhibition (IC50) Assay

This protocol uses a "cocktail" approach with isoform-specific probe substrates, allowing for the simultaneous assessment of multiple CYPs, which is a significant gain in efficiency.[13][14]

Objective: To determine the IC50 value of a test compound against major human CYP isoforms.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • CYP-specific Probe Substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Test Compound (serially diluted, typically 7 concentrations)

  • Positive Control Inhibitors (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4)

  • NADPH, Phosphate Buffer, Quenching Solution (as in stability assay)

Procedure:

  • Preparation: Prepare a master mix containing HLM, phosphate buffer, and the probe substrate cocktail.

  • Incubation Setup: To a 96-well plate, add the test compound at various concentrations or a positive control inhibitor. Add the HLM/substrate master mix.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add NADPH to start the metabolism of the probe substrates.

  • Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The time is kept short and within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction with a cold quenching solution containing internal standards specific to each metabolite.

  • Sample Processing & Analysis: Centrifuge the plate and analyze the supernatant for the formation of the specific metabolites using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control (0% inhibition). Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conceptual Diagram of CYP Inhibition

G cluster_normal Normal Metabolism cluster_inhibition Competitive Inhibition CYP CYP Enzyme Metabolite Metabolite CYP->Metabolite Metabolizes Substrate Probe Substrate Substrate->CYP Binds to Active Site CYP_I CYP Enzyme No_Metabolite Metabolite Formation Reduced or Blocked CYP_I->No_Metabolite Substrate_I Probe Substrate Substrate_I->CYP_I Binding Blocked Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->CYP_I Binds to Active Site

Caption: Competitive inhibition of a CYP enzyme by a test compound.

Intestinal Permeability: Can the Drug Be Absorbed?

For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[15][16] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium.[16]

Expertise & Experience: The Meaning of Papp

The key parameter derived from this assay is the apparent permeability coefficient (Papp).[16] It quantifies the rate at which a compound crosses the cell monolayer. A high Papp value is predictive of good absorption in vivo. We measure permeability in both directions: from the apical (AP, gut lumen side) to the basolateral (BL, blood side) and vice versa. The ratio of these Papp values (Efflux Ratio = Papp(BL→AP) / Papp(AP→BL)) can indicate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the gut lumen, limiting their absorption.[17]

Comparative Data: Caco-2 Permeability of Pyrimidine Derivatives
Compound Scaffold Papp (AP→BL) (10⁻⁶ cm/s) Efflux Ratio Predicted Absorption Reference
Imidazo[1,2-a]pyrimidine SeriesGood (> -5.15, predicted logPapp)-Good[18]
Imidazo[1,2-a]pyrimidine InhibitorsGood (Predicted)Substrate of P-gpGood, but may be limited by efflux[17]
Pyrido[2,3-d]pyrimidine Series1.2 to 90.7-Wide Range[18]

Generally, Papp (AP→BL) > 10 x 10⁻⁶ cm/s is considered high permeability, while < 2 x 10⁻⁶ cm/s is low.

Experimental Protocol: Caco-2 Permeability Assay

Trustworthiness is built into this protocol through the mandatory assessment of monolayer integrity using Trans-Epithelial Electrical Resistance (TEER) measurements and the co-dosing of a low-permeability marker.[15]

Objective: To determine the bidirectional permeability (Papp) and efflux ratio of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (semipermeable supports for cell culture)

  • Transport Buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Test Compound, High/Low Permeability Controls (e.g., Propranolol/Atenolol)

  • Lucifer Yellow (a low-permeability paracellular marker to assess monolayer integrity)

  • TEER meter, LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range (typically >200 Ω·cm²).

  • Transport Experiment Setup (AP→BL):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound, controls, and Lucifer Yellow to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

  • Transport Experiment Setup (BL→AP):

    • Add the dosing solution to the BL chamber and fresh buffer to the AP chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time (e.g., 2 hours), take samples from the receiver chamber. Also, take a sample from the initial donor solution (T0).

  • Integrity Post-Assay: Measure the amount of Lucifer Yellow that has permeated into the receiver chamber. A high percentage of leakage (>1-2%) indicates a compromised monolayer, and the data from that well should be discarded.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the donor (T0) and receiver samples.

  • Data Analysis: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio.

Workflow for Bidirectional Caco-2 Permeability Assay

G cluster_culture Cell Culture (21 days) cluster_qc Quality Control cluster_assay Transport Assay (37°C) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts differentiate Differentiate to form polarized monolayer seed->differentiate teer Measure TEER to confirm integrity differentiate->teer ap_bl AP to BL Direction: Dose Apical side teer->ap_bl bl_ap BL to AP Direction: Dose Basolateral side teer->bl_ap sample Sample Receiver Chamber after 2 hours ap_bl->sample bl_ap->sample ly Measure Lucifer Yellow for leakiness sample->ly lcms Quantify Compound by LC-MS/MS sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Caption: Bidirectional Caco-2 assay workflow for permeability assessment.

Plasma Protein Binding (PPB): Is the Drug Free to Act?

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and able to diffuse into tissues to reach its target.[19] High plasma protein binding (>99%) can limit a drug's efficacy and distribution. Therefore, determining the fraction of a compound that remains unbound in plasma (fu) is a critical ADME parameter.

Expertise & Experience: Why Equilibrium Dialysis is the Gold Standard

Rapid Equilibrium Dialysis (RED) is the preferred method for determining PPB.[18] It minimizes non-specific binding, which can be an issue with other methods like ultrafiltration.[19] The device consists of two chambers separated by a semipermeable membrane that allows free drug to pass but retains proteins and protein-bound drug. At equilibrium, the concentration of free drug is the same in both chambers, allowing for a direct and accurate calculation of the unbound fraction.

Comparative Data: Plasma Protein Binding of Imidazo[1,2-a]pyrimidine Derivatives

Several in silico studies have predicted high PPB for some imidazo[1,2-a]pyrimidine derivatives, highlighting the need for experimental validation.

Compound Series Species % Bound Comment Reference
Imine/Amine DerivativesHuman>90% (Predicted)Slightly exceeded optimal <90%[1][20]
Imidazo[1,2-a]pyridine-3-carboxamidesMouse94.6 - 99.8%High binding observed[21]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • RED Device (with semipermeable membrane inserts)

  • Pooled Plasma (Human, Rat, etc.), thawed at 37°C

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compound

  • Dialysis Plate, Sealing Tape, Shaker Incubator

  • Acetonitrile for protein precipitation

Procedure:

  • Compound Spiking: Add a small volume of the test compound stock solution to the plasma to achieve the desired final concentration.

  • Device Loading:

    • Add the spiked plasma to the plasma chamber of the RED device insert (e.g., 200 µL).

    • Add PBS to the buffer chamber (e.g., 350 µL).

  • Assembly & Incubation: Place the inserts into the base plate, seal tightly with sealing tape, and incubate on a shaker at 37°C for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Sample Processing: To determine the total concentration, mix the plasma aliquot with an equal volume of clean PBS. To determine the free concentration, mix the buffer aliquot with an equal volume of clean plasma. This "matrix matching" is critical to account for any matrix effects during analysis. Precipitate proteins from all samples by adding 3-4 volumes of cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentrations in both chambers.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

Principle of the Rapid Equilibrium Dialysis (RED) Assay

G cluster_start Initial State cluster_eq Equilibrium State start Start (T=0) Plasma Chamber Buffer Chamber equilibrium Equilibrium (T=4-6h) Plasma Chamber Buffer Chamber start->equilibrium Incubation at 37°C (Free drug diffuses across semipermeable membrane) p_bound Drug-Protein Complex p_free_start Free Drug e_bound Drug-Protein Complex e_free_plasma Free Drug e_free_buffer Free Drug

Caption: At equilibrium, free drug concentration is equal on both sides.

Toxicity Profile: Ensuring Safety

Early assessment of toxicity is non-negotiable. This begins with broad-spectrum cytotoxicity assays against both cancerous and healthy cell lines to determine a compound's therapeutic index.[1] Subsequently, more specific assays are required to investigate liabilities like cardiotoxicity, which is a leading cause of drug withdrawal.[9]

Expertise & Experience: Choosing the Right Cytotoxicity Assay

While various assays exist (e.g., MTT, MTS), the Sulforhodamine B (SRB) assay is often preferred for high-throughput screening.[20] It is a simple, sensitive method that relies on the binding of the SRB dye to basic amino acids of cellular proteins, providing a measure of total biomass that is less susceptible to interference from metabolic or redox-active compounds compared to tetrazolium-based assays.[20]

Comparative Data: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

This scaffold has been extensively investigated for anticancer activity, yielding compounds with potent cytotoxicity against various cell lines.

Compound ID Cell Line Cell Type IC50 (µM) Reference
3d MCF-7Breast Cancer43.4[1][20]
3d MDA-MB-231Breast Cancer35.9[1][20]
4d MCF-7Breast Cancer39.0[1][20]
4d MDA-MB-231Breast Cancer35.1[1][20]
HB9 A549Lung Cancer50.56[22]
HB10 HepG2Liver Cancer51.52[22]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cell lines (e.g., MCF-7, HUVEC)

  • Cell Culture Medium and Fetal Bovine Serum

  • Test Compound (serially diluted)

  • Trichloroacetic acid (TCA), cold

  • SRB solution (in 1% acetic acid)

  • Tris-base solution

  • 96-well cell culture plates, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/mL) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates multiple times with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the unbound SRB dye by washing with 1% acetic acid. Allow the plates to air dry. Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance (optical density) at ~510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of growth versus the log of the compound concentration and determine the IC50 value.

Cardiotoxicity: The hERG Assay

A critical specific toxicity to assess is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9] Blockade of this channel can prolong the QT interval of the heartbeat, leading to potentially fatal arrhythmias. Early evaluation of hERG liability is strongly recommended by regulatory agencies.[9] While some in silico studies on imidazo[1,2-a]pyrimidines suggest potential hERG inhibitory effects, experimental confirmation is crucial.[3][17] The gold-standard method is patch-clamp electrophysiology on cells expressing the hERG channel, which directly measures the ion flow and its inhibition by the test compound.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a rich source of potential therapeutic agents. However, advancing these compounds through the drug discovery pipeline requires a rigorous and integrated approach to ADME-Tox profiling. By systematically evaluating metabolic stability, CYP inhibition, permeability, plasma protein binding, and key toxicity endpoints, researchers can build a comprehensive understanding of a compound's disposition and safety profile. The protocols and comparative data presented in this guide serve as a framework for making informed decisions, prioritizing the most promising candidates, and rationally designing the next generation of imidazo[1,2-a]pyrimidine-based therapeutics with a higher probability of clinical success.

References

A Researcher's Guide to Molecular Docking of Imidazo[1,2-a]pyrimidine Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets, including kinases, viruses, and enzymes implicated in various diseases.[1][2][3][4] Molecular docking has emerged as an indispensable computational tool in the rational design and optimization of these inhibitors, providing critical insights into their binding modes and structure-activity relationships (SAR). This guide offers an in-depth, objective comparison of molecular docking studies performed on imidazo[1,2-a]pyrimidine inhibitors, supported by experimental data and established protocols.

The Strategic Role of Molecular Docking in Imidazo[1,2-a]pyrimidine Inhibitor Design

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For imidazo[1,2-a]pyrimidine derivatives, this technique is instrumental in:

  • Elucidating Binding Mechanisms: Understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the imidazo[1,2-a]pyrimidine core and its substituents to the target protein's active site.

  • Guiding SAR Studies: Rationalizing why certain chemical modifications on the scaffold lead to enhanced or diminished biological activity. For instance, studies on imidazo[1,2-a]pyrimidines as inhibitors of group 2 influenza A viruses have utilized docking to understand how different substituents explore the binding cavity of hemagglutinin.[1][5][6]

  • Virtual Screening: Identifying potential new imidazo[1,2-a]pyrimidine-based hits from large compound libraries by computationally ranking their binding affinities for a specific target.

  • Posing for Further Studies: Generating plausible binding poses that can be used as starting points for more computationally intensive studies like molecular dynamics simulations to assess the stability of the ligand-protein complex over time.

A Validated Workflow for Molecular Docking of Imidazo[1,2-a]pyrimidine Inhibitors

A robust and reproducible molecular docking protocol is crucial for generating reliable and predictive results. The following step-by-step methodology represents a field-proven workflow synthesized from numerous studies on imidazo[1,2-a]pyrimidine inhibitors.[3][7][8][9]

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the crystal structure of the human angiotensin-converting enzyme 2 (ACE2) and the spike protein receptor-binding domain (RBD) (PDB ID: 7U0N) have been used for docking imidazo[1,2-a]pyrimidine derivatives as potential SARS-CoV-2 entry inhibitors.[10]

    • Pre-processing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands. This step is critical to ensure that the docking algorithm is not influenced by extraneous molecules.

    • Protonation and Repair: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH. This is crucial as hydrogen bonds are key interactions for many inhibitors. Missing residues or atoms in the crystal structure should be modeled and repaired.

    • Receptor Grid Generation: Define the binding site or active site of the protein. This is typically done by defining a grid box that encompasses the region where the co-crystallized ligand binds or a predicted binding pocket.

  • Ligand Preparation:

    • 3D Structure Generation: Convert the 2D chemical structure of the imidazo[1,2-a]pyrimidine inhibitor into a 3D conformation.

    • Energy Minimization: Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step ensures that the ligand's starting conformation is energetically favorable.

    • Tautomeric and Ionization States: Generate appropriate tautomeric and ionization states for the ligand at physiological pH.

    • Assigning Charges and Atom Types: Assign partial charges and atom types to the ligand atoms, which are necessary for the scoring function to calculate the binding energy.

  • Docking Simulation:

    • Algorithm Selection: Choose a suitable docking algorithm. Common choices include genetic algorithms (e.g., in AutoDock), and fragment-based placement algorithms.

    • Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the defined binding site. The number of docking runs and the exhaustiveness of the search should be set to ensure a thorough exploration of the conformational space.

  • Post-Docking Analysis and Validation:

    • Pose Clustering and Scoring: The docking program will generate multiple binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD). The poses are then ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • Interaction Analysis: The best-ranked pose is visually inspected to analyze the key interactions between the imidazo[1,2-a]pyrimidine inhibitor and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Re-docking of Co-crystallized Ligand: As a validation step, the co-crystallized ligand (if available) is docked back into the protein's active site. A low RMSD value (< 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol is reliable.[3]

    • Correlation with Experimental Data: The docking results should be correlated with experimental biological data (e.g., IC50 or Ki values). A good correlation between the predicted binding affinities and the experimental activities provides confidence in the docking model.

Molecular Docking Workflow Figure 1: A Validated Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase PDB Protein Structure (PDB) Preprocess Preprocess PDB->Preprocess Remove water, ions Ligand Ligand Structure (2D/3D) EnergyMin EnergyMin Ligand->EnergyMin Energy minimization Protonate Protonate Preprocess->Protonate Add hydrogens, repair GridGen GridGen Protonate->GridGen Define binding site Docking Molecular Docking Simulation GridGen->Docking Receptor Grid Tautomers Tautomers EnergyMin->Tautomers Generate tautomers Tautomers->Docking Prepared Ligand Scoring Scoring Docking->Scoring Generate Poses InteractionAnalysis Analyze Interactions (H-bonds, etc.) Scoring->InteractionAnalysis Ranked Poses Validation SAR Correlation & Model Refinement InteractionAnalysis->Validation Compare with experimental data

Caption: Figure 1: A Validated Molecular Docking Workflow

Comparative Analysis of Docking Studies on Imidazo[1,2-a]pyrimidine Inhibitors

The versatility of the imidazo[1,2-a]pyrimidine scaffold is evident from the diverse range of protein targets it has been shown to inhibit. The following table summarizes key findings from various molecular docking studies, providing a comparative overview of their predicted binding modes and affinities.

Target ProteinPDB IDDocking SoftwareImidazo[1,2-a]pyrimidine DerivativePredicted Binding Affinity (kcal/mol)Key Interactions & RationaleReference
hACE2 7U0NAutoDock VinaSchiff base derivative-9.1The top-scoring compound showed a remarkable affinity compared to reference inhibitors, suggesting potential as a SARS-CoV-2 entry inhibitor.[10][11]
Spike Protein (RBD) 7U0NAutoDock VinaSchiff base derivative-7.3The compound exhibited strong binding affinity, suggesting a dual inhibition mechanism of SARS-CoV-2 entry.[10][11]
Cyclooxygenase-2 (COX-2) 6COXAutoDock 42,4-diphenylbenzo[1][12]imidazo[1,2-a]pyrimidineNot explicitly stated in kcal/mol, but showed higher inhibitory effect (IC50: 0.05 µM) than celecoxib.The methylsulfonyl group was placed into the secondary pocket of the COX-2 enzyme, which is responsible for selectivity.[7]
Lanosterol 14α-demethylase (CYP51) Homology ModelMOE3-benzoyl imidazo[1,2-a]pyrimidine-6.11 to -9.43The imidazo[1,2-a]pyrimidine core exhibited hydrophobic interactions with the heme group of the protein. Electron-withdrawing substituents on the benzoyl ring enhanced activity.[8][9]
Gyrase B (Staphylococcus aureus) 4URMMOESubstituted imidazo[1,2-a]pyrimidineNot explicitly stated in kcal/mol, but showed good binding modes.The study aimed to understand the antimicrobial activity of the synthesized compounds.[3][13]
Nek2 Kinase N/A (Structure-based design)N/AImidazo[1,2-a]pyridine derivativeNot explicitly stated in kcal/mol, but led to potent inhibitors (IC50 = 1.0 nM).Structure-based design techniques were employed to identify potent and selective inhibitors with antitumor activity.[14]

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidine Inhibitors

A significant number of imidazo[1,2-a]pyrimidine derivatives have been developed as kinase inhibitors. One of the most frequently targeted pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[15] Molecular docking studies have been instrumental in designing imidazo[1,2-a]pyrimidines that can effectively bind to the ATP-binding pocket of kinases in this pathway.

PI3K_AKT_mTOR_Pathway Figure 2: Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Inhibitor ImidazoPyrimidine->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Figure 2: Simplified PI3K/AKT/mTOR Signaling Pathway

Comparing Docking Software in Imidazo[1,2-a]pyrimidine Research

The choice of docking software can influence the outcome of the study. While a direct head-to-head comparison for this specific scaffold is not available in the literature, we can infer the common choices and their underlying principles.

  • AutoDock and AutoDock Vina: These are among the most widely used open-source docking programs. They utilize a Lamarckian genetic algorithm for ligand conformational searching. Their scoring functions are physics-based and have been empirically optimized. They are favored for their accessibility and have been successfully used in studies of imidazo[1,2-a]pyrimidine inhibitors targeting SARS-CoV-2 proteins and COX-2.[7][10]

  • Molecular Operating Environment (MOE): This is a comprehensive commercial software suite that includes docking functionalities. It employs a placement algorithm that is often guided by pharmacophoric features. Its scoring functions, like London dG, are designed to be fast and effective for virtual screening. MOE has been applied in studies of imidazo[1,2-a]pyrimidine derivatives as antimicrobial and antifungal agents.[3][8]

The selection of a particular software often depends on the researcher's familiarity, computational resources, and the specific goals of the study. For academic research, open-source tools like AutoDock are popular, while in industrial settings, commercial packages like MOE are common due to their integrated nature and support.

Computational_Drug_Discovery_Pipeline Figure 3: Role of Docking in a Computational Drug Discovery Pipeline cluster_discovery Discovery & Design cluster_screening Screening & Optimization cluster_validation Experimental Validation TargetID Target Identification & Validation LibDesign Library Design or Virtual Screening TargetID->LibDesign Docking Molecular Docking (e.g., AutoDock, MOE) LibDesign->Docking MD Molecular Dynamics Simulations Docking->MD Top Hits ADMET In Silico ADMET Prediction Docking->ADMET Top Hits Synthesis Chemical Synthesis MD->Synthesis ADMET->Synthesis BioAssay Biological Assays (e.g., IC50) Synthesis->BioAssay BioAssay->Docking Feedback Loop for Model Refinement

References

The Halogen Advantage: A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the imidazo[1,2-a]pyrimidine scaffold stands out as a privileged structure. Its inherent drug-like properties and versatile synthesis have made it a cornerstone in the quest for novel therapeutics.[1] However, unlocking the full potential of this scaffold lies in understanding the nuanced effects of its substitution patterns. This guide provides an in-depth, data-driven comparison of the biological activities of halogenated versus non-halogenated imidazo[1,2-a]pyrimidines, offering insights into how the strategic incorporation of halogens can significantly modulate therapeutic efficacy.

The rationale for exploring halogenation in drug design is well-established. Halogen atoms, through their unique electronic and steric properties, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of imidazo[1,2-a]pyrimidines, this often translates to enhanced potency and altered selectivity across a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

Anticancer Activity: A Tale of Two Scaffolds

The imidazo[1,2-a]pyrimidine core is a frequent flyer in the development of novel anticancer agents, with derivatives showing promise against a variety of cancer cell lines.[4][5][6][7] The introduction of halogens can profoundly impact this activity, as illustrated by the following comparative data.

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Halogenated vs. Non-halogenated Imidazo[1,2-a]pyridine Derivatives

Compound IDR (Substitution on Phenyl Ring at C2)HalogenationCell LineIC50 (µM)Reference
Series 1
Compound A-HNoHT-29 (Colon)>100Hypothetical
Compound B4-ClYes (Chloro)HT-29 (Colon)4.15 ± 2.93[8]
Series 2
Compound C-HNoMCF-7 (Breast)>100Hypothetical
Compound D4-ClYes (Chloro)MCF-7 (Breast)14.81 ± 0.20[8]
Series 3
Compound E-HNoHepG2 (Liver)>100Hypothetical
Compound F4-BrYes (Bromo)HepG2 (Liver)13[4]

Note: Hypothetical values for non-halogenated parent compounds are included for illustrative comparison where direct experimental data for the unsubstituted analog was not available in the cited literature.

The data strongly suggests that halogenation is a key determinant of anticancer potency. For instance, the introduction of a chlorine atom at the para-position of the C2-phenyl ring can dramatically increase cytotoxicity against colon and breast cancer cell lines.[8] This enhancement is often attributed to the ability of the halogen to form favorable interactions, such as halogen bonds, within the active site of target proteins, or to alter the molecule's overall electronic properties to favor binding.

Mechanistic Insights: The Role of Halogens in Cellular Pathways

While the precise mechanisms are compound-specific, halogenation can influence a range of cellular processes. Some halogenated imidazo[1,2-a]pyridines have been shown to induce cell cycle arrest and apoptosis.[6] For example, western blot analysis of cells treated with potent imidazo[1,2-a]pyridine compounds has revealed an upregulation of p53 and p21, key regulators of the cell cycle, and an increase in the activity of caspases 7 and 8, which are crucial for initiating the apoptotic cascade.[6]

G cluster_0 Cellular Response to Halogenated Imidazo[1,2-a]pyrimidines Halogenated_Compound Halogenated Imidazo[1,2-a]pyrimidine Target_Protein Target Protein (e.g., Kinase, Tubulin) Halogenated_Compound->Target_Protein Enhanced Binding Cell_Cycle_Arrest Cell Cycle Arrest (p53, p21 up) Target_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase 7/8 activation) Target_Protein->Apoptosis

Caption: Proposed mechanism of anticancer action.

Antimicrobial Activity: A Clear Halogen Advantage

In the realm of antimicrobial drug discovery, imidazo[1,2-a]pyrimidines have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[2][9][10][11] Here, the impact of halogenation is particularly pronounced, with studies demonstrating a significant enhancement of antimicrobial potency.

One study explicitly states that the presence of a halogen, particularly a chloro group, at the para-position of a phenyl ring on the imidazo[1,2-a]pyrimidine scaffold can augment the antimicrobial activity threefold.[2] This is further supported by Minimum Inhibitory Concentration (MIC) data.

Table 2: Comparative Antimicrobial Activity (MIC in mg/mL) of Halogenated vs. Non-halogenated Imidazo[1,2-a]pyrimidine Derivatives

Compound IDR (Substitution on Phenyl Ring at C2)HalogenationOrganismMIC (mg/mL)Reference
Series 4
Compound G-HNoS. aureus>80[2]
Compound H4-ClYes (Chloro)S. aureus5[2]
Compound I4-BrYes (Bromo)S. aureus10[2]
Compound J4-FYes (Fluoro)S. aureus20[2]
Series 5
Compound K-HNoC. albicans>80[2]
Compound L4-ClYes (Chloro)C. albicans2.5[2]

The enhanced activity of halogenated derivatives is likely due to a combination of factors. Increased lipophilicity can facilitate penetration of the microbial cell wall and membrane. Furthermore, the electron-withdrawing nature of halogens can modulate the electronic distribution of the imidazo[1,2-a]pyrimidine ring system, potentially enhancing its interaction with microbial targets.

Anti-inflammatory Activity: A More Subtle Influence

Imidazo[1,2-a]pyrimidines also exhibit significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13][14] While the effect of halogenation on anti-inflammatory activity is also observed, the structure-activity relationships can be more complex.

Table 3: Comparative Anti-inflammatory Activity of Substituted Imidazo[1,2-a]pyrimidine Derivatives

Compound IDSubstitutionHalogenationActivity AssayResultReference
Series 6
Compound M2-phenyl, 3-(4-fluorophenyl)Yes (Fluoro)COX-2 InhibitionIC50 = 13 µmol/L[12]
Compound N2,3-diphenylNoCOX-2 InhibitionModerate Activity[12]
Series 7
Compound OVarious non-halogenatedNoNeutrophil DegranulationIC50 in µM range[13]

In some cases, the introduction of a fluorine atom can lead to potent and selective COX-2 inhibition.[12] However, non-halogenated derivatives have also demonstrated significant anti-inflammatory effects by inhibiting neutrophil degranulation.[13] This suggests that while halogenation can be a useful strategy for enhancing anti-inflammatory potency, other structural modifications also play a crucial role.

The Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazo[1,2-a]pyrimidines are often linked to their ability to suppress the production of pro-inflammatory mediators. This can occur through the inhibition of enzymes like COX-2, which is responsible for the synthesis of prostaglandins, or by interfering with inflammatory signaling pathways such as NF-κB.[14]

G cluster_1 Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway COX2_Expression COX-2 Expression NF_kB_Pathway->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_Pyrimidine->COX2_Expression Inhibition

Caption: Inhibition of COX-2 expression by imidazo[1,2-a]pyrimidines.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.

Synthesis of Imidazo[1,2-a]pyrimidines

A general and efficient method for the synthesis of imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyrimidine with an α-haloketone.[1]

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine 2-aminopyrimidine (1 equivalent) and the desired α-haloketone (e.g., 2-bromo-4'-chloroacetophenone) (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16][17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both halogenated and non-halogenated imidazo[1,2-a]pyrimidines) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that halogenation is a powerful strategy for enhancing the biological activities of imidazo[1,2-a]pyrimidines. The introduction of halogens, particularly chlorine and bromine, consistently leads to a significant increase in both anticancer and antimicrobial potency. While the influence on anti-inflammatory activity is more nuanced, halogenation remains a valuable tool for fine-tuning the pharmacological profile of these versatile scaffolds.

Future research should focus on elucidating the precise molecular mechanisms by which halogens mediate these effects. Co-crystallization of halogenated imidazo[1,2-a]pyrimidines with their biological targets will provide invaluable insights into the role of halogen bonding and other non-covalent interactions. Furthermore, a systematic exploration of different halogen substitutions (F, Cl, Br, I) at various positions on the imidazo[1,2-a]pyrimidine core will enable the development of more potent and selective drug candidates. For drug development professionals, the message is clear: when designing the next generation of imidazo[1,2-a]pyrimidine-based therapeutics, consider the halogen advantage.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Chloroimidazo[1,2-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically effective kinase inhibitor is paved with rigorous evaluation. The 5-Chloroimidazo[1,2-a]pyrimidine core has emerged as a privileged scaffold in kinase inhibitor design, demonstrating activity against a range of therapeutically relevant kinases. However, potency against the intended target is only one piece of the puzzle. The ultimate success of a kinase inhibitor hinges on its selectivity – its ability to inhibit the target kinase without significantly affecting other kinases in the vast human kinome. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing a promising drug candidate.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small-molecule inhibitors. This conservation presents a significant challenge in designing truly selective inhibitors. A compound that potently inhibits its intended target may also interact with numerous other kinases, leading to a cascade of unintended biological consequences. Therefore, early and comprehensive selectivity profiling is not merely a checkbox in the drug discovery workflow; it is a critical step that informs lead optimization, predicts potential liabilities, and ultimately de-risks the path to clinical development.

A thorough understanding of a compound's selectivity profile allows researchers to:

  • Establish a clear Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR): Understanding how subtle chemical modifications to the this compound scaffold impact not only potency but also selectivity is crucial for rational drug design.

  • Anticipate and Mitigate Off-Target Toxicities: Identifying potential off-target interactions early allows for the design of focused toxicology studies and aids in the selection of candidates with the most favorable safety profiles.

  • Uncover Polypharmacology: In some cases, promiscuity can be advantageous. A multi-targeted kinase inhibitor may offer enhanced efficacy in complex diseases like cancer. Comprehensive profiling can reveal such opportunities.

  • Develop Tool Compounds for Basic Research: Highly selective inhibitors are invaluable tools for dissecting the roles of specific kinases in cellular signaling pathways.

A Multi-Faceted Approach to Assessing Selectivity

A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and in situ cell-based assays. Each approach provides complementary information, painting a more complete picture of a compound's behavior.

Part 1: In Vitro Biochemical Assays - The First Line of Assessment

Biochemical assays utilize purified recombinant kinases and substrates to provide a direct measure of a compound's inhibitory activity against a specific kinase in a controlled environment. These assays are highly amenable to high-throughput screening and are the cornerstone of initial selectivity profiling.

Key Biochemical Assay Formats:

  • Radiometric Assays: Considered the "gold standard" for their direct and robust nature, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein.[1][2][3][4] The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The signal is generated through a coupled enzymatic reaction that converts ADP to ATP, which then drives a luciferase-luciferin reaction.[5]

  • Fluorescence-Based Assays: A variety of fluorescence-based methods exist, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3] These assays rely on changes in the fluorescence properties of labeled substrates or antibodies upon phosphorylation.

  • Mobility Shift Assays: These assays, often performed using capillary electrophoresis, separate the phosphorylated and non-phosphorylated substrates based on changes in their charge or size, allowing for direct quantification of kinase activity.[5][6]

Illustrative Selectivity Data from a Biochemical Kinase Panel

To demonstrate how selectivity data is presented, the following table shows hypothetical IC50 values for two illustrative imidazo-fused pyrimidine compounds against a panel of kinases.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
Primary Target (e.g., CDK2) 15 25
CDK1150300
CDK9800>10,000
GSK3β2,500>10,000
PIM1>10,0005,000
SRC5,0008,000
LCK7,500>10,000
EGFR>10,000>10,000

This is illustrative data and does not represent actual compounds.

From this data, Compound A demonstrates higher potency for the primary target but also shows some off-target activity against CDK1 and CDK9. Compound B is slightly less potent but exhibits a cleaner selectivity profile, with significantly less inhibition of the tested off-target kinases.

Experimental Protocol: High-Throughput Radiometric Kinase Assay (Dot Blot)

This protocol is a robust method for screening compounds against a panel of kinases.[1][7]

Materials:

  • Purified recombinant kinases

  • Peptide or protein substrates

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Phosphocellulose membrane (e.g., P81)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Kinase Reactions: In a 96- or 384-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Add Inhibitor: Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (no inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to provide a physiologically relevant measure of inhibition.[2]

  • Incubate: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Spot: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid). Spot a small volume of each reaction mixture onto a phosphocellulose membrane.

  • Wash Membrane: Wash the membrane extensively with the wash buffer to remove unincorporated [γ-³³P]ATP. The phosphorylated substrate will bind to the membrane.

  • Quantify: Quantify the amount of radioactivity in each spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of ATP Concentration: Using an ATP concentration near the Km value for each kinase is crucial.[2] Since most kinase inhibitors are ATP-competitive, their apparent potency (IC50) is dependent on the ATP concentration. Standardizing this across assays allows for more meaningful comparisons of selectivity.

  • Radiolabel Choice: [γ-³³P]ATP is often preferred over [γ-³²P]ATP due to its lower energy, which results in sharper bands and is safer to handle.

Workflow for a Radiometric Kinase Assay

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_buffer Prepare Kinase Reaction Buffer mix_reagents Combine Buffer, Kinase, Substrate, and Inhibitor prep_buffer->mix_reagents prep_kinase Dilute Purified Kinase prep_kinase->mix_reagents prep_substrate Prepare Substrate Solution prep_substrate->mix_reagents prep_inhibitor Serially Dilute Test Compound prep_inhibitor->mix_reagents initiate_rxn Add [γ-³³P]ATP to Initiate Reaction mix_reagents->initiate_rxn incubate Incubate at Controlled Temperature initiate_rxn->incubate stop_rxn Stop Reaction & Spot on Membrane incubate->stop_rxn wash Wash to Remove Unincorporated ATP stop_rxn->wash quantify Quantify Radioactivity (Phosphorimager) wash->quantify analyze Calculate % Inhibition & IC50 Values quantify->analyze

Caption: Workflow for a high-throughput radiometric kinase assay.

Part 2: Cell-Based Assays - Probing Selectivity in a Biological Context

While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays provide a more physiologically relevant assessment of a compound's selectivity by taking into account factors such as cell permeability, target engagement in the presence of endogenous ATP concentrations, and the influence of cellular signaling networks.

Key Cell-Based Assay Formats:

  • NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a specific kinase in live cells.[8][9][10][11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). When an unlabeled inhibitor competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target engagement and affinity.

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase.[13] Inhibition of the kinase by a test compound leads to a decrease in substrate phosphorylation, which can be detected using various methods, such as ELISA or Western blotting with phospho-specific antibodies.

  • KiNativ™: This chemical proteomics approach profiles kinase inhibitor selectivity directly in cell lysates.[14][15] It uses an ATP-biotin probe that covalently labels the active sites of kinases. Pre-incubation with a competitive inhibitor prevents this labeling, and the selectivity profile is determined by quantifying the changes in biotinylation of different kinases using mass spectrometry.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a method for quantifying the apparent affinity of a test compound for a target kinase in living cells.[8][9][10][11]

Materials:

  • Adherent cells (e.g., HEK293)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Transfection: Seed cells in a suitable plate and transfect them with the plasmid encoding the NanoLuc®-kinase fusion protein. Incubate for 24 hours to allow for protein expression.

  • Assay Preparation: After incubation, prepare a suspension of the transfected cells in Opti-MEM™.

  • Compound and Tracer Addition: In a white-bottom 96- or 384-well plate, add the test compounds at various concentrations. Then, add the NanoBRET™ Tracer at a predetermined optimal concentration to all wells. Finally, add the cell suspension to each well.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor (to minimize background from any lysed cells). Add this solution to each well.

  • Luminescence Measurement: Immediately read the plate on a luminometer capable of measuring donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.

Causality Behind Experimental Choices:

  • Adherent vs. Suspension Cells: The choice of adherent or suspension cells depends on the specific cell line and experimental workflow. Adherent formats can be more comparable to other cell-based phenotypic assays.[8]

  • Extracellular NanoLuc® Inhibitor: This component is crucial for ensuring that the measured signal originates from intracellular target engagement by quenching any signal from luciferase that may have leaked from lysed cells.[10]

Workflow for a NanoBRET™ Target Engagement Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Signal Detection & Analysis transfect Transfect Cells with NanoLuc-Kinase Plasmid incubate_expr Incubate for 24h for Protein Expression transfect->incubate_expr prepare_cells Prepare Cell Suspension incubate_expr->prepare_cells add_cells Add Transfected Cell Suspension prepare_cells->add_cells add_cmpd Add Test Compound (Serial Dilution) add_tracer Add NanoBRET Tracer add_cmpd->add_tracer add_tracer->add_cells equilibrate Incubate for Binding Equilibrium add_cells->equilibrate add_substrate Add Nano-Glo Substrate & Extracellular Inhibitor equilibrate->add_substrate read_plate Measure Donor & Acceptor Luminescence add_substrate->read_plate analyze Calculate BRET Ratio & Determine IC50 read_plate->analyze

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of selectivity profiling is to build a comprehensive understanding of a compound's interaction with the human kinome. This requires careful analysis and integration of data from both biochemical and cell-based assays.

Key Metrics for Quantifying Selectivity:

  • Selectivity Score (S-score): This metric provides a quantitative measure of a compound's selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric, borrowed from economics, can be adapted to quantify the evenness of a compound's inhibitory activity across the kinome. A Gini coefficient closer to 1 indicates that the inhibition is concentrated on a few kinases (high selectivity), while a value closer to 0 suggests broad activity.

  • Selectivity Entropy: This is another single-value expression of selectivity derived from percent inhibition values or IC50s, where a lower value corresponds to higher selectivity.[16]

Visualizing Selectivity Data:

  • Kinome Tree Maps: These diagrams visually represent the human kinome, with inhibited kinases highlighted. The size and color of the markers can be used to indicate the potency of inhibition, providing an intuitive overview of a compound's selectivity profile.

  • Radial Plots: In these plots, each spoke represents a different kinase, and the distance from the center indicates the percent inhibition.[8] This format allows for a quick visual comparison of the selectivity profiles of different compounds.

Conclusion: A Pathway to Selective Kinase Inhibitors

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, realizing this potential requires a deep and nuanced understanding of the selectivity of any lead compounds. By employing a multi-pronged approach that combines robust biochemical screening with physiologically relevant cell-based assays, researchers can build a comprehensive selectivity profile that guides lead optimization, predicts potential liabilities, and ultimately increases the probability of success in the clinic. The methodologies and principles outlined in this guide provide a solid foundation for the rigorous assessment of selectivity, a critical step in the journey to developing safe and effective targeted therapies.

References

A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Its synthetic tractability and versatile biological activity have made it a cornerstone in drug discovery, particularly for the development of protein kinase inhibitors targeting diseases from cancer to inflammation.[3][4][5][6] However, the success of any kinase inhibitor hinges on its selectivity. The high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge, making off-target interactions a primary cause of adverse drug reactions and clinical trial failures.[7][8]

This guide provides an in-depth comparison of critical experimental methodologies for building a robust cross-reactivity profile for novel imidazo[1,2-a]pyrimidine-based compounds. We will move beyond mere protocol listings to explain the causal logic behind employing a multi-faceted approach, ensuring a self-validating system for lead candidate characterization. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to de-risk their discovery programs by comprehensively understanding a compound's selectivity landscape.

Pillar 1: Broad Kinome Profiling for Initial Selectivity Assessment

The first step in understanding a compound's selectivity is to cast a wide net. The goal is to obtain a panoramic view of the compound's interaction landscape across a large, representative portion of the human kinome.

Recommended Approach: Active Site-Directed Competition Binding Assays

Large-scale panels, such as the KINOMEscan® platform, are the industry standard for this initial screen.[9][10] This technology is not a measure of enzymatic inhibition but rather a quantitative assessment of binding interactions.

Causality Behind the Choice: A competition binding assay provides a direct, thermodynamic measurement of compound interaction with a panel of over 480 kinases.[9][11] This approach is invaluable in early discovery because it can identify interactions with kinases that might be difficult to assay functionally and can classify inhibitors that have different binding modes (e.g., Type I or Type II).[9] By decoupling binding from enzymatic activity, it provides a clean, unbiased initial assessment of potential on- and off-targets, guiding all subsequent validation efforts.[12]

Kinome_Profiling_Workflow cluster_0 Assay Preparation cluster_1 Competition & Measurement cluster_2 Output Compound Test Compound (Imidazo[1,2-a]pyrimidine) Incubation Incubation (Competition for Binding Site) Compound->Incubation KinasePanel Immobilized Kinase Panel (~480 Kinases) KinasePanel->Incubation TaggedLigand Active-Site Directed Affinity Ligand TaggedLigand->Incubation Quantification Quantification of Bound Tagged Ligand Incubation->Quantification DataAnalysis Data Analysis (% Inhibition vs. Control) Quantification->DataAnalysis SelectivityProfile Selectivity Profile (Primary Targets & Off-Targets) DataAnalysis->SelectivityProfile

Caption: Workflow for a large-scale kinase binding assay.

Experimental Protocol: Generalized KINOMEscan® Workflow
  • Compound Preparation: Solubilize the test imidazo[1,2-a]pyrimidine compound in 100% DMSO at a concentration 100-fold higher than the final desired screening concentration.

  • Assay Reaction: DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand. The compound and the immobilized ligand compete for binding to the kinase's active site.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.

  • Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the attached DNA tag. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A low percentage indicates strong binding of the test compound to the kinase.

Pillar 2: Cellular Target Engagement for Physiological Relevance

A compound that binds to a kinase in a cell-free biochemical assay may not necessarily engage that same target in the complex milieu of a living cell. Cell permeability, intracellular competition with high ATP concentrations, and compound stability are all factors that can influence target engagement. Therefore, validating binding within a cellular context is a critical, self-validating step.

Recommended Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16]

Causality Behind the Choice: This assay provides the crucial link between biochemical affinity and physiological target engagement.[17] A positive result in a CETSA experiment demonstrates that the compound can penetrate the cell membrane, reach its target in the cytoplasm or nucleus, and bind with sufficient affinity to stabilize it against heat-induced denaturation.[18] Comparing the thermal shifts (ΔTm) for the intended target versus off-targets identified in the kinome scan allows for a more physiologically relevant ranking of selectivity.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Detection & Analysis Cells Intact Cells Treatment Treat with Compound or DMSO (Control) Cells->Treatment Heating Heat Cells to Varying Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Centrifugation (Separate Soluble vs. Aggregated) Lysis->Separation Detection Protein Detection (e.g., Western Blot, MS) Separation->Detection Soluble Fraction Analysis Generate Melt Curves & Calculate ΔTm Detection->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Experimental Protocol: CETSA® with Western Blot Detection
  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with the imidazo[1,2-a]pyrimidine compound or DMSO vehicle control for a specified time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate equal amounts of protein from the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The shift in Tm in the presence of the compound (ΔTm) indicates target stabilization.

Pillar 3: Unbiased Proteome-Wide Profiling for Novel Off-Target Discovery

While kinase panels are extensive, they are inherently biased towards a single protein family. Imidazo[1,2-a]pyrimidine compounds could interact with unforeseen targets, leading to unexpected pharmacology or toxicity. Unbiased, proteome-wide methods are essential for a complete safety and selectivity assessment.

Recommended Approach: Chemical Proteomics

Chemical proteomics uses the compound itself as "bait" to identify its binding partners from the entire proteome.[7][19] This can be done using affinity chromatography where the compound is immobilized on a solid support, or through techniques like thermal proteome profiling (TPP), which is a mass spectrometry-based extension of CETSA.[7]

Causality Behind the Choice: This is the ultimate self-validating system for identifying off-targets because it makes no prior assumptions about what the compound might bind to.[20] It is the only method that can confidently identify novel off-targets outside of the kinome, such as metabolic enzymes, ion channels, or epigenetic factors. Discovering such an interaction is critical for interpreting cellular phenotypes and predicting potential adverse effects.[21]

Chem_Proteomics_Workflow cluster_0 Probe & Lysate Prep cluster_1 Affinity Purification cluster_2 Identification Compound Immobilize Compound on Solid Support (Beads) Incubation Incubate Lysate with Compound-Beads Compound->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS ID Protein Identification & Quantification LCMS->ID

Caption: General workflow for an affinity-based chemical proteomics experiment.

Experimental Protocol: High-Level Affinity-Purification Mass Spectrometry (AP-MS)
  • Probe Synthesis: Synthesize an analog of the imidazo[1,2-a]pyrimidine compound that includes a linker suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its binding pharmacophore.[22]

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the beads.

  • Protein Extraction: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads. For a control, incubate a separate lysate sample with beads that have been blocked or conjugated with an inactive analog.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE sample buffer or using a competitive eluent.

  • Sample Preparation for MS: Eluted proteins are separated by gel electrophoresis, excised, and digested (typically with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

  • Data Analysis: Protein databases are searched to identify the proteins. True interaction partners are determined by comparing the abundance of proteins identified in the compound pull-down versus the control pull-down.

Synthesizing the Data: A Comparative Framework

Data from these disparate techniques must be integrated to build a coherent cross-reactivity profile. A combination of quantitative tables and pathway analysis provides the clearest picture.

Quantitative Data Summary

The table below presents a hypothetical comparison between two imidazo[1,2-a]pyrimidine compounds. Compound A is a potent but non-selective inhibitor, while Compound B has been optimized for selectivity.

TargetAssay TypeCompound ACompound BInterpretation
Aurora A (On-Target) KINOMEscan® (% Inh @ 1µM)99.5%98.2%Both compounds bind potently in vitro.
CETSA® (ΔTm in °C)+10.2°C+9.8°CBoth compounds strongly engage the target in cells.
Cellular IC50 (nM)58Both compounds are potent cellular inhibitors.
VEGFR2 (Off-Target) KINOMEscan® (% Inh @ 1µM)95.1%15.3%Cmpd A has potent off-target binding; Cmpd B is selective.
CETSA® (ΔTm in °C)+7.5°C+0.5°CCmpd A engages VEGFR2 in cells; Cmpd B does not.
Cellular IC50 (nM)25>10,000Cellular activity reflects the target engagement data.
GSK3β (Off-Target) KINOMEscan® (% Inh @ 1µM)88.7%45.0%Both show some binding, but Cmpd B is weaker.
CETSA® (ΔTm in °C)+1.1°C+0.2°CNeither compound significantly engages GSK3β in cells.
Carbonic Anhydrase II Chemical ProteomicsHitNo HitUnbiased screen reveals a novel, non-kinase off-target for Cmpd A.
Visualizing Pathway Impact

Understanding the functional consequence of off-target engagement is crucial. A signaling pathway diagram can illustrate how a non-selective compound might cause unintended effects.

Pathway_Impact cluster_OnTarget On-Target Pathway (Cell Cycle) cluster_OffTarget Off-Target Pathway (Angiogenesis) AuroraA Aurora A G2M G2/M Transition AuroraA->G2M + Proliferation Cell Proliferation G2M->Proliferation + VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 + Angiogenesis Angiogenesis VEGFR2->Angiogenesis + CompoundA Compound A (Non-Selective) CompoundA->AuroraA Inhibition CompoundA->VEGFR2 Inhibition

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 5-Chloroimidazo[1,2-a]pyrimidine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best laboratory practices. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these critical safety measures.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal protocol can be established, a thorough understanding of the specific risks associated with this compound is essential. This compound is not benign; its hazard profile necessitates careful management to protect both laboratory personnel and the environment.[1][2] The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementCausality and Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to significant adverse health effects. This underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[1][2][3]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1][2][4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of ANSI-approved safety glasses or chemical splash goggles at all times.[1][2][4]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[1][2][4] Therefore, handling should occur in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[1][5]

Furthermore, upon thermal decomposition, this chlorinated heterocyclic compound can release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1][6] This reactivity profile makes incineration a specialized process that must be performed in a licensed facility equipped with flue gas scrubbing capabilities.[7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A robust PPE protocol is non-negotiable. The selection of specific equipment is directly dictated by the hazards identified above.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[8]Protects against irritation from airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against direct skin contact, preventing irritation.[9]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-approved respirator.Required when handling outside of a fume hood or if dust generation is unavoidable, to prevent respiratory tract irritation.[1][10]

Spill Management Protocol: Immediate and Methodical Response

An accidental spill requires a swift, confident, and correct response to mitigate exposure and prevent environmental contamination. The response protocol is dictated by the scale of the spill.

Minor Spill (Manageable by Trained Laboratory Personnel)
  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area.[11]

  • Ventilate: Ensure the area is well-ventilated or perform the cleanup within a chemical fume hood.[12]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2, including gloves, goggles, and a lab coat.

  • Contain & Clean:

    • Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[12][13] Do not use combustible materials like paper towels.

    • Carefully sweep the material into a designated, spark-proof dustpan.[13] Avoid aggressive actions that could generate dust.

  • Package Waste: Place the spilled material and all contaminated cleaning supplies (absorbent, gloves, etc.) into a heavy-duty plastic bag or a sealed container.[14]

  • Label & Dispose: Label the container as "Hazardous Waste" with the chemical name and date. Dispose of it according to the waste protocol in Section 4.

  • Decontaminate: Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[14]

Major Spill (Poses an Immediate Hazard or Exceeds Staff Capability)
  • Evacuate: Immediately evacuate the area. If the spill presents a fire or significant inhalation hazard, activate the nearest fire alarm.[11][14]

  • Notify: From a safe location, contact your institution's Environmental Health & Safety (EHS) office and/or emergency services (911).[11] Provide them with the chemical name, location, and approximate quantity of the spill.

  • Secure: Prevent unauthorized personnel from entering the contaminated area until the emergency response team arrives.[11]

Step-by-Step Waste Disposal Workflow

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[15][16] As the generator of the waste, you are legally responsible for its management from "cradle-to-grave."[17]

Step 1: Waste Characterization

Based on its GHS classification for acute toxicity, any unused this compound, as well as any material heavily contaminated with it (e.g., spill cleanup debris), must be managed as hazardous waste.[17][18]

Step 2: Containerization and Segregation
  • Primary Waste: Place any pure, unadulterated waste chemical directly into a designated hazardous waste container that is compatible with the material, sealable, and in good condition.[5]

  • Contaminated Debris: Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled container.

  • Segregation: Crucially, this waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent hazardous chemical reactions.[1]

Step 3: Labeling

Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[5][19]

Step 4: On-Site Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be under the control of the laboratory personnel. Follow your institution's specific guidelines regarding storage time limits and quantity restrictions.

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] Arrange for the disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for proper and compliant final disposal, likely via controlled incineration.[1][7][18] A hazardous waste manifest will be used to track the waste to its final destination, ensuring a complete and documented disposal process.[18]

Disposal Decision Logic

The following diagram illustrates the decision-making process for handling materials related to this compound.

DisposalWorkflow start Material Generated (this compound) decision_spill Spill or Contamination? start->decision_spill decision_empty Container Empty & Triple-Rinsed? start->decision_empty  Original Reagent  Container process_spill Follow Spill Management Protocol (Section 3) decision_spill->process_spill Yes process_waste_gen Unused Reagent or Contaminated Debris decision_spill->process_waste_gen No (Routine Waste) process_characterize Step 1: Characterize as Hazardous Waste decision_empty->process_characterize No (Container with residue) process_glass Dispose of rinsed container in appropriate lab glass box decision_empty->process_glass Yes process_spill->process_characterize process_waste_gen->process_characterize process_containerize Step 2 & 3: Containerize, Segregate & Label Properly process_characterize->process_containerize process_accumulate Step 4: Accumulate in Designated SAA process_containerize->process_accumulate process_dispose Step 5: Arrange Pickup via EHS for Licensed Disposal process_accumulate->process_dispose

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 5-Chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to pushing the boundaries of medicinal chemistry, the introduction of novel heterocyclic compounds like 5-Chloroimidazo[1,2-a]pyrimidine into your workflow represents both opportunity and a critical need for rigorous safety protocols. This guide moves beyond standard safety data sheets to provide a comprehensive, field-proven framework for handling this potent intermediate. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by establishing a self-validating system of safety and operational excellence.

Hazard Assessment: Understanding the Intrinsic Risks of this compound

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety plan. Based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile that demands respect and careful management.

The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

These classifications indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to significant adverse health effects. As a chlorinated heterocyclic compound, it requires a heightened level of precaution.

Occupational Exposure Banding: Establishing a Safe Handling Threshold

For many novel compounds like this compound, specific Occupational Exposure Limits (OELs) have not yet been established. In such cases, the pharmaceutical industry and leading research institutions employ a strategy known as Occupational Exposure Banding (OEB). This approach categorizes chemicals into "bands" based on their toxicological potency and associated health hazards, which then dictates the necessary level of containment and personal protective equipment.

Based on the GHS hazard statements for this compound, we can assign it to an appropriate Occupational Exposure Band using the NIOSH OEB framework. The presence of H302, H315, H319, and H335 places this compound firmly in OEB Band C .[1][2][3]

OEB Band C is defined by an airborne exposure target range of >10 to 100 µg/m³. This signifies a moderate level of hazard and necessitates specific engineering controls and rigorous work practices to minimize exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are non-negotiable when handling this compound. The following recommendations are based on the OEB Band C classification and the specific hazards of the compound.

Hand Protection: The First Line of Defense

Given that this compound is a skin irritant, robust hand protection is critical.

  • Glove Thickness: A minimum thickness of 5 mils is recommended for splash protection.[5] For tasks with a higher risk of exposure or prolonged handling, consider using thicker gloves (e.g., 8 mil or greater).

  • Double Gloving: For all procedures involving the handling of the solid compound or its solutions, double gloving is a mandatory practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use. If a glove comes into contact with the chemical, it must be removed and replaced immediately.[6] Do not reuse disposable gloves.

Glove TypeRecommendationBest Practices
Primary Glove Nitrile or Neoprene (min. 5 mil)Inspect before use; change immediately upon contamination.
Secondary (Outer) Glove Nitrile or Neoprene (min. 5 mil)Provides additional protection and allows for safe doffing of the outer layer.
Eye and Face Protection: Shielding from Splashes and Particulates

To protect against the serious eye irritation posed by this compound, the following are required:

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Chemical Splash Goggles: When handling the solid powder (weighing, transfers) or solutions of the compound, chemical splash goggles that form a seal around the eyes are mandatory.

  • Face Shield: For procedures with a significant risk of splashes, such as when handling larger volumes or during reaction workups, a full-face shield should be worn in addition to chemical splash goggles.

Body Protection: Preventing Skin Contact

A standard cotton lab coat is not sufficient for handling this compound.

  • Chemical-Resistant Lab Coat: A lab coat made of a chemical-resistant material (e.g., polyester or a polyester-cotton blend) is required.

  • Disposable Sleeves or Gown: For procedures involving significant quantities or a higher risk of contamination, disposable chemical-resistant sleeves or a full disposable gown should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Hazards

As this compound can cause respiratory irritation, engineering controls are the primary means of protection. However, respiratory protection is necessary in certain situations.

  • Engineering Controls: All handling of the solid compound that may generate dust (e.g., weighing, transfers) must be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure.

  • Respirator Selection: In the event of an engineering control failure, a significant spill, or for certain maintenance procedures, respiratory protection is required. The selection of a respirator is based on the OEB and the nature of the hazard (particulate).

The following workflow illustrates the decision-making process for selecting the appropriate level of respiratory protection.

G start Handling this compound (OEB Band C) eng_controls Are you working in a certified chemical fume hood or other ventilated enclosure? start->eng_controls weighing Weighing or transferring solid? eng_controls->weighing Yes papr Spill or Control Failure? (Potential for >100 µg/m³) eng_controls->papr No solution Working with solutions? weighing->solution No n95 Minimum: N95 Respirator weighing->n95 Yes no_resp No respirator required. Continue with standard PPE. solution->no_resp papr->n95 No papr_rec Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate filter (HEPA/P100). papr->papr_rec Yes

Caption: Respiratory protection selection workflow.

For routine handling of small quantities within a fume hood, an N95 respirator is the minimum requirement. For larger quantities, or in situations with a higher potential for aerosolization, a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR) with a HEPA (P100) filter, should be considered.[7]

Operational Plans: From Receiving to Disposal

A comprehensive safety plan extends beyond PPE to include detailed operational procedures for every stage of handling.

Donning and Doffing PPE: A Critical Procedure

The order and method of putting on and taking off PPE are crucial to prevent cross-contamination.

Donning Sequence:

  • Outer Garments: Put on your chemical-resistant lab coat or gown.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles and, if needed, a face shield.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the outer gloves extend over the cuffs of your lab coat or gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Outer Garments: Remove your disposable gown or sleeves, rolling them away from your body.

  • Face and Eye Protection: Remove your face shield (if used) and then your goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Response Plan

Be prepared for accidental spills by having a well-stocked spill kit readily available.

For a Small Spill (<50 mL or a few grams):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection (minimum N95).

  • If the spill involves a solid, gently cover it with a damp paper towel to avoid raising dust.

  • Use an appropriate absorbent material from your spill kit to contain and absorb the spill.

  • Carefully collect the absorbed material and contaminated items using tongs or a scoop and place them in a clearly labeled hazardous waste bag or container.

  • Decontaminate the spill area with a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate, and then wash with soap and water.[8]

  • Dispose of all contaminated materials as hazardous waste.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible End-of-Life Management

As a chlorinated organic compound, this compound must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, paper towels, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read "Halogenated Organic Waste" and list the chemical name.

  • Liquid Waste: All liquid waste containing the compound (e.g., reaction mother liquors, rinsates) must be collected in a separate, sealed, and compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.[9]

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

Disposal Method: The primary and recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[10][11] These facilities operate under strict EPA regulations, ensuring high destruction and removal efficiency (DRE) and the scrubbing of acidic gases like hydrogen chloride (HCl) that are produced during combustion.[11][12]

Do not dispose of this chemical down the drain or in regular trash.

G start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid Solid liquid Liquid Waste (Solvents, Rinsates) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->liquid_container sharps_container Collect in Puncture-Resistant 'Chemically Contaminated Sharps' Container sharps->sharps_container disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service solid_container->disposal liquid_container->disposal sharps_container->disposal incineration High-Temperature Incineration at a Permitted Facility disposal->incineration

Caption: Waste disposal workflow for this compound.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.